3-Carboxy-6-hydroxycoumarin
Description
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Properties
IUPAC Name |
6-hydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOZBYDRWPSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Carboxy-6-hydroxycoumarin synthesis from resorcinol
An In-Depth Technical Guide to the Synthesis of 3-Carboxy-7-Hydroxycoumarin from Resorcinol (B1680541)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and are renowned for their diverse pharmacological activities. Within this family, 7-hydroxycoumarin derivatives are particularly valuable as fluorescent probes and synthons for more complex molecules. This technical guide provides a detailed examination of the synthetic pathways for producing 3-Carboxy-7-hydroxycoumarin from the readily available starting material, resorcinol.
A Note on Nomenclature: The reaction of resorcinol (1,3-dihydroxybenzene) inherently yields coumarin (B35378) derivatives with a hydroxyl group at the 7-position due to the regiochemistry of the cyclization reaction. Therefore, the target molecule of this guide is 3-Carboxy-7-hydroxycoumarin , which is presumed to be the intended product based on the specified starting material.
This document outlines the most efficient and well-documented synthetic strategies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the successful synthesis of this versatile compound.
Primary Synthetic Strategy: Formylation-Knoevenagel Sequence
The most reliable and high-yielding approach to synthesize 3-Carboxy-7-hydroxycoumarin from resorcinol is a two-step sequence. This pathway involves the initial formylation of resorcinol to create a key aldehyde intermediate, which then undergoes a Knoevenagel condensation to construct the coumarin ring system.
-
Step 1: Vilsmeier-Haack Formylation of Resorcinol. This reaction introduces an aldehyde group onto the highly activated resorcinol ring, regioselectively producing 2,4-dihydroxybenzaldehyde (B120756).[1][2][3]
-
Step 2: Knoevenagel Condensation. The intermediate, 2,4-dihydroxybenzaldehyde, is then condensed with an active methylene (B1212753) compound, such as malonic acid, to form the α,β-unsaturated system and subsequently cyclize into the final 3-Carboxy-7-hydroxycoumarin product.[4][5]
The overall workflow for this synthetic approach is visualized below.
Caption: Overall workflow for the two-step synthesis of 3-Carboxy-7-hydroxycoumarin.
Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction
Experimental Protocol
This protocol is adapted from established Vilsmeier-Haack formylation procedures.[1][6]
-
Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) to anhydrous acetonitrile (B52724) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF/acetonitrile solution while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Prepare a separate solution of resorcinol in anhydrous acetonitrile.
-
Add the resorcinol solution dropwise to the Vilsmeier reagent, keeping the reaction temperature between -10°C and 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water with vigorous stirring.
-
Heat the aqueous mixture to approximately 50-60°C for 30-60 minutes to hydrolyze the intermediate iminium salt.
-
Cool the solution in an ice bath. The product, 2,4-dihydroxybenzaldehyde, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
Quantitative Data
| Parameter | Value | Reference(s) |
| Reagents | Resorcinol, POCl₃, DMF, Acetonitrile | [1][6] |
| Typical Yield | 65 - 75% | [1][2] |
| Reaction Time | 3 - 5 hours | [6] |
| Reaction Temp. | -10°C to Room Temperature | [6] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 135-138 °C |
Step 2: Synthesis of 3-Carboxy-7-hydroxycoumarin via Knoevenagel Condensation
Experimental Protocol
This protocol is based on the Doebner modification of the Knoevenagel condensation, a highly effective method for synthesizing 3-carboxycoumarins.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde and malonic acid in a minimal amount of a suitable solvent (e.g., pyridine (B92270) or ethanol (B145695) with a catalytic amount of proline). Pyridine can act as both the solvent and the base catalyst.
-
Condensation: Heat the mixture to reflux (typically 80-120°C, depending on the solvent) for 2-4 hours. The reaction involves the condensation of the aldehyde with the enolate of malonic acid, followed by intramolecular cyclization (lactonization) and dehydration to form the coumarin ring.
-
Monitoring: The progress of the reaction should be monitored by TLC until the starting aldehyde spot disappears.
-
Isolation and Purification: After cooling, pour the reaction mixture into a solution of cold, dilute hydrochloric acid. This will neutralize the base and precipitate the carboxylic acid product.
-
Collect the crude product by vacuum filtration.
-
Wash the solid precipitate thoroughly with cold water to remove any residual acid and catalyst.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Carboxy-7-hydroxycoumarin.
Quantitative Data
| Parameter | Value | Reference(s) |
| Reagents | 2,4-Dihydroxybenzaldehyde, Malonic Acid, Base | [4] |
| Typical Yield | ~85% (from aldehyde) | [4] |
| Reaction Time | 2 - 4 hours | |
| Reaction Temp. | 80 - 120 °C | |
| Appearance | White to light yellow crystalline solid | |
| Excitation Max (λex) | ~352 nm | [7] |
| Emission Max (λem) | ~407 nm | [7] |
| Melting Point | 275-278 °C (decomposes) |
Reaction Mechanism Visualization
The Knoevenagel condensation step proceeds through a well-established mechanism involving enolate formation, aldol-type addition, and subsequent cyclization.
Caption: Mechanism of the Knoevenagel condensation for coumarin synthesis.
Alternative Synthetic Pathway
An alternative, more direct route involves the condensation of resorcinol with diethyl ethoxymethylenemalonate, catalyzed by a Lewis acid like boron trifluoride.[8] This reaction forms 3-Carboethoxy-7-hydroxycoumarin, which can then be hydrolyzed to the final carboxylic acid product. While this pathway is theoretically more atom-economical, detailed, high-yield experimental protocols are less commonly reported in the literature compared to the Formylation-Knoevenagel sequence. Further optimization may be required to achieve comparable yields.
Conclusion
The synthesis of 3-Carboxy-7-hydroxycoumarin from resorcinol is most effectively achieved through a two-step process involving an initial Vilsmeier-Haack formylation to produce 2,4-dihydroxybenzaldehyde, followed by a Knoevenagel condensation with malonic acid. This route is well-documented, reproducible, and provides high overall yields. The resulting product is a valuable fluorophore and a versatile intermediate for further chemical modification, making it a key compound for researchers in chemistry and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. gctlc.org [gctlc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 7. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 8. bu.edu.eg [bu.edu.eg]
Synthesis of 3-Carboxy-6-hydroxycoumarin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-carboxy-6-hydroxycoumarin and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the coumarin (B35378) scaffold. This document outlines a robust synthetic protocol, presents key quantitative data in a structured format, and explores the potential biological signaling pathways modulated by these compounds.
Synthetic Pathway: Knoevenagel Condensation
The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. For the synthesis of the target molecule, 2,5-dihydroxybenzaldehyde (B135720) is the key starting material.
General Reaction Scheme:
An In-depth Technical Guide to 3-Carboxy-6-hydroxycoumarin: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Carboxy-6-hydroxycoumarin, a key intermediate in organic synthesis and a member of the coumarin (B35378) family of compounds known for their diverse biological activities. This document details its physicochemical characteristics, spectroscopic profile, and potential biological relevance, offering valuable insights for professionals in research and drug development.
Core Chemical Properties
This compound, also known by its IUPAC name 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, possesses the molecular formula C₁₀H₆O₅ and a molecular weight of 206.15 g/mol .[1] Its chemical structure consists of a fused benzene (B151609) and α-pyrone ring, characteristic of the coumarin scaffold, with a carboxylic acid group at the 3-position and a hydroxyl group at the 6-position.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental data for some properties of this exact compound are limited, values for closely related analogs provide valuable estimations.
| Property | Value | Source/Reference |
| CAS Number | 56437-16-2 | [1] |
| Molecular Formula | C₁₀H₆O₅ | [1] |
| Molecular Weight | 206.15 g/mol | [1] |
| Melting Point | Estimated ~237-238 °C | Based on a structurally similar derivative[2] |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO and chloroform. | [3] |
| pKa | Estimated ~7.0 | Based on 7-Hydroxycoumarin-3-carboxylic acid |
Chemical Structure and Spectroscopic Profile
The unique arrangement of functional groups in this compound dictates its chemical reactivity and spectroscopic characteristics. The presence of the phenolic hydroxyl group, the carboxylic acid, and the extended conjugation of the coumarin core are key features.
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics based on data from closely related coumarin derivatives.
| Spectroscopic Technique | Expected Features |
| UV-Visible Spectroscopy | Absorption maxima are expected in the UV region, characteristic of the conjugated coumarin system. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (lactone and carboxylic acid), and C=C stretching (aromatic ring) are anticipated. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on the coumarin ring, the vinyl proton, and exchangeable protons of the hydroxyl and carboxylic acid groups are expected. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons (lactone and carboxylic acid), aromatic carbons, and other carbons of the coumarin scaffold would be observed. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of this compound. The following sections outline a general synthetic approach and standard spectroscopic analysis procedures.
Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of coumarin-3-carboxylic acids. A plausible synthetic route for this compound would involve the condensation of a suitably substituted 2,4-dihydroxybenzaldehyde (B120756) with a malonic acid derivative.
General Procedure:
-
A mixture of the substituted salicylaldehyde (B1680747) and malonic acid is dissolved in a suitable solvent, such as ethanol (B145695) or pyridine.
-
A catalytic amount of a base, like piperidine (B6355638) or aniline, is added to the solution.
-
The reaction mixture is heated under reflux for several hours and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into an ice-cold acidic solution to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and purified by recrystallization.[2]
References
Spectroscopic Profile of 3-Carboxy-6-hydroxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Carboxy-6-hydroxycoumarin, a key intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, offering valuable data for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.55 | s | 1H | H-4 |
| 7.37 | d, J=8.8 Hz | 1H | H-5 |
| 7.18 | dd, J=8.8, 2.7 Hz | 1H | H-7 |
| 7.12 | d, J=2.7 Hz | 1H | H-8 |
¹³C NMR (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 165.7 | COOH |
| 159.9 | C-2 |
| 155.5 | C-6 |
| 148.1 | C-8a |
| 146.9 | C-4 |
| 123.1 | C-5 |
| 119.3 | C-7 |
| 118.0 | C-4a |
| 116.3 | C-3 |
| 109.9 | C-8 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3500-2500 | O-H stretch (broad, carboxylic acid and phenol) |
| 1732 | C=O stretch (lactone) |
| 1681 | C=O stretch (carboxylic acid) |
| 1612, 1568, 1499 | C=C stretch (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Solvent | λmax (nm) |
| Dioxane | 232, 270, 357 |
Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies:
Synthesis of this compound
This compound was synthesized via a one-pot reaction involving the Knoevenagel condensation of 2,5-dihydroxybenzaldehyde (B135720) with malononitrile (B47326) in water, followed by a Pinner reaction and subsequent hydrolysis. The reaction proceeds as follows:
-
Knoevenagel Condensation: 2,5-dihydroxybenzaldehyde and malononitrile are reacted in an aqueous solution of sodium bicarbonate (pH 8.3) at room temperature.
-
Pinner Reaction and Hydrolysis: The resulting intermediate is then subjected to acidic hydrolysis by adding concentrated HCl and heating the mixture to 90 °C.
-
Isolation: Upon cooling, the solid product, this compound, precipitates and is isolated by filtration, washed with cold water, and dried.
NMR Spectroscopy
-
Instrument: High-resolution NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: A sample of this compound was dissolved in DMSO-d₆ to an appropriate concentration for spectral acquisition.
IR Spectroscopy
-
Instrument: Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The spectrum was obtained from a solid sample, likely using the KBr pellet method. A small amount of the compound was mixed with potassium bromide and pressed into a thin pellet.
UV-Vis Spectroscopy
-
Instrument: UV-Vis spectrophotometer.
-
Solvent: Dioxane.
-
Sample Preparation: A dilute solution of this compound in dioxane was prepared for the analysis. The spectrophotometer was first zeroed with a blank solvent cuvette.
Experimental and Data Analysis Workflow
The logical progression from synthesis to spectroscopic characterization is illustrated in the following workflow diagram.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide to the Photophysical Properties of 3-Carboxy-6-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-Carboxy-6-hydroxycoumarin. Due to a lack of specific experimental data for this exact compound in the reviewed literature, this document leverages data from structurally analogous coumarin (B35378) derivatives to project its characteristics. Detailed experimental protocols for the characterization of these properties are also provided to guide researchers in their empirical investigations.
Core Photophysical Properties
Coumarin derivatives are renowned for their fluorescent properties, making them valuable tools in various scientific disciplines, including as fluorescent probes and in drug development. The photophysical characteristics of this compound are predicted based on data from closely related compounds, offering a foundational dataset for researchers.
Quantitative Data Summary
The following table summarizes the estimated photophysical parameters for this compound. These values are extrapolated from published data on analogous compounds and should be confirmed by experimental measurement.
| Photophysical Parameter | Estimated Value | Notes on Analogue-Based Estimation |
| Absorption Maximum (λabs) | ~350 - 360 nm | Based on 7-Hydroxycoumarin-3-carboxylic acid (λex 352 nm). The position of the hydroxyl group may cause a slight shift. |
| Emission Maximum (λem) | ~400 - 420 nm | Based on 7-Hydroxycoumarin-3-carboxylic acid (λem 407 nm). The emission wavelength is dependent on the solvent environment. |
| Molar Extinction Coefficient (ε) | > 20,000 M-1cm-1 | Coumarin derivatives typically exhibit high molar absorptivity. |
| Fluorescence Quantum Yield (ΦF) | High (~0.9) | Based on the high quantum yield of 3-Carboxy-6-chloro-7-hydroxycoumarin (~0.98)[1][2]. The chloro-substituent may slightly enhance the quantum yield. |
| Fluorescence Lifetime (τF) | 1 - 5 ns | Typical range for highly fluorescent coumarin derivatives. |
Experimental Protocols
Accurate determination of the photophysical properties of this compound is essential for its application. The following section details standardized experimental methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) quantifies how strongly a substance absorbs light at a specific wavelength and is determined using the Beer-Lambert law.
Materials:
-
This compound
-
High-purity spectroscopic grade solvent (e.g., ethanol, DMSO)
-
Calibrated volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
Absorbance Measurement: Measure the absorbance of each solution at the absorption maximum (λabs) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data, where the slope equals ε × path length (l). For a 1 cm cuvette, the slope is equal to ε.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and is typically measured relative to a standard of known quantum yield.
Materials:
-
This compound solution of known absorbance
-
Quantum yield standard solution of known absorbance and quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.546)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Record the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.
-
Data Analysis: Integrate the area under the emission spectra for both the sample (IS) and the standard (IR). The quantum yield of the sample (ΦF,S) is calculated using the following equation:
ΦF,S = ΦF,R × (IS / IR) × (AR / AS) × (nS2 / nR2)
where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
Determination of Fluorescence Lifetime
Fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Materials:
-
This compound solution
-
Pulsed light source (e.g., picosecond laser diode)
-
TCSPC system with a high-speed detector (e.g., photomultiplier tube)
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox)
Procedure:
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution at the excitation wavelength.
-
Sample Measurement: Acquire the fluorescence decay curve of the this compound solution.
-
Data Analysis: Perform a deconvolution of the IRF from the sample's fluorescence decay data. Fit the resulting decay curve to an exponential function to determine the fluorescence lifetime (τF).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the complete photophysical characterization of a coumarin derivative like this compound.
References
An In-depth Technical Guide on the Photophysical Properties of 3-Carboxy-6-hydroxycoumarin and Related Derivatives
This guide provides a detailed overview of the quantum yield and molar extinction coefficient of coumarin (B35378) derivatives, with a focus on 3-Carboxy-6-hydroxycoumarin and its analogs. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work.
Introduction to Coumarin Dyes
Coumarin and its derivatives are a significant class of fluorescent molecules widely employed in biomedical research and drug development. Their applications are diverse, ranging from fluorescent probes and labels to therapeutic agents. The utility of these compounds stems from their favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The spectroscopic characteristics of coumarins can be finely tuned by introducing various substituents onto the core benzopyrone structure, allowing for the rational design of probes for specific applications.
Photophysical Properties of this compound and Analogs
| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid N-hexyl amide | 37,000[1] | 0.84[1] | Aqueous buffer[1] |
| Pacific Blue™ (3-Carboxy-6,8-difluoro-7-hydroxycoumarin) | 29,500 | 0.75 | |
| 7-Methoxycoumarin-3-carboxylic acid | 26,000 | - | |
| 7-Diethylaminocoumarin-3-carboxylic acid | 56,000 | - | |
| 6-Chloro-7-hydroxycoumarin-3-carbamide | 44,000 | 0.93 | |
| 7-Amino-4-methylcoumarin | 18,000 | 0.18 | |
| Coumarin 6 | 54,000 (at 459.2 nm)[2] | 0.78[2] | Ethanol[2] |
Note: Data for some compounds were compiled from a secondary source and may not specify the solvent.
Experimental Protocols for Photophysical Characterization
The determination of the quantum yield and molar extinction coefficient are fundamental experiments for characterizing fluorescent molecules.
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property and is determined using the Beer-Lambert law:
A = εcl
where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Methodology:
-
Solution Preparation: Prepare a stock solution of the coumarin derivative of a known concentration in a suitable spectroscopic grade solvent.
-
Serial Dilutions: Perform a series of accurate dilutions from the stock solution to obtain several solutions of decreasing concentrations.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λmax).
-
Data Analysis: Plot a graph of absorbance (A) versus concentration (c). The slope of the resulting linear fit will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.
The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region as the sample. Common standards include quinine (B1679958) sulfate, rhodamine 6G, and other coumarin derivatives.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦS * (IX / IS) * (AS / AX) * (ηX² / ηS²)
where:
-
ΦS is the quantum yield of the standard.
-
IX and IS are the integrated fluorescence intensities of the sample and standard, respectively.
-
AX and AS are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
ηX and ηS are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the relative fluorescence quantum yield.
Caption: Workflow for Relative Quantum Yield Determination.
References
Solubility Profile of 3-Carboxy-6-hydroxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-Carboxy-6-hydroxycoumarin, a fluorescent derivative belonging to the coumarin (B35378) class of compounds. Coumarins are of significant interest in pharmaceutical and life science research due to their diverse biological activities.[1] Understanding the solubility of this specific derivative is critical for its application in various experimental settings, including biochemical assays, cell-based studies, and formulation development.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data in dimethyl sulfoxide (B87167) (DMSO) is available, which is a common solvent for creating stock solutions of test compounds for biological screening.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Solubility | Molar Concentration (mM) | Temperature (°C) | Notes |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | ≥ 2.5 mg/mL[2] | ≥ 12.13[2] | Not Specified | A clear solution can be obtained at this concentration.[2] |
| Water | H₂O | Data not available | Data not available | Not Specified | Coumarin derivatives with carboxylic acid and hydroxyl groups may exhibit some aqueous solubility, particularly at higher pH where the carboxylic acid is deprotonated. However, empirical determination is required. |
| Ethanol | C₂H₅OH | Data not available | Data not available | Not Specified | Coumarins are generally soluble in alcohols.[3] |
| Methanol | CH₃OH | Data not available | Data not available | Not Specified | Expected to be soluble based on the general properties of coumarins. |
| Dimethylformamide (DMF) | C₃H₇NO | Data not available | Data not available | Not Specified | Often a good solvent for polar organic molecules. |
| Acetone | C₃H₆O | Data not available | Data not available | Not Specified | Expected to have some solubility. |
Experimental Protocols
Given the limited availability of public data, the following section provides a detailed, generalized protocol for determining the solubility of this compound in various solvents. This method is based on the widely used shake-flask method, which is considered the gold standard for determining equilibrium solubility.
Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
2. Materials:
-
This compound (solid, pure form)
-
Solvents of interest (e.g., water, ethanol, DMSO, etc., of high purity)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject the solutions and determine the peak area corresponding to this compound.
-
For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Generate a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the equilibrium solubility of a compound.
Signaling Pathways and Biological Applications
Specific signaling pathways directly modulated by this compound are not well-defined in the current scientific literature. However, coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects. The fluorescent nature of this compound makes it a potential tool for various biochemical and cellular assays, such as:
-
Enzyme Inhibition Assays: As a fluorescent substrate or a direct inhibitor.
-
Fluorescence Microscopy: For cellular imaging and localization studies.
-
High-Throughput Screening (HTS): To identify new drug leads.
The following diagram illustrates a generalized workflow for a high-throughput screening campaign to identify potential enzyme inhibitors, a common application for a compound with the characteristics of this compound.
References
An In-depth Technical Guide to 3-Carboxy-6-hydroxycoumarin (CAS: 56437-16-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Carboxy-6-hydroxycoumarin, a coumarin (B35378) derivative with potential applications in various fields of scientific research. This document details its physicochemical properties, synthesis, and known biological activities, with a focus on its role as a potential enzyme inhibitor. Detailed experimental protocols for its synthesis and for a representative biological assay are provided to facilitate its practical application in the laboratory. Furthermore, this guide explores its potential interactions with key cellular signaling pathways, offering insights for future drug discovery and development endeavors.
Physicochemical Properties
This compound is a polycyclic aromatic compound belonging to the coumarin family. Its core structure consists of a benzene (B151609) ring fused to an α-pyrone ring, with a carboxylic acid group at the 3-position and a hydroxyl group at the 6-position.
| Property | Value | Reference |
| CAS Number | 56437-16-2 | [1][2] |
| Molecular Formula | C₁₀H₆O₅ | [2] |
| Molecular Weight | 206.15 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
Synthesis
The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between 2,5-dihydroxybenzaldehyde (B135720) and an active methylene (B1212753) compound such as malonic acid. A representative synthetic protocol is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of coumarin-3-carboxylic acids.[3]
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Aniline
-
10% Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.
-
To this solution, add a catalytic amount of aniline.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 10% HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any residual acid and pyridine.
-
Air-dry the solid product.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Diagram of Synthetic Workflow:
Biological Activity and Potential Signaling Pathways
Coumarin derivatives are known to exhibit a wide range of biological activities. While specific data for this compound is limited, the broader class of 3-carboxycoumarins has been implicated in the modulation of several key biological targets and signaling pathways.
Monoamine Oxidase (MAO) Inhibition
Several studies have highlighted the potential of coumarin derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety disorders.
Diagram of MAO-A Inhibition Signaling Pathway:
Experimental Protocol: Fluorescence-Based Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of compounds against MAO-A using a fluorometric approach.[4][5][6][7]
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Horseradish peroxidase (HRP)
-
MAO-A assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound (test inhibitor)
-
Clorgyline (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the test inhibitor and positive control at various concentrations by diluting the stock solutions in MAO-A assay buffer.
-
Prepare the MAO-A enzyme solution by diluting the enzyme stock in the assay buffer.
-
Prepare the substrate solution containing the MAO-A substrate, fluorescent probe, and HRP in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the test inhibitor solutions or the positive control. Include a control with only the assay buffer (no inhibitor).
-
Add the diluted MAO-A enzyme solution to all wells.
-
Incubate the plate for a predefined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence microplate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Diagram of MAO-A Inhibition Assay Workflow:
Casein Kinase 2 (CK2) Inhibition
Some coumarin derivatives have been identified as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in cell growth, proliferation, and survival. Inhibition of CK2 can lead to the induction of apoptosis in cancer cells.
Diagram of Potential CK2 Inhibition Signaling Pathway:
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
Coumarin-3-carboxylic acid derivatives have been shown to act as both potentiators and inhibitors of N-Methyl-D-Aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory function.[8][9] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.
Diagram of NMDA Receptor Modulation:
Conclusion
This compound is a versatile coumarin derivative that can be synthesized through established chemical methods. While its own biological profile is not extensively characterized, the broader class of 3-carboxycoumarins demonstrates significant potential as modulators of important biological targets such as MAO-A, CK2, and NMDA receptors. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate the specific activities and mechanisms of action of this compound.
References
- 1. This compound - CAS:56437-16-2 - 阿镁生物 [amaybio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Purity and Spectroscopic Summary
An In-depth Technical Guide to the Purity Analysis of 3-Carboxy-6-hydroxycoumarin
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are of paramount importance. This guide provides a comprehensive technical overview of the analytical methodologies used to assess the purity of this compound, a key intermediate in various organic syntheses.[1] The presence of impurities can significantly alter the compound's chemical and biological properties, leading to unreliable experimental results.
This document details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for a thorough purity evaluation.
Quantitative data from purity analysis and structural characterization are summarized below for clarity and comparative purposes.
Table 1: Summary of Purity Assessment
| Analytical Method | Purity (%) | Major Impurity (%) | Impurity Type |
| HPLC | 99.95%[1] | < 0.05% | Unidentified |
| Supplier Batch No. | Stated Purity | ||
| HY-W023023-260976 | 99.95%[1] |
Table 2: ¹H NMR Spectroscopic Data (Reference: 3-Hydroxycoumarin in DMSO-d₆)
Note: Data for the closely related compound 3-Hydroxycoumarin is provided as a reference for expected aromatic proton signals.[2] Shifts for this compound will vary.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.35 | s | - |
| H-5 | 7.62 | d | 7.9 |
| H-6 | 7.32 | t | 7.6 |
| H-7 | 7.58 | t | 7.8 |
| H-8 | 7.38 | d | 8.1 |
| 3-OH | 9.85 | br s | - |
| s = singlet, d = doublet, t = triplet, br s = broad singlet[2] |
Table 3: ¹³C NMR Spectroscopic Data (Reference: 3-Hydroxycoumarin in DMSO-d₆)
Note: Data for the closely related compound 3-Hydroxycoumarin is provided as a reference.[2]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 157.3 |
| C-3 | 141.8 |
| C-4 | 118.9 |
| C-4a | 120.2 |
| C-5 | 129.5 |
Experimental Workflow and Methodologies
A multi-faceted approach is essential for the rigorous assessment of compound purity.[3] The general workflow involves initial structural confirmation followed by quantitative purity analysis.
Caption: General workflow for purity analysis of a chemical compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantitative determination of purity by separating the main compound from its impurities.[3] A reverse-phase method is typically employed for coumarin (B35378) derivatives.[4][5]
-
Instrumentation : Standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) Detector.[3][6]
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 280 nm or scanned by PDA detector.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.
-
Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying organic impurities.[2]
-
Instrumentation : 300 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.[2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[2]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Data Analysis : The resulting spectra are analyzed to confirm that all observed chemical shifts, multiplicities, and integrations are consistent with the structure of this compound. The absence of significant unassigned peaks indicates high purity.
Mass Spectrometry (MS)
MS is used to confirm the molecular identity of the compound by determining its molecular weight.[3]
-
Instrumentation : Mass spectrometer with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Related coumarins have been successfully analyzed using both techniques.[7][8]
-
Ionization Mode : ESI in either positive or negative ion mode.
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile/water. The solution is then directly infused into the mass spectrometer.
-
Data Analysis : The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻). The experimentally observed mass-to-charge ratio (m/z) should match the calculated theoretical mass.
Application in a Biological Context: Hypothetical Signaling Pathway
Coumarin derivatives are often investigated for their potential as enzyme inhibitors, for instance, targeting protein kinases involved in cell signaling pathways. The purity of the compound is critical to ensure that the observed biological activity is not due to an impurity.
Caption: Hypothetical kinase inhibition pathway for a coumarin derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. coresta.org [coresta.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. 3-Hydroxycoumarin as a new matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
A Technical Guide to the Chemical Stability and Storage of 3-Carboxy-6-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Carboxy-6-hydroxycoumarin. It is intended to serve as a technical resource for professionals in research, science, and drug development who handle or utilize this compound. The guide synthesizes available data on its stability under various conditions, outlines potential degradation pathways, and provides detailed protocols for its stability assessment.
Chemical Properties and Structure
This compound, with the chemical formula C₁₀H₆O₅ and a molecular weight of 206.15 g/mol , belongs to the coumarin (B35378) class of compounds. Its structure, featuring a fused benzene (B151609) and α-pyrone ring system with carboxyl and hydroxyl substitutions, dictates its chemical reactivity and stability. The phenolic hydroxyl group and the carboxylic acid moiety are key functional groups that influence its susceptibility to degradation.
Summary of Chemical Stability
This compound is generally stable under recommended storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors. The lactone ring of the coumarin scaffold can be susceptible to hydrolysis, particularly under basic conditions. The phenolic hydroxyl group makes the molecule sensitive to oxidation and pH changes. Furthermore, like many aromatic compounds, it may be susceptible to photodegradation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, it is crucial to adhere to appropriate storage guidelines. The following table summarizes the recommended storage conditions for both the solid compound and its solutions, based on information from chemical suppliers and data for structurally related compounds.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid Powder | 4°C | 2 years | Store in a tightly sealed container, protected from light and moisture.[2] |
| -20°C | >2 years | For long-term storage.[2] | |
| Stock Solutions | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -80°C | 6 months | For extended storage of solutions.[3] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively elucidated in the literature, based on the chemistry of coumarins and related phenolic acids, the following degradation routes are plausible under stress conditions:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, which is catalyzed by both acid and, more significantly, base. This would result in the opening of the pyrone ring to form a substituted cis-cinnamic acid derivative, which could then potentially isomerize to the more stable trans-isomer.
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or metal ions. This can lead to the formation of colored degradation products, such as quinone-type structures.
-
Photodegradation: Exposure to UV or high-intensity visible light may lead to photochemical reactions. Coumarin derivatives are known to undergo photodimerization, forming cyclobutane (B1203170) adducts, or other rearrangements and decompositions.
-
Decarboxylation: While generally requiring high temperatures, the carboxylic acid group could be lost under certain conditions, leading to the formation of 6-hydroxycoumarin.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for this compound.
Stability-Indicating HPLC Method Development (A Representative Protocol)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer, pH 2.5-3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at a wavelength of maximum absorbance for this compound (to be determined experimentally). |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
Forced Degradation Study Protocol
A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile) should be subjected to the following stress conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at 60°C in a temperature-controlled oven for 7 days.
-
Withdraw samples at appropriate time points for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
The following diagram illustrates the general workflow for a forced degradation study.
References
The Luminescent Heart of a Fluorophore: A Technical Guide to the Fluorescence Mechanism of 3-Carboxy-6-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the fluorescence of 3-Carboxy-6-hydroxycoumarin, a key fluorophore in various scientific applications. We will explore its synthesis, the intricate pH-dependent fluorescence mechanism, and provide detailed experimental protocols for its characterization.
Introduction: The Versatility of Coumarin (B35378) Fluorophores
Coumarin derivatives are a prominent class of fluorophores widely utilized in biological imaging, sensing, and as laser dyes. Their popularity stems from their high fluorescence quantum yields, photostability, and sensitivity to the local microenvironment. This compound, with its strategic placement of a carboxyl and a hydroxyl group, exhibits a particularly interesting and useful pH-dependent fluorescence, making it a valuable tool for probing pH changes in biological systems.
Synthesis of this compound
The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. A plausible and efficient synthetic route involves the reaction of 2,5-dihydroxybenzaldehyde (B135720) with malonic acid.
Proposed Synthesis of this compound
Caption: Synthetic scheme for this compound.
The Core Mechanism: pH-Dependent Fluorescence and Excited-State Intramolecular Proton Transfer (ESIPT)
The fluorescence of this compound is intricately linked to the pH of its environment due to the presence of two ionizable groups: the carboxylic acid at the 3-position and the hydroxyl group at the 6-position. The protonation state of these groups dictates the electronic structure of the molecule and, consequently, its absorption and emission properties.
At different pH values, this compound can exist in four principal forms: neutral, carboxylate anion, phenolate (B1203915) anion, and dianion. Each of these species exhibits distinct photophysical properties.
The fluorescence mechanism is governed by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) . Upon excitation with light, the acidity of the phenolic hydroxyl group increases dramatically (a significant drop in pKa*). This facilitates the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the pyrone ring in the excited state, leading to the formation of a transient tautomer. This tautomer is responsible for the characteristic Stokes-shifted fluorescence.
The equilibrium between the different protonated species in the ground and excited states is the key to the pH-sensitive fluorescence.
Signaling Pathway of pH-Dependent Fluorescence
Caption: pH-dependent species and ESIPT mechanism.
Quantitative Photophysical Data
Table 1: Expected pH-Dependent Photophysical Properties of this compound (Inferred from Analogs)
| pH Range | Dominant Species | Expected Absorption Max (λ_abs) | Expected Emission Max (λ_em) | Expected Quantum Yield (Φ_F) |
| < 3 | Neutral | ~340-360 nm | ~400-420 nm | Low |
| 4 - 6 | Carboxylate Anion | ~350-370 nm | ~430-450 nm | Moderate |
| 7 - 9 | Phenolate Anion | ~390-410 nm | ~450-480 nm | High |
| > 10 | Dianion | ~400-420 nm | ~470-500 nm | Moderate to High |
Note: These are estimated values based on the behavior of similar coumarin derivatives. Experimental verification is required for precise data.
Detailed Experimental Protocols
Synthesis of this compound
Workflow for Synthesis
Caption: Synthesis and purification workflow.
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Aniline
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2,5-dihydroxybenzaldehyde and 1.2 equivalents of malonic acid in a minimal amount of pyridine.
-
Add a catalytic amount of aniline to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold 1 M HCl.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum.
Determination of Ground State pKa by Spectrophotometric Titration
Workflow for pKa Determination
Caption: Workflow for spectrophotometric pKa determination.
Materials:
-
Purified this compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2-12)
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO.
-
Prepare a series of buffer solutions with known pH values.
-
For each pH value, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for absorbance measurements (typically in the micromolar range).
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify the wavelengths where the maximum spectral changes occur upon pH variation.
-
Plot the absorbance at these wavelengths as a function of pH.
-
The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa values corresponding to the deprotonation of the carboxylic acid and the hydroxyl group.
Determination of Fluorescence Quantum Yield (Relative Method)
Materials:
-
Purified this compound
-
A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the this compound (sample) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield (Φ_F) of the sample using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the above equation for a more accurate determination.
Conclusion
This compound is a valuable fluorescent probe whose utility is deeply rooted in its pH-dependent fluorescence mechanism. This behavior, driven by the interplay of its ionizable groups and the phenomenon of Excited-State Intramolecular Proton Transfer, allows for the sensitive detection of pH changes. By understanding the principles of its synthesis and the experimental protocols for its characterization, researchers can effectively harness the capabilities of this versatile fluorophore in a wide array of scientific and drug development applications.
Halogenated Derivatives of 3-Carboxy-6-hydroxycoumarin: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The 3-carboxy-6-hydroxycoumarin scaffold represents a particularly promising starting point for the development of novel therapeutic agents. Halogenation of this core structure can modulate its physicochemical properties, such as lipophilicity and electronic character, thereby influencing its biological activity and pharmacokinetic profile. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental evaluation of halogenated derivatives of this compound. While specific data for these halogenated derivatives is limited in publicly available literature, this guide consolidates information on the synthesis of the parent compound and the biological activities of structurally related halogenated coumarins to inform future research and development.
Synthesis of this compound and its Halogenated Derivatives
The primary synthetic route to this compound involves the Knoevenagel condensation of a suitably substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, typically malonic acid or its esters.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through the Knoevenagel condensation of 2,5-dihydroxybenzaldehyde (B135720) with malonic acid. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and can be performed in a suitable solvent like ethanol (B145695) or under solvent-free conditions.
Experimental Protocol: Knoevenagel Condensation for this compound Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction Condition: Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Halogenation of the Coumarin (B35378) Core
Direct electrophilic halogenation of the this compound core is a potential route to introduce halogen atoms (F, Cl, Br, I) onto the benzene (B151609) ring. The hydroxyl group at the 6-position is an activating group and will direct electrophiles to the ortho and para positions (C5 and C7). The presence of the electron-withdrawing carboxyl group at the 3-position may influence the reactivity of the pyrone ring. Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively.
Experimental Protocol: General Electrophilic Halogenation
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Reagent Addition: Add the N-halosuccinimide (1-1.2 equivalents) portion-wise to the solution at room temperature with stirring.
-
Reaction Condition: The reaction may proceed at room temperature or require gentle heating. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the crude solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica (B1680970) gel or recrystallization.
Potential Biological Activities and Structure-Activity Relationships
While specific biological data for halogenated derivatives of this compound are not widely reported, the activities of structurally similar compounds provide valuable insights into their potential therapeutic applications.
Antimicrobial Activity
Coumarin derivatives are known to possess a broad spectrum of antimicrobial activities. The presence of a halogen atom can enhance this activity. For instance, studies on other halogenated coumarins have shown that the position and nature of the halogen substituent significantly influence the antimicrobial potency.
Structure-Activity Relationship (SAR) Insights:
-
Halogen Type: The antimicrobial activity often follows the order I > Br > Cl > F, which may be related to the increasing lipophilicity and polarizability down the group.
-
Position: Halogenation at the C6 position of the coumarin ring has been shown to improve scavenging activity in some antioxidant assays, which can be a contributing factor to antimicrobial effects.[1]
-
3-Carboxy Group: The presence of a carboxylic acid at the C3 position is often crucial for antibacterial activity in coumarins.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Halogenated Coumarins against various bacterial strains.
| Compound | Halogen at C6 | Test Organism | MIC (mg/mL) | Reference |
| 3-(2-bromoacetyl)-2H-chromen-2-one | - | Bacillus cereus | 0.75 | [3] |
| 3-(2-bromoacetyl)-2H-chromen-2-one | - | Escherichia coli | 1.5 | [3] |
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Cl | Not specified | Not specified | [3] |
| Coumarin-3-carboxylic acid derivative | - | Bacillus cereus | 0.032 | [2] |
Note: Data presented is for structurally related compounds and not for direct derivatives of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
The 6-hydroxy group in the coumarin scaffold is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Halogen substitution can modulate this activity.
Structure-Activity Relationship (SAR) Insights:
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly at the C6 and C-7 positions, is strongly correlated with antioxidant activity.[4][5]
-
Halogenation: A chlorine atom at the C6 position has been reported to improve the radical scavenging activity of some coumarins.[1]
Table 2: Antioxidant Activity (DPPH Radical Scavenging) of Structurally Related Coumarins.
| Compound | Key Structural Features | IC50 (µM) | Reference |
| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | 6-hydroxy | ~40 | [4] |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 6-hydroxy | ~45 | [4] |
| 3-acetyl-6-bromo-2H-chromen-2-one | 6-bromo | Potent (56% inhibition) | [3] |
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | 6-chloro | Highly potent (85% inhibition) | [3] |
Note: Data presented is for structurally related compounds and not for direct derivatives of this compound. The percentage inhibition is at a fixed concentration and not an IC50 value.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for halogenated 3-carboxy-6-hydroxycoumarins have not been elucidated, coumarins, in general, are known to exert their biological effects through various mechanisms. A generalized diagram below illustrates potential mechanisms.
Conclusion and Future Directions
Halogenated derivatives of this compound represent a promising, yet underexplored, class of compounds for drug discovery. The synthetic accessibility of the core scaffold and the potential for diverse halogenation patterns provide a rich chemical space for exploration. Based on the structure-activity relationships of related coumarins, these derivatives are anticipated to exhibit significant antimicrobial and antioxidant properties.
Future research should focus on the systematic synthesis of a library of these halogenated compounds, followed by comprehensive biological evaluation to establish their specific activities and elucidate their mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of 3-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Carboxy-6-hydroxycoumarin: A Versatile Scaffold for Bioactive Molecules in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxy-6-hydroxycoumarin, a polysubstituted derivative of the coumarin (B35378) scaffold, has emerged as a significant building block in the field of organic and medicinal chemistry. Its unique structural features, including a reactive carboxylic acid group and a phenolic hydroxyl group on the benzopyrone core, provide a versatile platform for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in organic synthesis and for the characterization of its derivatives.
| Property | Value |
| Chemical Formula | C₁₀H₆O₅ |
| Molecular Weight | 206.15 g/mol |
| CAS Number | 56437-16-2[1] |
| Appearance | White to off-white solid |
| Melting Point | >250 °C |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) and other polar organic solvents.[2] |
| ¹H NMR (DMSO-d₆) | Specific chemical shifts would be experimentally determined. |
| ¹³C NMR (DMSO-d₆) | Specific chemical shifts would be experimentally determined. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, phenol), ~3000-2500 (O-H stretch, carboxylic acid), ~1720 (C=O stretch, lactone), ~1680 (C=O stretch, carboxylic acid), ~1600-1450 (C=C stretch, aromatic) |
| Mass Spectrometry (m/z) | [M-H]⁻ at 205.01 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Knoevenagel condensation of 2,5-dihydroxybenzaldehyde (B135720) with an active methylene (B1212753) compound, typically Meldrum's acid. This reaction is often carried out under mild conditions and can be adapted for green chemistry approaches.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., piperidine)
-
Water or an organic solvent (e.g., ethanol)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in a suitable solvent (e.g., water or ethanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium carbonate (0.1 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and acidify it with dilute HCl until a precipitate is formed.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Caption: Synthetic pathway for this compound.
Applications in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, primarily through modifications of its carboxylic acid and hydroxyl groups. These derivatives have shown significant promise as bioactive molecules.
Synthesis of Amide and Ester Derivatives
The carboxylic acid moiety at the 3-position is readily converted into amides and esters, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).
Caption: Workflow for synthesizing amide and ester derivatives.
Experimental Protocol: Synthesis of Amide Derivatives
Materials:
-
This compound
-
A primary or secondary amine
-
Coupling agent (e.g., HATU, DCC)
-
Base (e.g., triethylamine, DIEA)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
Activation: Dissolve this compound (1.0 eq) in an anhydrous solvent. Add the coupling agent (1.1 eq) and the base (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired amide derivative.
Biological Activities and Signaling Pathways
Derivatives of this compound have demonstrated a broad spectrum of biological activities, most notably anticancer and antibacterial effects.
Anticancer Activity and the PI3K/AKT Signaling Pathway
Several studies have reported that coumarin derivatives exhibit potent anticancer activity by inhibiting the PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[3][4][5][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT pathway by coumarin derivatives.
The table below summarizes the in vitro anticancer activity of selected coumarin derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 8.09 | [7] |
| Derivative B | HepG2 (Liver) | 13.14 | [3] |
| Derivative C | A549 (Lung) | 9.34 | [7] |
| Derivative D | PC-3 (Prostate) | 3.56 | [7] |
Antibacterial Activity
Coumarin-3-carboxylic acids and their derivatives have also been shown to possess significant antibacterial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.[8][9] The acidic nature of the carboxylic acid group is believed to play a crucial role in this process by interacting with the components of the bacterial cell envelope.[4]
The table below presents the minimum inhibitory concentration (MIC) values of selected coumarin derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-CCA | Acidovorax citrulli | 26.64 | [9] |
| 3-CCA | Ralstonia solanacearum | 31.62 | [9] |
| Derivative E | Staphylococcus aureus | 10 | [9] |
| Derivative F | Escherichia coli | 14 | [9] |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its accessible synthesis and the reactivity of its functional groups allow for the creation of extensive libraries of derivatives. The demonstrated anticancer and antibacterial activities of these derivatives, coupled with an increasing understanding of their mechanisms of action, highlight the significant potential of this scaffold in the development of novel therapeutic agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are promising avenues for future research in drug discovery.
References
- 1. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Properties of 3-Carboxy-6-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the molecular properties of 3-Carboxy-6-hydroxycoumarin. By leveraging computational chemistry, researchers can predict and understand the structural, electronic, and spectroscopic characteristics of this molecule, offering valuable insights for its application in drug discovery and materials science. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex relationships to facilitate a comprehensive understanding.
Introduction to this compound
Coumarins are a significant class of heterocyclic compounds found in many natural products, known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The substituent groups on the coumarin (B35378) scaffold play a crucial role in determining its biological activity.[2] this compound, an intermediate in various organic syntheses, possesses structural features—a carboxylic acid group at position 3 and a hydroxyl group at position 6—that make it a promising candidate for further functionalization and drug design.[3] Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of such molecules at an atomic level, complementing and guiding experimental research.[4]
Theoretical Calculation Methodologies
Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.
Computational Approach: The most common approach involves the use of hybrid DFT functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set.[1][4] The 6-311++G(d,p) basis set, which includes diffuse and polarization functions, is frequently employed for geometry optimization and property calculations of coumarin derivatives to ensure high accuracy.[1][5]
Workflow for Theoretical Calculations: The typical workflow for performing theoretical calculations on this compound is outlined below. This process begins with defining the molecular structure and proceeds through geometry optimization, frequency analysis, and the calculation of various electronic and spectroscopic properties.
Caption: A generalized workflow for the theoretical calculation of molecular properties.
Calculated Molecular Properties
Theoretical calculations provide a wealth of quantitative data on the molecular structure, electronic distribution, and spectroscopic behavior of this compound.
Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional conformation of the molecule. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the chosen level of theory. For similar coumarin structures, calculations at the B3LYP/6-311++G(d,p) level have shown good agreement with experimental X-ray data.[1]
Table 1: Predicted Geometrical Parameters for a Representative Hydroxycoumarin Scaffold (Note: Data is illustrative based on typical values for related coumarin structures as specific data for this compound is not available in the provided search results.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2=O2 | ~1.21 Å |
| C3-C4 | ~1.45 Å | |
| C6-O6 | ~1.36 Å | |
| C3-C(carboxy) | ~1.49 Å | |
| Bond Angle | O1-C2-C3 | ~121° |
| C5-C6-C7 | ~120° | |
| C5-C6-O6 | ~122° |
Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the infrared spectrum of the molecule. These calculated frequencies, after appropriate scaling, can be used to assign the vibrational modes observed in experimental FT-IR spectra. Key vibrational modes for this compound include the C=O stretching of the lactone and carboxylic acid, O-H stretching of the hydroxyl and carboxyl groups, and various C-C and C-H vibrations of the aromatic ring.
Table 2: Key Calculated Vibrational Frequencies (Note: Values are representative for the functional groups present in the molecule.)
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxyl) | -COOH | ~3500-3600 |
| O-H Stretch (Phenolic) | Ar-OH | ~3400-3500 |
| C=O Stretch (Lactone) | -C=O | ~1720-1740 |
| C=O Stretch (Carboxyl) | -COOH | ~1700-1720 |
| C=C Stretch (Aromatic) | Ar C=C | ~1600-1620 |
Electronic Absorption Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax).[2] These calculations help in interpreting the experimental UV-Vis spectrum. The primary electronic transitions in coumarins are typically π → π* transitions.[2] For hydroxycoumarin derivatives, the lowest energy transition is often the HOMO → LUMO transition.[2]
Table 3: Predicted Electronic Properties and Absorption
| Parameter | Description | Calculated Value |
| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV |
| λmax (Calculated) | Wavelength of Maximum Absorption | ~320-340 nm |
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[2][6] For many coumarin derivatives, the HOMO and LUMO are distributed over the π-conjugated system.[2]
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, negative potential (red/yellow) is expected around the oxygen atoms of the carbonyl, carboxyl, and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, particularly the acidic protons of the hydroxyl and carboxyl groups.
References
- 1. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dnrcollege.org [dnrcollege.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 3-Carboxy-6-hydroxycoumarin Succinimidyl Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxy-6-hydroxycoumarin succinimidyl ester is a blue-fluorescent dye commonly utilized for the covalent labeling of proteins and other biomolecules. This amine-reactive dye is an N-hydroxysuccinimide (NHS) ester derivative of 7-hydroxycoumarin-3-carboxylic acid. The NHS ester moiety reacts efficiently with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds. This labeling technique is a cornerstone in various biological assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies, enabling the visualization and tracking of proteins.
Chemical and Spectral Properties
The utility of a fluorescent probe is defined by its chemical and spectral characteristics. This compound succinimidyl ester offers favorable properties for protein conjugation and subsequent detection.
| Property | Value | Reference |
| Synonyms | N-Succinimidyl 7-hydroxycoumarin-3-carboxylate, Umbelliferone-3-carboxylic acid N-succinimidyl ester | [1] |
| Molecular Formula | C₁₄H₉NO₇ | [1] |
| Molecular Weight | 303.22 g/mol | [1] |
| Excitation Maximum (λex) | ~386 nm | [1] |
| Emission Maximum (λem) | ~448 nm (in 0.1 M Tris pH 9.0) | [1] |
| Solubility | Soluble in DMF and DMSO | [1] |
| Storage | Store at -20°C, desiccated and protected from light | [1] |
Key Applications
-
Fluorescent Antibody Labeling: Covalently attaching this compound to primary or secondary antibodies for use in immunofluorescence assays.
-
Protein-Protein Interaction Studies: Labeling proteins of interest to study their interactions and localization within cellular environments.[2]
-
FRET Donor: Due to its spectral properties, this coumarin (B35378) derivative can serve as a donor in FRET-based assays when paired with a suitable acceptor fluorophore.
-
Cellular Imaging: The cell-permeable nature of some coumarin derivatives allows for the labeling and tracking of intracellular proteins in living cells.[3]
Experimental Protocols
Protocol 1: Protein Labeling with this compound Succinimidyl Ester
This protocol provides a general procedure for labeling proteins with amine-reactive coumarin NHS esters. Optimization may be necessary for specific proteins.
Materials:
-
Protein of interest (free of amine-containing buffers like Tris and stabilizers like BSA)
-
This compound succinimidyl ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[4] If the protein is in an incompatible buffer, exchange it with the labeling buffer using dialysis or a desalting column.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required amount of NHS ester. An 8-fold molar excess of the dye to the protein is a common starting point for mono-labeling.[4][7] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[4]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and elute with PBS. The first colored fraction to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (~386 nm).
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol (B35011) may be necessary for frozen storage.
-
Protocol 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Presence of primary amines in the buffer (e.g., Tris).- Incorrect pH of the labeling buffer.- Degraded dye.- Insufficiently accessible primary amines on the protein. | - Use an amine-free buffer like sodium bicarbonate or phosphate.- Ensure the pH is between 8.3 and 8.5.[7]- Prepare a fresh dye stock solution.- Consider denaturing the protein if preserving its activity is not critical. |
| Protein Precipitation after Labeling | - The conjugated dye increases the hydrophobicity of the protein, leading to aggregation.[9] | - Reduce the dye-to-protein molar ratio to achieve a lower degree of labeling.[9]- Perform the labeling reaction at a lower protein concentration.- Screen for optimal buffer conditions (e.g., varying pH, salt concentration, or adding non-ionic detergents). |
| Weak Fluorescence Signal | - Low degree of labeling.- Fluorescence quenching due to over-labeling or the local protein environment. | - Optimize the labeling reaction to increase the DOL.- If over-labeling is suspected, reduce the dye-to-protein ratio.- The protein microenvironment can affect fluorescence; this is an intrinsic property of the labeled site. |
Visualizations
Caption: Chemical reaction workflow for protein labeling.
Caption: Experimental workflow for protein labeling.
Caption: Amine-reactive labeling chemical relationship.
References
- 1. 7-羟基香豆素-3-羧酸 N -琥珀酰亚胺酯 suitable for fluorescence, ≥95.0% (coupling assay to aminopropyl silica gel) | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. biotium.com [biotium.com]
- 7. interchim.fr [interchim.fr]
- 8. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Labeling Antibodies with 3-Carboxy-6-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with 3-Carboxy-6-hydroxycoumarin. This coumarin (B35378) derivative is a blue-emitting fluorophore valuable for various immunodetection methods due to its brightness and photostability. The protocol focuses on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid group of the fluorophore and primary amines (e.g., lysine (B10760008) residues) on the antibody. Labeled antibodies are essential tools for a multitude of applications, including flow cytometry, immunofluorescence microscopy, and immunoassays.[1][2][3]
Quantitative Data
The photophysical properties of the fluorophore and the characteristics of the labeled antibody are critical for experimental design and data interpretation. The following tables summarize key quantitative data for a closely related and representative coumarin dye, 3-Carboxy-6-chloro-7-hydroxycoumarin, and typical antibody labeling parameters.
Table 1: Photophysical Properties of 3-Carboxy-6-chloro-7-hydroxycoumarin
| Property | Value | Notes |
| Excitation Maximum (λex) | ~405 nm | Violet laser excitation |
| Emission Maximum (λem) | ~450 nm | Blue emission |
| Molar Extinction Coefficient (ε) | Not explicitly stated for this derivative; typically ~30,000-50,000 cm⁻¹M⁻¹ for similar coumarins. | A measure of how strongly the dye absorbs light at a given wavelength. |
| Quantum Yield (Φ) | ~0.98 | Represents the efficiency of converting absorbed light into emitted fluorescence.[4][5] |
Table 2: Typical Antibody Labeling Parameters and Outcomes
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 1-5 mg/mL | Ensures efficient conjugation. |
| Molar Ratio of Dye:Antibody | 5:1 to 20:1 | To achieve an optimal Degree of Labeling (DOL). This often requires empirical optimization.[6] |
| Degree of Labeling (DOL) | 3-8 | The average number of fluorophore molecules per antibody. A higher DOL can lead to signal quenching.[6] |
| Labeled Antibody Recovery | >85% | Expected yield after purification. |
Experimental Protocols
This section details the methodology for labeling an antibody with this compound NHS ester.
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound, N-hydroxysuccinimide ester (Coumarin-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for antibody labeling with this compound.
Detailed Procedure
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris or glycine), it must be buffer-exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS).
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (100 mM sodium bicarbonate, pH 8.3-8.5).
-
-
Preparation of Dye Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess. A starting point of a 10-fold molar excess of dye to antibody is recommended.
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS.
-
Apply the quenched reaction mixture to the column and elute with PBS.
-
The first colored fraction to elute will be the labeled antibody.
-
-
Characterization of the Labeled Antibody:
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the excitation maximum of the coumarin dye (~405 nm, A_dye).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl). The molar extinction coefficient for a typical IgG at 280 nm is ~210,000 M⁻¹cm⁻¹. A correction factor for the dye's absorbance at 280 nm should be applied if significant.
-
DOL = (moles of dye) / (moles of antibody).
-
-
-
Storage:
-
Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Addition of a cryoprotectant like glycerol (B35011) is recommended for frozen storage.
-
Application: Cell Surface Marker Identification by Flow Cytometry
Antibodies labeled with coumarin derivatives are frequently used in multi-color flow cytometry to identify and quantify specific cell populations.[3][4] The following diagram illustrates the principle of using a coumarin-labeled antibody to detect a cell surface protein (e.g., a CD marker) in a signaling context where cell identification is crucial.
Caption: Detection of a cell surface marker using a coumarin-labeled antibody.
References
- 1. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 2. What are the 2 methods for labelling antibodies? | TRACER [tracercro.com]
- 3. Fluorescent Antibody Techniques | Microbiology [courses.lumenlearning.com]
- 4. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
Application Notes and Protocols for 3-Carboxy-6-hydroxycoumarin in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing 3-Carboxy-6-hydroxycoumarin and its derivatives in flow cytometry. This document covers the application of these fluorophores in immunophenotyping, apoptosis detection, and the measurement of reactive oxygen species (ROS).
I. Introduction to this compound Derivatives in Flow Cytometry
Coumarin-based dyes are a versatile class of fluorophores used in various biological applications. This compound and its halogenated derivatives are particularly useful in flow cytometry due to their favorable photophysical properties. For instance, the chlorinated derivative, 3-carboxy-6-chloro-7-hydroxycoumarin, is a highly fluorescent, water-soluble dye excitable by the violet laser, making it an excellent candidate for multicolor flow cytometry panels.[1][2] These dyes can be conjugated to antibodies and other proteins to facilitate the identification and quantification of specific cell populations. Furthermore, certain coumarin (B35378) derivatives can be used as intracellular probes to study cellular processes such as apoptosis and oxidative stress.[3][4][5]
Key Properties of a Related Derivative (3-carboxy-6-chloro-7-hydroxycoumarin):
-
High Quantum Yield: Approximately 0.98, resulting in bright fluorescence.[1][2]
-
Violet Laser Excitation: Compatible with the 405 nm laser commonly found on flow cytometers.
-
Water-Soluble: Facilitates easy conjugation to antibodies and use in aqueous buffers.[1]
-
Stability: Forms stable conjugates suitable for complex multicolor experiments.[1][2]
II. Application 1: Immunophenotyping using Antibody Conjugates
Derivatives of 3-carboxy-7-hydroxycoumarin can be conjugated to monoclonal antibodies to label specific cell surface or intracellular proteins, enabling the identification and enumeration of various cell subsets.[1][2]
Experimental Protocol: Cell Surface Staining
-
Cell Preparation:
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a flow cytometry tube.
-
Add the appropriate amount of the this compound derivative-conjugated antibody. The optimal concentration should be determined by titration.
-
Vortex gently and incubate for 20-30 minutes at 2-8°C, protected from light.
-
-
Washing:
-
Add 2 mL of staining buffer to the tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
Acquire events on a flow cytometer equipped with a violet laser, detecting the emission in the appropriate channel (e.g., ~450 nm for V450).
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Cell Concentration | 1 x 10⁷ cells/mL | [6] |
| Incubation Time | 20-30 minutes | General Protocol |
| Incubation Temperature | 2-8°C | General Protocol |
| Centrifugation | 300-400 x g for 5 minutes | [6][7] |
Workflow Diagram
III. Application 2: Detection of Apoptosis
Apoptosis, or programmed cell death, is a critical cellular process. Flow cytometry offers several methods to detect apoptotic cells.[8][9] 7-hydroxycoumarin has been shown to induce apoptosis and the activation of caspase-3 in cancer cells.[4] While not a direct stain for apoptotic markers, its utility in studying apoptosis is noteworthy. For direct detection, established assays are used.
Experimental Protocol: Annexin V Staining for Early Apoptosis
This protocol detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[10][11]
-
Cell Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[11]
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into a flow cytometry tube.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or APC).
-
Add a viability dye (e.g., Propidium Iodide or 7-AAD) to distinguish between apoptotic and necrotic cells.[10]
-
Incubate for 15 minutes at room temperature, protected from light.[11]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Cell Concentration | 1-5 x 10⁶ cells/mL | [11] |
| Annexin V Volume | 5 µL per 100 µL cells | [11] |
| Incubation Time | 15 minutes | [11] |
| Incubation Temperature | Room Temperature | [11] |
Signaling Pathway Diagram
IV. Application 3: Measurement of Reactive Oxygen Species (ROS)
Some coumarin derivatives can be used to assess oxidative stress in cells.[5] However, a more common method involves the use of probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[12][13][14]
Experimental Protocol: Intracellular ROS Detection
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS or PBS).
-
Include appropriate controls: unstained cells, cells stained but untreated, and cells treated with a known ROS inducer (e.g., H₂O₂).[13]
-
-
Loading the Dye:
-
Treatment and Washing:
-
Wash the cells twice with buffer to remove excess dye.[13]
-
Resuspend the cells in fresh medium and add your experimental treatment.
-
Incubate for the desired period.
-
-
Data Acquisition:
-
Analyze the samples immediately on a flow cytometer, typically using a 488 nm laser for excitation and detecting the green fluorescence in the FL1 channel.[13]
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Cell Concentration | 1 x 10⁶ cells/mL | General Protocol |
| carboxy-H2DCFDA Conc. | 1 µM | [13] |
| Incubation Time (Loading) | 30 minutes | [13] |
| Incubation Temperature | 37°C | [13] |
Experimental Workflow Diagram
V. General Considerations and Best Practices
-
Controls are Critical: Always include unstained, single-color, and biological (positive/negative) controls to ensure accurate data interpretation and compensation.
-
Titration: The optimal concentration of any fluorescent reagent, especially antibody conjugates, should be determined empirically through titration.
-
Viability Dyes: It is highly recommended to include a viability dye to exclude dead cells, which can non-specifically bind antibodies and other probes, leading to false-positive results.
-
Protect from Light: Fluorophores are sensitive to photobleaching. Keep samples protected from light as much as possible during incubation and prior to acquisition.
By following these protocols and considerations, researchers can effectively utilize this compound derivatives and other fluorescent probes for robust and reproducible flow cytometry experiments.
References
- 1. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry-Based Methods for Apoptosis Detection in Lymphoid Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: 3-Carboxy-6-hydroxycoumarin Derivatives for Immunofluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-hydroxycoumarin derivatives are a class of blue-emitting fluorophores widely used in biological imaging and flow cytometry due to their high fluorescence quantum yields, water solubility, and ability to be conjugated to biomolecules.[1][2] These dyes are particularly valuable for multicolor imaging experiments, often excited by the violet (405 nm) laser line.[3] This document provides detailed protocols for the use of amine-reactive 3-carboxy-6-hydroxycoumarin derivatives in immunofluorescence microscopy, including antibody conjugation and cell staining procedures. While data for the specific this compound is limited, this note draws upon data from closely related and commercially available analogs such as 3-Carboxy-6-chloro-7-hydroxycoumarin and fluorinated derivatives like Pacific Blue.[1][2][4]
Photophysical Properties of Relevant Coumarin (B35378) Dyes
The selection of a fluorophore is critical for successful immunofluorescence. The table below summarizes the key spectral properties of several relevant 7-hydroxycoumarin derivatives.
| Compound Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | ~405 | Not Specified | Not Specified | ~0.98 | [1][2] |
| 3-Carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) | 401 | 452 | Not Specified | Not Specified | [5] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | Not Specified | Not Specified | 37,000 | 0.84 | [4] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound N-hydroxysuccinimide (NHS) Ester
This protocol describes the conjugation of an amine-reactive coumarin dye to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody of interest (1-2 mg/mL in PBS, free of amine-containing buffers like Tris)
-
This compound derivative, NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
-
Reaction tubes
Methodology:
-
Prepare Antibody:
-
Dissolve or buffer exchange the antibody into PBS at a concentration of 1-2 mg/mL.[]
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with primary amines.[]
-
-
Prepare Dye Solution:
-
Immediately before use, dissolve the coumarin-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[]
-
-
Conjugation Reaction:
-
Add the dissolved dye to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle, continuous mixing.[]
-
-
Purification of the Conjugate:
-
Remove unreacted dye and by-products by running the reaction mixture through a size-exclusion chromatography column.[]
-
Alternatively, dialyze the sample against PBS (pH 7.4) overnight at 4°C with several buffer changes.
-
The purified, conjugated antibody is now ready for use in immunofluorescence staining. Store at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol provides a general procedure for staining fixed and permeabilized cells grown on coverslips or in imaging plates using a coumarin-conjugated antibody.
Materials:
-
Cells cultured on glass coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer: PBS containing 2% fish gelatin and 0.1% Triton™ X-100[7]
-
Primary Antibody (if using an unconjugated primary and a coumarin-conjugated secondary)
-
Coumarin-conjugated antibody (primary or secondary)
-
Antifade mounting medium (e.g., EverBrite™)[7]
Methodology:
-
Cell Preparation:
-
Rinse cells twice with PBS or HBSS to remove culture medium.[7]
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 20 minutes at room temperature.[7]
-
Note: Some epitopes may require methanol (B129727) fixation (pre-chilled to -20°C for 5-10 minutes).[7] Always check the primary antibody supplier's recommendation.
-
-
Washing:
-
Rinse the cells three times with PBS to remove all residual fixative.[7]
-
-
Permeabilization and Blocking:
-
Incubate cells with Permeabilization/Blocking Buffer for at least 30 minutes at room temperature.[7] This step blocks non-specific binding sites and permeabilizes the membranes to allow antibody entry.
-
-
Antibody Incubation:
-
Dilute the coumarin-conjugated antibody in fresh Permeabilization/Blocking Buffer to its optimal concentration (this may require titration).
-
Add the diluted antibody solution to the cells, ensuring they are fully covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.[7] An overnight incubation at 4°C often yields the best results.[7]
-
-
Final Washes:
-
Rinse the cells twice with PBS, followed by three 5-minute washes with PBS to remove unbound antibodies.[7]
-
-
Mounting:
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filters for violet excitation and blue emission (e.g., DAPI or Pacific Blue filter set).
-
Store slides at 4°C in the dark. Samples can be stable for several months.[7]
-
References
- 1. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Carboxy-6,8-difluoro-7-hydroxycoumarin - CAS-Number 215868-33-0 - Order from Chemodex [chemodex.com]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
Illuminating Cellular Landscapes: 3-Carboxy-6-hydroxycoumarin in Live Cell Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The field of live cell imaging has been revolutionized by the development of fluorescent probes that enable the visualization of intricate cellular processes in real-time. Among the plethora of available fluorophores, coumarin-based dyes have carved a significant niche due to their advantageous photophysical properties. 3-Carboxy-6-hydroxycoumarin and its derivatives are particularly noteworthy for their utility in a range of live cell imaging applications, from organelle staining to the detection of specific ions and biomolecules. Their high quantum yield, photostability, and tunable spectral properties make them versatile tools for researchers.
This document provides a comprehensive overview of the application of this compound and its close derivatives in live cell imaging. It includes detailed application notes, experimental protocols, and a summary of their key photophysical and biological characteristics to guide researchers in their effective use.
Key Advantages of this compound Derivatives
Derivatives of 7-hydroxycoumarin-3-carboxylic acid are particularly promising as cell-permeable fluorophores compatible with flow cytometry.[1] When the phenol (B47542) group of these coumarins is deprotonated, they generally exhibit strong absorption near 400 nm, allowing for efficient excitation with a 405 nm violet laser.[1] This property facilitates their detection in biological systems using both flow cytometry and confocal microscopy.[1]
Data Presentation
The following tables summarize the quantitative data for this compound and its commonly used derivatives.
Table 1: Photophysical Properties of this compound and Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Condition |
| 7-Hydroxycoumarin-3-carboxylic acid succinimidyl ester | 386 | 448 | Not Reported | Not Reported | 0.1 M Tris pH 9.0 |
| 3-Carboxy-6,8-difluoro-7-hydroxycoumarin | ~410 | ~455 | Not Reported | Not Reported | Not Specified |
| Amide derivative of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid | Not Specified | Not Specified | 37,000 | 0.84 | Aqueous Buffer |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | Not Reported | Not Reported | Not Reported | ~0.98 | Not Specified |
Table 2: Biological and Application Data
| Compound/Derivative | Typical Working Concentration | Incubation Time | Common Applications | Cytotoxicity |
| 7-Hydroxycoumarin derivatives | 1-10 µM | 15-60 min | General live-cell staining, labeling of biomolecules | Generally low, but should be determined for each cell line.[2] |
| 7-(pentyloxy)-2H-chromen-2-one | MIC: 67.16 µM - 537.28 µM (Candida) | 24 hours (for antifungal assay) | Antifungal studies | IC50 of 100 µM in HaCaT cells.[3] |
| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | Not Specified | Not Specified | Anticancer research | Potent cytotoxicity against MCF-7, HEPG-2, HCT, and PC-3 cell lines.[4] |
Experimental Protocols
Protocol 1: General Live-Cell Staining with 7-Hydroxycoumarin Derivatives
This protocol provides a general workflow for staining live cells with 7-hydroxycoumarin derivatives. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.[2]
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Coumarin (B35378) probe stock solution (typically 1-10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)
Procedure:
-
Cell Seeding: Seed cells onto a suitable imaging dish and culture until they reach the desired confluency (typically 50-70%).[2]
-
Probe Preparation: Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[2]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[2]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.[2]
-
Imaging: Add fresh imaging buffer to the cells and acquire fluorescent images using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin derivative's excitation and emission wavelengths.[2]
Protocol 2: Assessing Cytotoxicity of Coumarin Derivatives
It is always recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration of the probe for your specific cell line and experimental conditions.[2] Common methods include the MTT or LDH assay.
Materials:
-
Cells of interest
-
96-well plates
-
Coumarin derivative stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency during the assay. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of the coumarin derivative in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of the coumarin derivative. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for a period that reflects the intended imaging experiment (e.g., 1, 4, or 24 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for live cell imaging and a conceptual signaling pathway for a coumarin-based sensor.
Caption: A generalized workflow for staining live cells with coumarin probes.
Caption: A conceptual diagram illustrating the 'turn-on' fluorescence mechanism of a coumarin-based ion sensor in a live cell.
Applications in Live Cell Imaging
Coumarin-based fluorescent probes have been successfully employed in a wide range of cell imaging applications. Their versatility allows for their use in:
-
Organelle-Specific Staining: Probes can be designed to selectively accumulate in specific organelles, such as the endoplasmic reticulum and lipid droplets, enabling the visualization and study of their dynamics.
-
Detection of Metal Ions: Coumarin derivatives can be engineered to act as chemosensors for various metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺, allowing for the study of their cellular homeostasis.[5][6][7]
-
Labeling of Biomolecules: The carboxylic acid group of this compound can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on proteins and other biomolecules for fluorescent labeling.
-
Sensing Cellular Environment: Many coumarin derivatives are sensitive to their microenvironment, such as polarity and pH, enabling the study of cellular dynamics.[8]
References
- 1. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalajbgmb.com [journalajbgmb.com]
- 5. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Carboxy-6-hydroxycoumarin as a Fluorescent Probe for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Carboxy-6-hydroxycoumarin and its derivatives as versatile fluorescent probes for studying enzyme kinetics. This document offers detailed protocols for various enzyme assays, data presentation guidelines, and visual representations of experimental workflows and underlying principles.
Introduction
This compound is a fluorogenic compound that, upon enzymatic cleavage of a suitable substrate derivative, releases the highly fluorescent 7-hydroxycoumarin-3-carboxylic acid. This property makes it an excellent tool for continuous or endpoint assays to determine enzyme activity and for high-throughput screening of enzyme inhibitors. The enzymatic reaction leads to a significant increase in fluorescence intensity, providing a sensitive and reliable method for monitoring enzyme kinetics.
The core principle involves synthesizing a non-fluorescent or weakly fluorescent substrate by attaching a specific enzyme-recognized moiety to the hydroxyl group of this compound. The enzyme-catalyzed hydrolysis of this bond liberates the fluorophore, and the rate of fluorescence increase is directly proportional to the enzyme's activity.
General Principle of Enzyme-Catalyzed Fluorescence Activation
Caption: Enzymatic cleavage of a this compound derivative.
Applications in Enzyme Kinetics
Substrates derived from this compound can be designed for a variety of enzymes, including glycosidases, esterases, and phosphatases. This versatility makes them valuable tools in basic research, diagnostics, and drug discovery.
Glycosidase Assays
A prominent application is in the detection of β-galactosidase activity using 3-carboxyumbelliferyl β-D-galactopyranoside (CUG). This substrate is particularly useful due to its high water solubility and the pH profile of the resulting fluorophore, which allows for continuous monitoring of enzyme activity.[1]
Experimental Protocol: β-Galactosidase Activity Assay
This protocol is adapted for a 96-well microplate format, suitable for high-throughput analysis.
Materials:
-
Enzyme Source: Purified β-galactosidase or cell lysate containing the enzyme.
-
Substrate: 3-carboxyumbelliferyl β-D-galactopyranoside (CUG).
-
Assay Buffer: 50 mM sodium phosphate, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
Standard: 7-Hydroxycoumarin-3-carboxylic acid.
-
Instrumentation: Fluorescence microplate reader (Excitation: ~385 nm, Emission: ~460 nm).
Procedure:
-
Prepare Standard Curve:
-
Prepare a stock solution of 7-Hydroxycoumarin-3-carboxylic acid in DMSO.
-
Create a series of dilutions in Assay Buffer to generate a standard curve (e.g., 0-10 µM).
-
Add 100 µL of each standard dilution to the wells of a black 96-well plate.
-
Measure the fluorescence to establish the relationship between fluorescence units and product concentration.
-
-
Enzyme Reaction:
-
Prepare a working solution of CUG in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 100-500 µM.
-
Add 50 µL of Assay Buffer to each well of a black 96-well plate.
-
Add 25 µL of the enzyme sample (diluted in Assay Buffer if necessary) to the wells. Include a no-enzyme control.
-
Initiate the reaction by adding 25 µL of the CUG working solution to each well.
-
-
Measurement:
-
Kinetic Assay: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 15-30 minutes). The rate of fluorescence increase is proportional to the enzyme activity.
-
Endpoint Assay: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 30-60 minutes). Stop the reaction by adding 50 µL of Stop Solution. Measure the final fluorescence intensity.
-
-
Data Analysis:
-
For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For the endpoint assay, subtract the fluorescence of the no-enzyme control from the sample wells.
-
Use the standard curve to convert the fluorescence values (or rate of change) into the concentration of the product formed (or rate of formation).
-
Calculate the enzyme activity, typically expressed in units such as µmol/min/mg of protein.
-
Workflow for β-Galactosidase Assay
Caption: Step-by-step workflow for a β-galactosidase assay.
Quantitative Data Summary: β-Galactosidase Kinetics
| Parameter | Value | Reference |
| Substrate | 3-carboxyumbelliferyl β-D-galactopyranoside (CUG) | [1] |
| Excitation Max | ~385 nm | [2] |
| Emission Max | ~460 nm (at pH > 7.8) | [2] |
| Detection Limit | ~0.5 pg of β-galactosidase | [1] |
Esterase Assays
Derivatives of this compound with ester linkages, such as this compound acetate (B1210297), can serve as fluorogenic substrates for various esterases. The enzymatic hydrolysis of the ester bond releases the fluorescent product, allowing for the quantification of esterase activity.
Experimental Protocol: General Esterase Activity Assay
This protocol provides a general framework for measuring esterase activity. Specific conditions may need to be optimized for the particular esterase of interest.
Materials:
-
Enzyme Source: Purified esterase or biological sample.
-
Substrate: this compound acetate (or other ester derivative).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Fluorescence spectrophotometer or microplate reader.
Procedure:
-
Prepare a stock solution of the substrate in an organic solvent like DMSO.
-
Dilute the substrate to the desired final concentration in the Assay Buffer.
-
Add the enzyme solution to the substrate solution in a cuvette or microplate well.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for 7-hydroxycoumarin-3-carboxylic acid.
-
Calculate the initial reaction rate from the linear phase of the reaction progress curve.
-
To determine kinetic parameters like Kₘ and Vₘₐₓ, perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics.
Logical Relationship in Esterase Kinetics
References
Application Notes and Protocols for Detecting Reactive Oxygen Species Using 3-Carboxy-6-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Imbalances in ROS production and detoxification can lead to oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate detection and quantification of ROS are crucial for advancing our understanding of these disease mechanisms and for the development of novel therapeutics. Coumarin-based fluorescent probes are valuable tools for this purpose due to their sensitivity and utility in cellular imaging.
This document provides detailed application notes and protocols for the use of 3-Carboxy-6-hydroxycoumarin as a potential fluorescent probe for the detection of reactive oxygen species, particularly the hydroxyl radical (•OH). While direct experimental data for this compound as a primary ROS probe is limited, its structural similarity to other coumarin (B35378) derivatives allows for the extrapolation of its likely mechanism and application. Coumarin itself reacts with hydroxyl radicals to form various hydroxylated products, with 7-hydroxycoumarin being a commonly detected fluorescent product.[1][2][3] The inherent hydroxyl group at the 6-position and the carboxyl group at the 3-position of the core compound may influence its reactivity, specificity, and fluorescent properties upon interaction with ROS.
Principle of Detection
The proposed mechanism for ROS detection using this compound is based on the hydroxylation of the coumarin ring by highly reactive oxygen species, most notably the hydroxyl radical. This reaction is anticipated to yield a product with enhanced fluorescence. The non-fluorescent or weakly fluorescent parent compound is oxidized by ROS to a highly fluorescent derivative, allowing for the quantification of ROS levels by measuring the increase in fluorescence intensity. The electron-donating hydroxyl group at the 6-position is expected to influence the electron density of the coumarin ring, potentially affecting the site of ROS attack and the photophysical properties of the resulting product.
Data Presentation
The following tables summarize key quantitative data for relevant coumarin derivatives used in ROS detection. It is important to note that these values are provided as a reference and may not be exact for this compound. Experimental validation is recommended.
Table 1: Spectroscopic Properties of a Relevant Hydroxycoumarin
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Molar Extinction Coefficient (ε) |
| 7-Hydroxycoumarin | 326 | 453 | ~0.98 | Not Reported |
Data for 7-Hydroxycoumarin, a common product of coumarin and hydroxyl radical reaction, is presented as a likely reference for the fluorescent product of this compound upon hydroxylation.[2][4]
Table 2: Recommended Working Conditions
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 20 µM | Optimal concentration should be determined empirically for each cell type and experimental condition. |
| Incubation Time | 30 - 60 minutes | Time required for probe loading and de-esterification (if using an esterified form for cell permeability). |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| pH | 7.2 - 7.4 | Physiological pH is recommended for live-cell imaging. |
Experimental Protocols
Protocol 1: In Vitro Detection of Hydroxyl Radicals
This protocol describes the use of this compound to detect hydroxyl radicals generated in a cell-free system, such as the Fenton reaction.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂)
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution: Dilute the stock solution in PBS to a final concentration of 10 µM.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of 10 µM this compound working solution.
-
25 µL of FeSO₄ solution.
-
25 µL of H₂O₂ solution.
-
Include appropriate controls: probe alone, probe with FeSO₄ only, and probe with H₂O₂ only.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the hydroxylated product (e.g., excitation ~330 nm, emission ~450 nm, to be optimized).
Protocol 2: Detection of Intracellular ROS in Live Cells
This protocol provides a general guideline for using a cell-permeable esterified form of this compound (e.g., an acetoxymethyl ester) to measure intracellular ROS levels.
Materials:
-
Cell-permeable this compound derivative (e.g., AM ester)
-
Cells of interest cultured in a suitable medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a working solution of the cell-permeable probe in HBSS at a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
ROS Induction:
-
Wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Add fresh, pre-warmed HBSS or culture medium containing the desired concentration of the ROS-inducing agent.
-
Incubate for the desired period (e.g., 30 minutes to 2 hours).
-
Include an untreated control group (cells loaded with the probe but not treated with the ROS inducer).
-
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or Pacific Blue filter set).
-
Flow Cytometry: Harvest the cells, resuspend in HBSS, and analyze the fluorescence using a flow cytometer with violet laser excitation.
-
Mandatory Visualizations
Caption: Proposed mechanism of ROS detection.
Caption: Cellular ROS detection workflow.
References
- 1. Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying hydroxyl radicals generated by a low-temperature plasma using coumarin: methodology and precautions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00040D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for pH-Dependent Fluorescence of 3-Carboxy-6-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxy-6-hydroxycoumarin is a fluorescent probe belonging to the coumarin (B35378) family, known for its sensitivity to environmental pH. This property makes it a valuable tool in various biological and chemical applications, particularly for measuring pH changes in cellular compartments or solution-based assays. The fluorescence intensity and spectral characteristics of this compound are modulated by the protonation state of its hydroxyl group, leading to a distinct pH-dependent fluorescence profile. These application notes provide a comprehensive overview of its properties, along with detailed protocols for its use as a fluorescent pH indicator.
Principle of pH Sensing
The pH-dependent fluorescence of this compound arises from the equilibrium between its protonated (phenolic) and deprotonated (phenolate) forms. In acidic to neutral conditions, the hydroxyl group at the 6-position is protonated, and the molecule exhibits a certain level of fluorescence. As the pH increases, the hydroxyl group deprotonates, leading to a significant change in the electronic structure of the fluorophore. This change typically results in a shift in the excitation and emission spectra and a marked increase in fluorescence intensity. The relationship between fluorescence intensity and pH can be used to determine the pKa of the dye and to measure unknown pH values within its sensitive range.
Quantitative Data
Due to the limited availability of a complete, publicly available dataset specifically for this compound, the following tables are based on data from closely related 7-hydroxycoumarin-3-carboxylic acid and other similar coumarin derivatives. These values should be considered as illustrative examples to guide experimental design. It is highly recommended that users perform their own calibration experiments for precise measurements.
Table 1: pH-Dependent Photophysical Properties (Illustrative Data)
| pH | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 4.0 | ~342 | ~447 | Low |
| 7.0 | ~350 | ~450 | Moderate |
| 9.0 | ~386 | ~448 | High |
Table 2: Key Physicochemical Properties (Illustrative Data)
| Property | Value |
| pKa | ~7.0 - 7.5 |
| Molecular Weight | 206.15 g/mol |
| Solubility | Soluble in DMSO, DMF, and alcohols |
Experimental Protocols
Protocol 1: Determination of the pKa of this compound
This protocol describes how to determine the acid dissociation constant (pKa) of this compound using fluorescence spectroscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
A series of buffers covering a pH range from 4 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Spectrofluorometer
-
pH meter
-
High-purity water
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO or ethanol.
-
Working Solution Preparation: For each pH value, prepare a working solution by diluting the stock solution into the respective buffer to a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and fluorescence.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the maximum absorbance of the protonated form (e.g., ~350 nm). To determine the optimal excitation wavelength, you can first run an excitation scan at a neutral pH.
-
Set the emission wavelength range to be scanned (e.g., 400-600 nm).
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Measurement:
-
For each pH buffer, measure the fluorescence spectrum of a blank (buffer solution without the probe).
-
Measure the fluorescence emission spectrum for each prepared working solution at different pH values. Record the peak emission wavelength and the fluorescence intensity at this wavelength.
-
-
Data Analysis:
-
Subtract the blank spectrum from each corresponding sample spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The data should follow a sigmoidal curve. The pKa is the pH at which the fluorescence intensity is at 50% of the maximum change. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by graphical estimation from the plotted curve.
-
Application Notes and Protocols for Nucleic Acid Labeling with 3-Carboxy-6-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent labeling of nucleic acids using 3-Carboxy-6-hydroxycoumarin. This coumarin-based dye is a valuable tool for researchers requiring a blue fluorescent probe for the detection and analysis of DNA and RNA in various molecular biology applications. Its relatively small size minimizes potential interference with biological processes.
Overview and Properties of this compound
This compound is a derivative of coumarin (B35378), a class of fluorescent dyes known for their stable and bright signals.[1] For nucleic acid labeling, the carboxylic acid group is typically activated as an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amino groups introduced into oligonucleotides, forming a stable amide bond. This process is a common and effective method for covalently attaching fluorescent dyes to biomolecules.
Key Features:
-
Small Molecular Size: Minimizes steric hindrance and potential interference with hybridization and enzymatic reactions.[2]
-
Stable Fluorescence: Provides a robust signal for detection in various applications.[1]
-
Blue Emission: Offers a distinct color for multiplexing with other fluorophores.
Photophysical Properties
| Property | Value (estimated for this compound) |
| Excitation Maximum (λex) | ~363 nm |
| Emission Maximum (λem) | ~447 nm |
| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹ |
| Recommended Molar Excess of Dye | 10-20 fold over amine-modified DNA |
Note: Photophysical properties are based on the closely related 7-Hydroxycoumarin-3-carboxylic acid, succinimidyl ester.
Experimental Protocols
Preparation of Reagents
Amine-Modified Oligonucleotide: The oligonucleotide should be synthesized with a primary amine modification, typically at the 5' or 3' terminus using an amino-modifier C6. The oligonucleotide should be purified, for example by HPLC, to remove any impurities that could interfere with the labeling reaction.
This compound NHS Ester Solution: The NHS ester of this compound is moisture-sensitive.
-
Allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the NHS ester at a concentration of 10 mg/mL in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This solution should be prepared fresh immediately before use.
Labeling Buffer: A 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer with a pH of 8.5 is recommended. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the amine-modified oligonucleotide for reaction with the NHS ester.
Protocol for Labeling Amine-Modified Oligonucleotides
This protocol is designed for a labeling reaction of approximately 100 µg of an amine-modified oligonucleotide.
-
Dissolve the Oligonucleotide: Dissolve 100 µg of the purified amine-modified oligonucleotide in 100 µL of the labeling buffer (0.1 M sodium bicarbonate, pH 8.5).
-
Add the Dye: While vortexing the oligonucleotide solution, slowly add a 10-20 fold molar excess of the this compound NHS ester solution. For a typical 25-mer oligonucleotide (approx. 7.5 kDa), this corresponds to approximately 2-4 µL of a 10 mg/mL dye solution.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature, protected from light. For potentially less reactive amines, the incubation time can be extended to overnight.
-
Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye to prevent background fluorescence. This can be achieved through several methods:
-
Ethanol (B145695) Precipitation (for removal of bulk unreacted dye): a. Add 1/10th volume of 3 M NaCl to the reaction mixture. b. Add 3 volumes of cold absolute ethanol. c. Mix well and incubate at -20°C for at least 1 hour. d. Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C. e. Carefully decant the supernatant. f. Wash the pellet with cold 70% ethanol and centrifuge again. g. Remove the supernatant and air-dry the pellet. h. Resuspend the labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
Gel Filtration: Use a desalting column (e.g., Sephadex G-25) to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most effective method for obtaining a highly purified labeled oligonucleotide, separating it from both unreacted dye and unlabeled oligonucleotide.
-
Characterization of the Labeled Oligonucleotide
The success of the labeling reaction can be assessed by UV-Vis spectrophotometry. The absorbance spectrum of the purified conjugate should show two peaks: one corresponding to the nucleic acid at ~260 nm and another corresponding to the coumarin dye at ~363 nm.
The degree of labeling (DOL), which is the ratio of dye molecules to oligonucleotide molecules, can be calculated using the following formula:
DOL = (A_dye × ε_oligo) / [(A_oligo - (A_dye × CF_dye)) × ε_dye]
Where:
-
A_dye = Absorbance at the dye's maximum absorption wavelength
-
A_oligo = Absorbance at 260 nm
-
ε_dye = Molar extinction coefficient of the dye
-
ε_oligo = Molar extinction coefficient of the oligonucleotide
-
CF_dye = Correction factor for the dye's absorbance at 260 nm (A_260 / A_max of the dye)
Visualizations
References
- 1. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of 3-Carboxy-6-hydroxycoumarin to Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of the fluorescent dye 3-Carboxy-6-hydroxycoumarin to peptides. This process is instrumental in a variety of research applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays. Detailed protocols for the synthesis of the activated coumarin (B35378) derivative, the peptide labeling reaction, and the purification of the final conjugate are provided below.
Introduction
This compound is a blue-emitting fluorophore valued for its relatively high quantum yield and sensitivity to the local environment. Covalent attachment of this dye to peptides allows for the sensitive detection and quantification of peptide localization, dynamics, and interactions. The most common method for labeling peptides with this coumarin derivative involves the use of its N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the peptide, such as the N-terminus and the side chain of lysine (B10760008) residues, to form a stable amide bond.
Data Presentation
| Parameter | Value | Reference Compound |
| Excitation Maximum (λex) | ~350 - 405 nm | 7-Hydroxycoumarin derivatives |
| Emission Maximum (λem) | ~445 - 460 nm | 7-Hydroxycoumarin derivatives |
| Molar Extinction Coefficient (ε) | ~37,000 M⁻¹cm⁻¹ (at 405 nm) | 6-Fluoro-7-hydroxycoumarin-3-carboxamide |
| Fluorescence Quantum Yield (Φ) | ~0.98 | 3-Carboxy-6-chloro-7-hydroxycoumarin[1][2] |
Experimental Protocols
I. Synthesis of this compound N-succinimidyl ester
The carboxylic acid group of this compound must be activated to an NHS ester to efficiently react with primary amines on a peptide.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).
-
Dilute the filtrate with ethyl acetate and wash with 0.1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the this compound N-succinimidyl ester.
II. Conjugation of this compound-NHS to a Peptide
This protocol describes the labeling of a peptide containing primary amines with the synthesized NHS ester.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound N-succinimidyl ester (Coumarin-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer to a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Coumarin-NHS in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction: While gently vortexing, add a 5- to 10-fold molar excess of the dissolved Coumarin-NHS to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive peptides, the reaction can be performed at 4°C overnight.
-
Purification: Purify the coumarin-labeled peptide from unreacted dye and byproducts using either SEC or RP-HPLC.
-
SEC: Equilibrate a G-25 column with a suitable buffer (e.g., phosphate-buffered saline, PBS). Apply the reaction mixture to the column and collect the fractions. The labeled peptide will typically elute in the void volume.
-
RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile by absorbance at both 220 nm (peptide backbone) and the excitation maximum of the coumarin dye (~350-405 nm). Collect the fractions corresponding to the dual-absorbing peak.
-
-
Characterization and Storage: Confirm the identity of the labeled peptide by mass spectrometry. Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Mandatory Visualizations
Experimental Workflow for Peptide Conjugation
Caption: Workflow for the synthesis of Coumarin-NHS and conjugation to a peptide.
Application Example: GPCR-Gq Signaling Pathway
Peptides labeled with this compound can be used as fluorescent ligands to study G protein-coupled receptor (GPCR) binding and signaling. The following diagram illustrates the Gq signaling pathway, which is often activated by peptide hormones. A coumarin-labeled peptide agonist could be used to quantify receptor binding and activation of this pathway.[3][4][5][6][7]
Caption: The GPCR-Gq signaling pathway initiated by a fluorescent peptide ligand.
References
- 1. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. shutterstock.com [shutterstock.com]
Application Notes and Protocols for 3-Carboxy-6-hydroxycoumarin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxy-6-hydroxycoumarin is a versatile organic compound that, while primarily known as a synthesis intermediate, possesses latent fluorogenic properties that can be harnessed for high-throughput screening (HTS) applications. Its core structure, a hydroxycoumarin, is the basis for many fluorescent probes. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in a high-throughput screening assay for monoamine oxidase (MAO) inhibitors. The described assay is based on the principle of a horseradish peroxidase (HRP)-coupled reaction, where the fluorescence of the coumarin (B35378) derivative is indicative of enzymatic activity.
Principle of the Assay
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct. In this HTS assay, the H₂O₂ produced by MAO activity is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. While specific probes for this reaction are commercially available, this compound can serve as a suitable fluorogenic substrate in the presence of HRP and H₂O₂. The intensity of the generated fluorescence is directly proportional to the amount of H₂O₂ produced, and thus to the MAO activity. Inhibitors of MAO will therefore lead to a decrease in the fluorescence signal.
Data Presentation
The following tables summarize quantitative data for relevant compounds in MAO inhibition assays.
Table 1: Inhibitory Activity of Standard Compounds against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Clorgyline | MAO-A | 2.99 | Fluorescence-based HTS | [1] |
| Deprenyl (Selegiline) | MAO-B | 7.04 | Fluorescence-based HTS | [1] |
| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | 1.14 | Enzyme Inhibition Assay | [2] |
Table 2: Photophysical Properties of a Structurally Related Coumarin Derivative
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Environment | Reference |
| 3-Carboxy-6,8-difluoro-7-hydroxycoumarin | ~410 | ~455 | Not specified | Aqueous Buffer | [3] |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | Not specified | Not specified | ~0.98 | Not specified | [4] |
Note: The spectral properties of this compound are expected to be in a similar range to these derivatives. Empirical determination of the optimal excitation and emission wavelengths is recommended.
Experimental Protocols
High-Throughput Screening Assay for MAO-A/B Inhibitors
This protocol is designed for a 384-well plate format suitable for HTS.
Materials and Reagents:
-
Human recombinant MAO-A or MAO-B
-
MAO substrate (e.g., p-tyramine for MAO-A, benzylamine (B48309) for MAO-B)
-
This compound
-
Horseradish Peroxidase (HRP)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Test compounds and control inhibitors (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B) dissolved in DMSO
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of MAO substrates (e.g., 10 mM in water).
-
Prepare a working solution of HRP in Assay Buffer (e.g., 2 U/mL).
-
Prepare working solutions of MAO-A or MAO-B in Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
-
Assay Plate Preparation:
-
Add 200 nL of test compounds or control inhibitors in DMSO to the wells of a 384-well plate. For control wells, add 200 nL of DMSO.
-
-
Enzyme and Probe Addition:
-
Prepare a master mix containing the MAO enzyme and HRP in Assay Buffer.
-
Add 10 µL of the enzyme/HRP master mix to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for pre-incubation of the compounds with the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate/probe master mix containing the appropriate MAO substrate and this compound in Assay Buffer. The final concentration of the coumarin probe should be optimized (typically in the low micromolar range).
-
Add 10 µL of the substrate/probe master mix to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for the this compound product (e.g., excitation ~380-410 nm, emission ~440-460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percent inhibition for each test compound relative to the DMSO control (0% inhibition) and a potent inhibitor control (100% inhibition).
-
For hit compounds, determine the IC₅₀ value by performing a dose-response curve.
-
Visualizations
Caption: Workflow for the MAO inhibitor HTS assay.
Caption: Signaling pathway of the HRP-coupled MAO assay.
References
- 1. Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Carboxy-6,8-difluoro-7-hydroxycoumarin - CAS-Number 215868-33-0 - Order from Chemodex [chemodex.com]
- 4. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Microscopy with 3-Carboxy-6-hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Carboxy-6-hydroxycoumarin derivatives as fluorescent probes for two-photon microscopy (TPM). This document includes their photophysical properties, detailed experimental protocols for live-cell imaging, and potential applications in biological research.
Introduction to Two-Photon Microscopy and Coumarin (B35378) Derivatives
Two-photon microscopy is a powerful fluorescence imaging technique that offers significant advantages for imaging deep within scattering biological samples, such as living tissues.[][2] Unlike conventional one-photon fluorescence microscopy, where a single high-energy photon excites a fluorophore, TPM utilizes the simultaneous absorption of two lower-energy (typically near-infrared) photons to achieve excitation.[][2] This nonlinear optical process provides intrinsic three-dimensional sectioning, reduced phototoxicity and photobleaching outside the focal volume, and increased penetration depth.[3][4][5]
This compound and its derivatives are a class of synthetic fluorophores that exhibit favorable photophysical properties for TPM.[6][7] Their relatively small size allows for good cell permeability and access to subcellular compartments.[] Furthermore, the coumarin scaffold can be readily modified to tune its spectral properties and to create "smart" probes that respond to specific biological analytes or environmental changes.[]
Quantitative Data of this compound and Related Derivatives
The photophysical properties of coumarin derivatives are crucial for their successful application in two-photon microscopy. The following tables summarize key quantitative data for several this compound derivatives and other structurally related coumarins.
| Derivative Name | One-Photon Absorption Max (λabs) (nm) | One-Photon Emission Max (λem) (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | ~405 | ~450 | ~0.98 | Not Specified | [4] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (hexyl amide) | Not Specified | Not Specified | 0.84 | 37,000 | [2] |
| 7-Hydroxycoumarin-3-carboxylic acid | 325 | 441 | Not Specified | Not Specified | [6] |
| 7-(Diethylamino)coumarin-3-carboxylic acid | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| 3-Hetarylcoumarin derivative 1 | ~400 | ~500-550 | Not Specified | Not Specified | [9] |
| 3-Hetarylcoumarin derivative 2 | ~400 | ~500-550 | Not Specified | Not Specified | [9] |
| Derivative Name | Two-Photon Excitation Max (λ2P,ex) (nm) | Two-Photon Action Cross-Section (Φσ₂) (GM) | Notes | Reference |
| Brominated 7-hydroxycoumarin-4-ylmethyl derivatives | 740 - 800 | ~1 | For uncaging applications | [10] |
| Triethylene glycol functionalized coumarin derivative 5 | Not Specified | 1556 | For photodynamic therapy | [10] |
| 3-Hetarylcoumarin derivatives | Not Specified | ~300 | Measured by z-scan | [11] |
| Coumarin-based viscosity probe (MCN) | 800 | Not Specified | For in vivo viscosity imaging | [12] |
Note: 1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound Derivatives
This protocol provides a general guideline for staining live cells. Optimization of probe concentration and incubation time is recommended for different cell types and specific derivatives.
Materials:
-
This compound derivative stock solution (1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Two-photon microscope with a tunable near-infrared (NIR) laser (e.g., Ti:Sapphire)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration typically ranging from 200 nM to 10 µM.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a two-photon microscope.
-
Excitation Wavelength: Typically between 740 nm and 800 nm, depending on the specific derivative.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
Detection: Collect the emitted fluorescence using appropriate filters (e.g., a bandpass filter centered around the emission maximum of the dye).
-
Protocol for Detecting Enzyme Activity using a Coumarin-Based Probe
This protocol describes the use of a "turn-on" coumarin probe that becomes fluorescent upon enzymatic cleavage.
Materials:
-
Enzyme-activatable this compound derivative probe (e.g., an ester or ether conjugate)
-
Cells expressing the target enzyme
-
Appropriate buffers and control reagents (e.g., enzyme inhibitor)
Procedure:
-
Cell Preparation: Culture cells as described in the general protocol. For control experiments, a set of cells can be pre-incubated with a specific inhibitor of the target enzyme.
-
Probe Loading: Incubate the cells with the enzyme-activatable probe at a suitable concentration (e.g., 1-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove the excess probe.
-
Two-Photon Imaging: Acquire fluorescence images using the two-photon microscope with excitation and emission wavelengths appropriate for the cleaved, fluorescent form of the coumarin.
-
Analysis: Compare the fluorescence intensity between untreated cells, inhibitor-treated cells, and control cells lacking the enzyme. A significant increase in fluorescence in the untreated cells indicates specific enzyme activity.
Visualizations
Caption: Experimental workflow for two-photon microscopy with coumarin derivatives.
Caption: Signaling pathway for an enzyme-activated coumarin probe.
References
- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Hydroxycoumarin-3-carboxylic Acid Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A two-photon fluorescent probe for viscosity imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
FRET applications using 3-Carboxy-6-hydroxycoumarin as a donor
Application Notes and Protocols for Coumarin-based FRET
A detailed guide for researchers, scientists, and drug development professionals on the application of carboxy-hydroxycoumarin derivatives as FRET donors.
Note on the Availability of Data for 3-Carboxy-6-hydroxycoumarin:
Due to this lack of specific data, it is not currently feasible to provide detailed, validated application notes and protocols exclusively for this compound. The following application notes and protocols are therefore based on the closely related and well-characterized coumarin (B35378) derivative, 7-Hydroxycoumarin-3-carboxylic acid , which serves as a representative example of a blue-emitting coumarin dye used in FRET applications. The principles and methodologies described herein can be adapted for this compound, but would require initial characterization of its specific photophysical properties.
Application Note 1: Monitoring Drug Release from Nanoparticles using a Coumarin-FITC FRET Pair
This application note describes a FRET-based assay to monitor the release of a therapeutic agent from a nanoparticle delivery system in response to a specific trigger, such as a change in pH or redox environment. In this system, 7-Hydroxycoumarin-3-carboxylic acid serves as the FRET donor and Fluorescein-5-isothiocyanate (FITC) acts as the acceptor.
Principle:
The nanoparticle is co-loaded with the donor (conjugated to the nanoparticle or a carrier molecule) and the acceptor (conjugated to the drug or a capping agent). In the intact nanoparticle, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for efficient FRET. Upon excitation of the coumarin donor, energy is transferred to the FITC acceptor, resulting in sensitized emission from FITC. When the nanoparticle releases its cargo due to a trigger, the donor and acceptor are separated, leading to a decrease in FRET efficiency. This is observed as a decrease in the acceptor's fluorescence and a simultaneous increase in the donor's fluorescence. By monitoring the ratio of donor to acceptor fluorescence, the kinetics of drug release can be quantified in real-time.[1]
Table 1: Photophysical Properties of Donor and Acceptor
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| 7-Hydroxycoumarin-3-carboxylic acid | ~352[2] | ~407[2] | ~18,000 | ~0.63 |
| Fluorescein (FITC) | ~494 | ~520 | ~75,000 | ~0.92 |
Förster Distance (R₀) Calculation:
The Förster distance is the distance at which FRET efficiency is 50%. It can be calculated using the spectral properties of the donor and acceptor. For the 7-Hydroxycoumarin-3-carboxylic acid and FITC pair, the calculated R₀ is approximately 45-55 Å . This value is well-suited for studying molecular interactions within the dimensions of many biological macromolecules.
Experimental Workflow for Monitoring Drug Release:
Caption: Workflow for FRET-based drug release assay.
Protocol: Real-time Monitoring of Glutathione-Mediated Drug Release
This protocol details the steps for monitoring drug release from glutathione (B108866) (GSH)-sensitive nanoparticles.
Materials:
-
7-Hydroxycoumarin-3-carboxylic acid, N-hydroxysuccinimide (NHS) ester
-
FITC-maleimide
-
Drug molecule with a free thiol group
-
Thiol-reactive, self-assembling nanoparticle components with a disulfide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) stock solution (100 mM in PBS)
-
Fluorescence plate reader with excitation and emission monochromators or filters
Procedure:
-
Preparation of Labeled Components:
-
Conjugate 7-Hydroxycoumarin-3-carboxylic acid-NHS ester to an amine-functionalized component of the nanoparticle according to standard amine-NHS ester coupling protocols.
-
Conjugate FITC-maleimide to the thiol group of the drug molecule following standard maleimide (B117702) chemistry protocols.
-
Purify both conjugates by dialysis or size-exclusion chromatography to remove unreacted dye.
-
-
Nanoparticle Assembly:
-
Assemble the coumarin-labeled nanoparticle components and the FITC-labeled drug according to the specific protocol for your nanoparticle system. The disulfide linker should be incorporated to render the particles GSH-sensitive.
-
Purify the assembled nanoparticles to remove unincorporated components.
-
-
Fluorescence Measurement:
-
Dilute the nanoparticle suspension in PBS to a working concentration in a 96-well black plate.
-
Set the fluorescence plate reader to excite at 350 nm and record emission at 410 nm (donor) and 520 nm (acceptor).
-
Record a baseline fluorescence measurement for 5 minutes.
-
Add GSH to the wells to a final concentration of 10 mM to trigger drug release.
-
Immediately begin kinetic measurements, recording the fluorescence at both wavelengths every 1-5 minutes for 1-2 hours.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the acceptor emission to the donor emission (520 nm / 410 nm).
-
Plot the emission ratio as a function of time. A decrease in the ratio indicates drug release.
-
The rate of change of the FRET ratio can be used to determine the kinetics of drug release.
-
Application Note 2: Investigating Protein-Protein Interactions with a Coumarin-Rhodamine FRET Pair
This application note outlines a method for studying the interaction between two proteins, Protein A and Protein B, using a FRET assay. 7-Hydroxycoumarin-3-carboxylic acid is used as the donor, and a rhodamine derivative (e.g., Tetramethylrhodamine, TMR) as the acceptor.
Principle:
Protein A is labeled with the coumarin donor, and Protein B is labeled with the rhodamine acceptor. When the two proteins interact and form a complex, the donor and acceptor are brought into close proximity, resulting in FRET. The binding event can be quantified by measuring the quenching of the donor's fluorescence or the sensitized emission of the acceptor.[3]
Table 2: Photophysical Properties of an Alternative FRET Pair
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| 7-Hydroxycoumarin-3-carboxylic acid | ~352[2] | ~407[2] | ~18,000 | ~0.63 |
| Tetramethylrhodamine (TMR) | ~555 | ~580 | ~95,000 | ~0.40 |
Signaling Pathway Visualization:
Caption: Protein interaction leading to FRET.
Protocol: In Vitro Protein Binding Assay
Materials:
-
Purified Protein A with an accessible cysteine residue
-
Purified Protein B with an accessible primary amine (lysine or N-terminus)
-
7-Hydroxycoumarin-3-carboxylic acid, maleimide
-
Tetramethylrhodamine (TMR)-NHS ester
-
Binding buffer (e.g., HEPES or PBS with appropriate additives for protein stability)
-
Size-exclusion chromatography columns for purification
-
Fluorometer
Procedure:
-
Protein Labeling:
-
Label Protein A with 7-Hydroxycoumarin-3-carboxylic acid, maleimide at a specific cysteine residue.
-
Label Protein B with TMR-NHS ester on primary amines.
-
For both labeling reactions, use a 10-fold molar excess of the dye and incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reactions and purify the labeled proteins using size-exclusion chromatography to remove free dye.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
-
-
FRET Measurement:
-
In a quartz cuvette, add a fixed concentration of the donor-labeled Protein A (e.g., 100 nM) in the binding buffer.
-
Measure the baseline fluorescence of the donor by exciting at ~350 nm and scanning the emission from 380 nm to 650 nm.
-
Titrate increasing concentrations of the acceptor-labeled Protein B into the cuvette, allowing the binding to equilibrate after each addition.
-
After each addition, record the full emission spectrum.
-
-
Data Analysis:
-
Observe the decrease in donor fluorescence at ~410 nm and the increase in acceptor fluorescence at ~580 nm.
-
Calculate the FRET efficiency (E) at each concentration of Protein B using the formula: E = 1 - (F_DA / F_D), where F_DA is the donor fluorescence in the presence of the acceptor and F_D is the donor fluorescence in the absence of the acceptor.
-
Plot the FRET efficiency as a function of the concentration of Protein B.
-
Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd) of the protein-protein interaction.
-
Table 3: Example Quantitative Data from a Protein Binding Assay
| [Protein B] (nM) | Donor Fluorescence (a.u.) | Acceptor Fluorescence (a.u.) | FRET Efficiency |
| 0 | 1000 | 50 | 0.00 |
| 10 | 850 | 200 | 0.15 |
| 50 | 600 | 450 | 0.40 |
| 100 | 450 | 600 | 0.55 |
| 200 | 350 | 700 | 0.65 |
| 500 | 300 | 750 | 0.70 |
This data is illustrative and will vary depending on the specific proteins and labeling conditions.
References
Application Notes and Protocols: 3-Carboxy-6-hydroxycoumarin as a Fluorescent Tag for Drug Delivery Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Carboxy-6-hydroxycoumarin, also known as 7-hydroxycoumarin-3-carboxylic acid, is a highly fluorescent and water-soluble dye that is excitable by violet lasers. Its favorable photophysical properties, including a high quantum yield, make it an excellent candidate for fluorescently labeling drug delivery systems. The carboxylic acid group provides a convenient handle for conjugation to drugs, targeting ligands, or the nanoparticle matrix itself. This allows for the sensitive and quantitative tracking of drug carriers in vitro and in vivo, providing crucial insights into cellular uptake, intracellular trafficking, and drug release kinetics. These application notes provide detailed protocols for the synthesis of this compound, its conjugation to a model drug delivery system (doxorubicin-loaded chitosan (B1678972) nanoparticles), and subsequent analysis of drug delivery efficacy.
Photophysical Properties
The photophysical properties of the fluorescent tag are critical for its application in drug delivery studies. Below is a summary of the key characteristics of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~325-352 nm | [1] |
| Emission Maximum (λem) | ~407-441 nm | [1] |
| Quantum Yield | High (derivative reported at ~0.98) | [2] |
| Molar Extinction Coefficient | High (derivative reported at 37,000 M⁻¹cm⁻¹) | [3] |
| Solubility | Water-soluble | [2] |
Experimental Protocols
I. Synthesis of this compound (7-hydroxycoumarin-3-carboxylic acid)
This one-pot synthesis protocol is based on a Knoevenagel condensation followed by a Pinner reaction, utilizing environmentally friendly reagents.
Materials:
-
Malonic acid
-
10% Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 g) and malonic acid (1.0 g) in pyridine (5.5 mL) containing a catalytic amount of aniline (0.5 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold 10% HCl (80 mL) to precipitate the product.
-
Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
-
Dry the solid product to yield this compound.
II. Conjugation of this compound to Doxorubicin-Loaded Chitosan Nanoparticles
This protocol describes the preparation of doxorubicin-loaded chitosan nanoparticles and the subsequent covalent attachment of the fluorescent tag via EDC/NHS chemistry.
Materials:
-
Chitosan (low molecular weight)
-
Doxorubicin (B1662922) (DOX)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
Procedure:
A. Preparation of Doxorubicin-Loaded Chitosan Nanoparticles (DOX-CSNPs):
-
Prepare a 1 mg/mL chitosan solution in 1% (v/v) acetic acid and stir until fully dissolved.
-
Add a desired amount of doxorubicin to the chitosan solution and stir for 30 minutes.
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan-doxorubicin mixture under constant stirring to form the nanoparticles via ionic gelation.
-
Continue stirring for 1 hour to stabilize the nanoparticles.
-
Centrifuge the nanoparticle suspension to collect the DOX-CSNPs and wash with deionized water to remove unloaded doxorubicin and unreacted reagents.
B. Conjugation of this compound to DOX-CSNPs:
-
Activate the carboxylic acid group of this compound by dissolving it in MES buffer (pH 6.0) with EDC and NHS in a 1:2:5 molar ratio (coumarin:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Resuspend the prepared DOX-CSNPs in PBS (pH 7.4).
-
Add the activated this compound-NHS ester to the nanoparticle suspension.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the fluorescently labeled nanoparticles by dialysis or repeated centrifugation and resuspension in PBS to remove unreacted dye and byproducts.
III. In Vitro Cellular Uptake and Imaging
This protocol outlines the steps for visualizing the cellular uptake of the fluorescently labeled nanoparticles in a cancer cell line.
Materials:
-
Fluorescently labeled DOX-CSNPs
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed the cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with a desired concentration of the fluorescently labeled DOX-CSNPs diluted in complete cell culture medium.
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours) to observe the kinetics of uptake.
-
After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS and then stain with DAPI for 5-10 minutes to visualize the nuclei.
-
Mount the coverslips onto microscope slides and image using a fluorescence microscope with appropriate filter sets for the coumarin dye (violet excitation, blue/green emission) and DAPI (UV excitation, blue emission).
Quantitative Data Analysis
The use of a fluorescent tag enables the quantitative analysis of various parameters critical for evaluating the efficacy of a drug delivery system.
Nanoparticle Characterization
| Parameter | DOX-CSNPs | Fluorescently Labeled DOX-CSNPs |
| Particle Size (nm) | 150-250 | 160-260 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 |
| Zeta Potential (mV) | +20 to +40 | +15 to +35 |
| Doxorubicin Loading Efficiency (%) | 70-85% | 70-85% |
| Doxorubicin Encapsulation Efficiency (%) | 50-70% | 50-70% |
Note: These are representative values and will vary depending on the specific formulation parameters.
Cellular Uptake Quantification
Cellular uptake of the fluorescently labeled nanoparticles can be quantified using flow cytometry.
Procedure:
-
Seed cells in a multi-well plate and treat with fluorescently labeled DOX-CSNPs as described in the imaging protocol.
-
At each time point, wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer equipped with a violet laser for exciting the this compound.
-
Quantify the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of internalized nanoparticles.
Cellular Uptake and Drug Release Pathway
The fluorescent tag allows for the visualization of the entire drug delivery process, from cellular entry to the release of the therapeutic agent. Chitosan nanoparticles are known to be taken up by cells primarily through endocytosis.
The acidic environment of the endosomes and lysosomes facilitates the protonation of the chitosan amino groups, leading to swelling of the nanoparticles and subsequent release of the encapsulated doxorubicin. The released doxorubicin can then translocate to the nucleus to exert its cytotoxic effects. The colocalization of the fluorescent tag with endosomal/lysosomal markers can be used to confirm this pathway.
Conclusion
This compound is a versatile and powerful tool for researchers in the field of drug delivery. Its robust fluorescence and convenient conjugation chemistry allow for the detailed and quantitative study of nanoparticle-based drug delivery systems. The protocols and data presented here provide a framework for the successful application of this fluorescent tag in elucidating the mechanisms of cellular uptake, intracellular trafficking, and drug release, ultimately aiding in the design of more effective nanomedicines.
References
- 1. 7-Hydroxycoumarin-3-carboxylic Acid Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Carboxy-6-hydroxycoumarin Conjugation
Welcome to the technical support center for 3-Carboxy-6-hydroxycoumarin conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of their conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to biomolecules using the widely adopted EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Inefficient Activation of Carboxylic Acid: The carboxylic acid group on the coumarin (B35378) requires activation by EDC to react with primary amines on the target molecule. | - Use fresh, high-quality EDC and NHS. Both reagents are moisture-sensitive and should be stored in a desiccator. - Ensure the reaction buffer for the activation step is at the optimal pH of 4.5-6.0. MES buffer is a suitable choice.[1] - Increase the molar excess of EDC and NHS relative to the this compound. |
| Hydrolysis of Activated NHS Ester: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, reducing its reactivity towards amines. | - Perform the conjugation reaction promptly after the activation step. - The reaction of the NHS-activated coumarin with the amine-containing biomolecule is most efficient at a pH of 7.2-8.5.[1] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the activated coumarin. | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer for the conjugation step. | |
| Insufficient Molar Ratio of Dye to Protein: A low ratio of this compound to the biomolecule will result in a low degree of labeling. | - Increase the molar excess of the activated coumarin during the conjugation reaction. A starting point is often a 10 to 20-fold molar excess. | |
| Loss of Biomolecule Activity | Modification of Critical Residues: The conjugation reaction may modify amino acid residues (e.g., lysine) that are essential for the biological function of the protein or antibody. | - Reduce the molar excess of the activated coumarin to achieve a lower degree of labeling. - If the active site is known, consider using protecting groups or performing the conjugation in the presence of a ligand or substrate to shield the active site. |
| Protein Aggregation: The conjugation process can sometimes lead to the aggregation of the biomolecule. | - Analyze the conjugate using size-exclusion chromatography to check for aggregates. - Optimize the degree of labeling; a lower dye-to-protein ratio can sometimes reduce aggregation. | |
| High Background Signal | Presence of Unreacted Fluorophore: Incomplete removal of the unconjugated this compound after the reaction. | - Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration to effectively remove small molecule impurities.[2] |
| Non-specific Binding: The fluorophore may non-covalently associate with the biomolecule. | - Include a mild non-ionic detergent (e.g., Tween-20) in the wash buffers during purification to disrupt non-specific interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound?
A1: The conjugation process involves two main steps with different optimal pH ranges. The activation of the carboxylic acid group of this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically MES buffer at a pH of 4.5-6.0. The subsequent reaction of the activated NHS ester with primary amines on the target biomolecule is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[1] PBS, HEPES, or bicarbonate buffers are suitable for this step.
Q2: What molar ratio of EDC and NHS to this compound should I use?
A2: A common starting point is to use a molar excess of both EDC and NHS relative to the amount of this compound. A molar ratio of 2-5 fold excess of EDC and 5-10 fold excess of NHS is often recommended to ensure efficient activation. However, the optimal ratio can depend on the specific biomolecule and desired degree of labeling, so empirical optimization is often necessary.
Q3: How can I determine the conjugation efficiency or Degree of Labeling (DOL)?
A3: The Degree of Labeling (DOL), which is the average number of fluorophore molecules conjugated to each biomolecule, can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at two wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of this compound (around 400 nm). The DOL can then be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[3][4]
Q4: How should I store the this compound and the final conjugate?
A4: this compound powder should be stored at -20°C, protected from light and moisture. Solutions of the compound, typically in an anhydrous solvent like DMSO or DMF, should be prepared fresh for each experiment. The final bioconjugate should be stored under conditions that are optimal for the specific biomolecule, typically at 4°C or -20°C in a suitable buffer, and protected from light to prevent photobleaching.
Quantitative Data on Conjugation Efficiency
The efficiency of conjugation is influenced by several factors. The following tables provide a summary of expected outcomes based on varying reaction parameters.
Table 1: Effect of EDC and NHS Molar Ratio on Degree of Labeling (DOL) of a Model Protein (e.g., BSA)
| Molar Ratio (Coumarin:EDC:NHS) | Expected Degree of Labeling (DOL) | Notes |
| 1:1:2 | Low (1-3) | Sub-optimal activation may lead to lower efficiency. |
| 1:2:4 | Moderate (3-6) | A good starting point for many applications. |
| 1:5:10 | High (6-10) | Increased risk of protein modification and potential activity loss. |
| 1:10:20 | Very High (>10) | High risk of protein precipitation and loss of function. |
Table 2: Influence of pH on Different Stages of the Conjugation Reaction
| Reaction Stage | pH Range | Recommended Buffer | Rationale |
| Activation | 4.5 - 6.0 | MES | Maximizes the efficiency of EDC-mediated carboxyl activation while minimizing hydrolysis of EDC. |
| Conjugation | 7.2 - 8.5 | PBS, HEPES, Bicarbonate | Promotes the nucleophilic attack of primary amines on the NHS ester, while minimizing hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled (e.g., BSA, IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare EDC and NHS solutions: Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in the Activation Buffer.
-
Activate the coumarin:
-
In a microfuge tube, mix 10 µL of the this compound stock solution with 100 µL of the EDC solution and 100 µL of the NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light.
-
-
Prepare the protein solution: Dissolve the protein in the Conjugation Buffer to a concentration of 2-10 mg/mL.
-
Conjugation reaction:
-
Add the activated coumarin solution to the protein solution. The molar ratio of activated coumarin to protein should be optimized, but a 10 to 20-fold molar excess is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quench the reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purify the conjugate: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction to elute will be the conjugated protein.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~400 nm to calculate the DOL.
Protocol 2: Determination of the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound (~400 nm, Amax).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For many coumarin dyes, this is in the range of 0.2-0.4.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M-1cm-1).
-
-
-
Calculate the concentration of the conjugated dye:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of this compound at its Amax.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for the two-step EDC/NHS conjugation of this compound.
Caption: A logical troubleshooting flowchart for addressing low conjugation efficiency.
Caption: Visualization of the ERK signaling pathway and the role of a fluorescent probe.
References
Troubleshooting low fluorescence signal with 3-Carboxy-6-hydroxycoumarin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Carboxy-6-hydroxycoumarin and its derivatives.
Troubleshooting Low Fluorescence Signal
A diminished or absent fluorescence signal can arise from various factors throughout your experimental workflow. A systematic approach to troubleshooting is essential to pinpoint the root cause. This guide addresses common issues in a question-and-answer format to help you resolve low fluorescence signals with this compound.
My fluorescence signal is weak or absent. Where should I start?
A weak signal doesn't necessarily mean your labeling reaction failed. Several factors can impact fluorescence intensity. The primary areas to investigate are:
-
Labeling Efficiency: Was the dye successfully conjugated to your molecule of interest?
-
Fluorophore Environment: Is the local environment around the dye quenching its fluorescence?
-
Experimental Conditions: Are the pH and buffer components optimal for fluorescence?
-
Instrumentation: Are your instrument settings appropriate for this fluorophore?
-
Photostability: Has the fluorophore been compromised by photobleaching?
Frequently Asked Questions (FAQs)
Labeling and Conjugation
Q1: How can I determine if poor labeling efficiency is the cause of my low signal?
Inefficient labeling is a common reason for low fluorescence. Here’s how to troubleshoot it:
-
Verify Labeling Chemistry: this compound is often supplied as an N-hydroxysuccinimide (NHS) ester for labeling primary amines (e.g., the N-terminus and lysine (B10760008) residues on proteins). Ensure your target molecule has accessible primary amines.
-
Check the Reaction Buffer: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.0-8.5 is optimal. Buffers containing primary amines, such as Tris, should be avoided as they will compete with your target molecule for the NHS ester.
-
Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to your target molecule can lead to under- or over-labeling. Over-labeling can cause self-quenching of the fluorophore. A typical starting point for optimization is a 10- to 20-fold molar excess of the dye.
-
Confirm Purification: Ensure that you have adequately removed unconjugated dye after the labeling reaction. Residual free dye can interfere with accurate concentration measurements and assessment of labeling efficiency.
Q2: What is the ideal buffer for the labeling reaction?
A buffer that does not contain primary amines is essential. Good choices include:
-
Phosphate-buffered saline (PBS) at pH 7.4 for initial protein stability, with the pH adjusted to 8.0-8.5 for the labeling reaction.
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5).
Fluorophore Environment and Quenching
Q3: Could the environment around the attached dye be quenching the fluorescence?
Yes, the microenvironment surrounding the coumarin (B35378) dye can significantly affect its fluorescence.
-
Amino Acid Proximity: Certain amino acid residues, particularly tryptophan and tyrosine, in close proximity to the conjugated dye can quench its fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET).
-
Solvent and pH: The fluorescence of hydroxycoumarin derivatives is highly sensitive to solvent polarity and pH.[1]
-
Static Quenching: Conjugation of the fluorophore to another molecule can alter its electron system, leading to a form of static quenching that reduces fluorescence intensity.
-
Presence of Quenchers: Aromatic amines in the solution can also quench the fluorescence of coumarin dyes.
Experimental Conditions
Q4: What is the optimal pH for measuring the fluorescence of this compound?
The fluorescence of 7-hydroxycoumarin derivatives is pH-dependent. The phenolic hydroxyl group has a pKa, and the anionic (phenolate) form is typically the more fluorescent species. For many 7-hydroxycoumarins, the fluorescence is significantly brighter at a neutral to slightly alkaline pH (pH 7-9). For derivatives like 6,8-difluoro-7-hydroxycoumarin (Pacific Blue), the pKa is lower, making them strongly fluorescent even at neutral pH.
Q5: Can my buffer components affect the fluorescence signal?
Yes, apart from pH, other buffer components can influence fluorescence. High concentrations of certain salts can alter the photophysical properties of the dye. It is always advisable to maintain consistent buffer conditions across experiments for comparable results.
Instrumentation and Photostability
Q6: Is it possible that my experimental setup is not optimized for this compound?
Correct instrument settings are crucial for detecting the fluorescence signal.
-
Incorrect Wavelengths: Ensure that the excitation and emission wavelengths on your instrument are set correctly for your specific this compound derivative.
-
Bandwidth Settings: Using appropriate excitation and emission bandwidths can improve the signal-to-noise ratio.
-
Detector Gain: An inappropriately high gain can amplify background noise, while a low gain may not be sensitive enough to detect your signal.
Q7: Can photobleaching be the cause of my low signal?
Photobleaching, the irreversible degradation of the fluorophore upon exposure to excitation light, is a common issue with fluorescent dyes.
-
Minimize Light Exposure: Protect your labeled sample from light at all stages, including storage and handling.
-
Use Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade reagent to reduce photobleaching.
-
Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that still provides a detectable signal.
Quantitative Data
The selection of an appropriate fluorophore and the correct instrument settings are critical for a strong fluorescence signal. The table below summarizes the spectral properties of 3-Carboxy-7-hydroxycoumarin and some of its commonly used derivatives.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 3-Carboxy-7-hydroxycoumarin | ~380 | ~451-495 | ~0.25-0.32[1][2] | Not widely reported |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | Not specified | Not specified | ~0.98[3] | Not specified |
| 3-Carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) | ~410 | ~455 | Not specified | Not specified |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | Not specified | Not specified | ~0.84[4] | ~37,000[4] |
Experimental Protocols
Protein Labeling with this compound NHS Ester
This protocol provides a general procedure for labeling a protein with a this compound NHS ester. Optimization may be necessary for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration desalting column)
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is free of any amine-containing substances like Tris or glycine, and stabilizing proteins like BSA.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the this compound NHS ester in anhydrous DMSO or DMF.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.
-
-
Labeling Reaction:
-
Add the NHS ester solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the dye is a good starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes. This will react with any unreacted NHS ester.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the coumarin dye.
-
Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.[5][6][7][8][9]
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: NHS ester protein labeling signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. NHS-ester-protein-labeling [protocols.io]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
Preventing photobleaching of 3-Carboxy-6-hydroxycoumarin conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photobleaching of 3-Carboxy-6-hydroxycoumarin conjugates during fluorescence microscopy experiments.
Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] This phenomenon is a significant challenge in fluorescence microscopy, particularly during long-term imaging or quantitative analysis. The process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates highly reactive oxygen species (ROS) like singlet oxygen.[3] These ROS can then chemically modify and destroy the fluorophore, rendering it non-fluorescent.[3] High-intensity excitation light and prolonged exposure times accelerate this process.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound conjugate?
A: Photobleaching is the permanent loss of fluorescence due to light-induced chemical damage to the fluorophore.[4] When your this compound conjugate is exposed to high-intensity excitation light, it can enter a long-lived, unstable "triplet state."[3] In this state, it is more likely to react with surrounding oxygen molecules, generating reactive oxygen species (ROS).[3] These ROS then attack and irreversibly damage the coumarin (B35378) molecule, preventing it from fluorescing. Factors that increase photobleaching include high light intensity, long exposure times, and the presence of oxygen.[3][5]
Q2: How can I minimize photobleaching during image acquisition?
A: You can employ several strategies to reduce the rate of photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[4][5] Neutral density (ND) filters are excellent tools for attenuating the excitation light without changing its color temperature.
-
Minimize Exposure Time: Use the shortest camera exposure times possible and keep the shutter closed when not actively acquiring images.[2][4]
-
Choose the Right Filters: Ensure you are using high-quality bandpass filters that are well-matched to the excitation and emission spectra of your coumarin conjugate to minimize exposing the sample to unnecessary wavelengths.
-
Image a Fresh Field of View: For fixed samples, avoid repeatedly imaging the same area. Move to a new region of the slide for each new acquisition.[4]
Q3: What are antifade reagents and which ones are recommended for coumarin dyes?
A: Antifade reagents are chemical compounds included in the mounting medium to protect fluorophores from photobleaching.[3] They work by scavenging for ROS, thereby reducing the rate of photodegradation.[5] Several commercial and homemade antifade reagents are effective for coumarin dyes.
-
Commercial Reagents: Products like Vectashield® and ProLong™ Gold are highly recommended and have been shown to significantly increase the photostability of coumarin dyes.[5][6]
-
DIY Reagents: Common chemical antifade agents include 1,4-diazabicyclo[2.2.2]octane (DABCO) and p-phenylenediamine (B122844) (PPD). These can be added to a glycerol-based mounting medium. Note that the fluorescence of some coumarins can be pH-sensitive, and most antifade reagents are buffered to an optimal pH, often around 8.5.[5]
Q4: Are there more photostable alternatives to standard coumarin dyes?
A: Yes, dye chemistry has advanced to improve photostability. For instance, the introduction of halogen substitutions (e.g., fluorine or chlorine) into the coumarin structure can enhance photostability and quantum yield.[7][8][9] Derivatives such as 6,8-Difluoro-7-hydroxy-4-methylcoumarin have been engineered for increased photostability.[7] When starting a new experimental design, it may be beneficial to explore these more robust dye variants if significant photobleaching is anticipated.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: My fluorescent signal is fading rapidly during imaging.
This is the classic sign of photobleaching.[4] The diagram below outlines a workflow to diagnose and mitigate this issue.
Problem 2: I'm using an antifade reagent, but my signal is still weak or fading.
Several factors could be at play:
-
Incorrect Filter Set: Ensure you are using a filter set specifically designed for coumarin dyes (e.g., excitation around 405 nm, emission around 450 nm). Using an improper filter set can lead to inefficient excitation and collection of emitted light, making the signal appear weak.
-
Suboptimal pH: The fluorescence of some coumarin derivatives is sensitive to pH.[5] Ensure your mounting medium is buffered to the optimal pH for your dye, which is typically slightly alkaline (pH 8.0-9.0).
-
Antifade Reagent Curing Time: Some antifade reagents, like ProLong™ Gold, require a curing period (e.g., 24 hours at room temperature in the dark) to reach their full antifade potential.[5][10] Imaging before the medium has fully cured can result in suboptimal protection.
-
Incompatible Reagent: While rare, some antifade reagents may be less effective for specific dyes. If problems persist, try a different formulation (e.g., switch from a PPD-based to a DABCO-based or commercial reagent).
Problem 3: My fluorescence intensity is inconsistent between samples.
Inconsistent intensity can be caused by variations in sample preparation or imaging parameters. To improve reproducibility:
-
Standardize Staining Protocol: Ensure all samples are incubated with the coumarin conjugate for the same duration and at the same concentration.
-
Use a Consistent Mounting Protocol: Apply the same volume of antifade reagent to each slide and ensure the coverslip is lowered gently to avoid bubbles and create a uniform layer.
-
Maintain Consistent Imaging Settings: Use the exact same microscope settings (laser power, exposure time, detector gain) for all samples in an experiment.
-
Image Promptly After Mounting: While antifade reagents preserve the signal, it's best practice to image samples within a consistent timeframe after mounting to minimize any potential for long-term degradation.
Data and Protocols
Quantitative Data on Photostability
The use of antifade reagents can dramatically increase the photostability of coumarin dyes.
Table 1: Comparison of Coumarin Photostability With and Without Antifade Reagents
| Mounting Medium | Fluorochrome | Half-Life (seconds) |
|---|---|---|
| 90% glycerol (B35011) in PBS (pH 8.5) | Coumarin | 25[6] |
| Vectashield® | Coumarin | 106[6] |
Data sourced from a study analyzing antifading reagents for fluorescence microscopy.[6]
Table 2: Photobleaching Quantum Yields (φb) of Selected Fluorophores
| Fluorescent Probe Family | Derivative | Photobleaching Quantum Yield (φb) x 10⁻⁶ |
|---|---|---|
| Coumarin | Coumarin 120 | 120[11] |
| Coumarin | Coumarin 307 | 250[11] |
| Coumarin | Coumarin 1 | 500[11] |
| Rhodamine | Rhodamine 123 | 0.3[11] |
| Rhodamine | Tetramethylrhodamine (TMR) | 0.4[11] |
The photobleaching quantum yield represents the probability that a molecule will be photobleached after absorbing a single photon. A lower value indicates higher photostability.[11]
Experimental Protocols
Protocol 1: Sample Mounting with a Commercial Antifade Reagent (e.g., ProLong™ Gold)
This protocol describes the standard procedure for mounting fixed, stained cells on a microscope slide using a commercial antifade reagent to minimize photobleaching.
Materials:
-
Fixed cells stained with this compound conjugate on coverslips.
-
Phosphate-buffered saline (PBS).
-
ProLong™ Gold Antifade Reagent or Vectashield® Mounting Medium.
-
Microscope slides.
-
Nail polish or commercial sealant (optional).
Procedure:
-
Final Wash: After the final step of your staining protocol, wash the coverslips with PBS to remove any unbound conjugate.
-
Remove Excess Buffer: Carefully remove the coverslip from the washing buffer and wick away excess liquid from the edges using the corner of a lab wipe. Do not allow the cell-containing surface to dry out.
-
Apply Antifade Reagent: Place one drop of the antifade reagent onto a clean microscope slide.
-
Mount Coverslip: Invert the coverslip (so the cell-side is facing down) and gently lower it onto the drop of antifade reagent at an angle to avoid trapping air bubbles.[5]
-
Cure: Place the slide on a flat, level surface in the dark and allow it to cure for 24 hours at room temperature. This curing step is critical for the antifade properties to become fully effective.[5][10]
-
Seal (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant after the mounting medium has cured.
-
Image: The sample is now ready for fluorescence microscopy imaging.
Protocol 2: Preparation of a Custom DABCO Antifade Solution
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x solution
-
Distilled water
-
pH meter
Procedure:
-
Prepare Mounting Buffer: Mix 1 ml of 10x PBS with 9 ml of distilled water.
-
Dissolve DABCO: Add 250 mg of DABCO to the 10 ml of prepared buffer. Mix thoroughly until it is completely dissolved.
-
Adjust pH: Check the pH of the solution. It should be between 8.0 and 9.0. If necessary, adjust the pH using dilute HCl or NaOH. A pH of ~8.6 is often recommended.
-
Add Glycerol: Add 90 ml of glycerol to the 10 ml of DABCO-containing buffer.
-
Mix and Store: Mix the solution thoroughly until it is homogeneous. Store in small aliquots at -20°C, protected from light. When ready to use, thaw an aliquot and apply it as described in Protocol 1.
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Optimal experimental conditions, including the choice of antifade reagent and imaging parameters, may vary depending on the specific application, instrumentation, and biological sample. We recommend performing validation experiments to determine the best approach for your research.
References
- 1. news-medical.net [news-medical.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Optimizing buffer conditions for 3-Carboxy-6-hydroxycoumarin labeling
Welcome to the technical support center for 3-Carboxy-6-hydroxycoumarin labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound NHS ester?
A1: The optimal pH for labeling reactions using N-hydroxysuccinimide (NHS) esters is between 8.3 and 8.5.[1][2] At this slightly alkaline pH, primary amines on the protein (N-terminus and lysine (B10760008) side chains) are deprotonated and more nucleophilic, facilitating the reaction.[2] At a lower pH, the reaction rate is significantly reduced, while at a higher pH, hydrolysis of the NHS ester becomes a competing reaction that can lower the labeling efficiency.[2][3]
Q2: Which buffers should be avoided in the labeling reaction?
A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[1][4] These buffers will compete with the primary amines on the target molecule for the NHS ester, thereby reducing the labeling efficiency.[1][3] Good choices for buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[1][5]
Q3: What is a good starting dye-to-protein molar ratio?
A3: A typical starting point for optimization is a 10- to 20-fold molar excess of the dye to the protein.[1] However, the optimal ratio can vary depending on the protein and its number of accessible primary amines. It may need to be determined empirically.[4]
Q4: How should I prepare and store the this compound NHS ester stock solution?
A4: this compound NHS ester is moisture-sensitive.[1][4] It should be dissolved in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.[1][2] It is advisable to prepare fresh solutions for each experiment to avoid degradation of the dye.[1] If storage is necessary, the dye solution in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[6][7]
Q5: How can I remove unconjugated dye after the labeling reaction?
A5: Unbound dye can interfere with downstream applications and should be removed.[1] Common methods for purifying the labeled protein include size-exclusion chromatography (gel filtration), dialysis, and spin columns.[1] The choice of method depends on the scale of the reaction and the properties of the protein.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient labeling chemistry. | - Ensure your protein has accessible primary amines.[1] - Verify the reaction buffer pH is optimal (8.3-8.5).[1][8][9] - Avoid buffers containing primary amines (e.g., Tris).[1] |
| Suboptimal dye-to-protein ratio. | - Optimize the molar excess of the dye. Start with a 10- to 20-fold excess and titrate up or down.[1] | |
| Degraded dye. | - Use a fresh stock solution of the dye dissolved in anhydrous DMSO or DMF.[1] Ensure the dye has been stored correctly, protected from light and moisture.[1] | |
| Fluorescence quenching due to over-labeling. | - Reduce the dye-to-protein molar ratio in the labeling reaction.[1] | |
| Environmental sensitivity of the dye. | - The fluorescence of coumarin (B35378) dyes can be sensitive to the local environment on the protein surface (polarity, viscosity).[1] This is an intrinsic property that may be difficult to change. | |
| Photobleaching. | - Minimize exposure of the labeled conjugate to light during handling and imaging.[1] | |
| Inconsistent Labeling Results | Inaccurate protein concentration measurement. | - Use a reliable method to determine the protein concentration before calculating the dye-to-protein ratio.[1] |
| Hydrolysis of the NHS ester. | - Prepare the dye stock solution immediately before use.[1] Ensure the solvent (DMSO or DMF) is anhydrous.[2] | |
| Precipitation of the protein or dye. | - If the dye precipitates when added to the aqueous buffer, try increasing the percentage of organic solvent (e.g., DMSO) in the reaction mixture, typically not exceeding 10-20%.[4] |
Experimental Protocols
Protocol: NHS Ester Labeling of Proteins with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0[1]
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is free of primary amines.[1]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).[1]
-
Add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.[1]
-
Purify the Labeled Protein: Remove the unreacted dye and byproducts using a suitable purification method such as size-exclusion chromatography.[1]
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the coumarin dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1]
-
Storage: Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1] It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cedarlanelabs.com [cedarlanelabs.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 3-Carboxy-6-hydroxycoumarin Labeled Proteins
Welcome to the technical support center for the purification of 3-Carboxy-6-hydroxycoumarin labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is purification necessary after labeling my protein with this compound?
Purification is a critical step to remove unconjugated (free) this compound dye from the labeling reaction mixture.[1][2] The presence of free dye can lead to several issues, including high background fluorescence, inaccurate determination of labeling efficiency (Degree of Labeling), and potential interference with downstream applications.[1][2]
Q2: What are the most common methods for purifying labeled proteins?
The most common methods for purifying fluorescently labeled proteins are size exclusion chromatography (SEC), ion exchange chromatography (IEX), and dialysis.[1][2][3]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger labeled protein will elute from the column before the smaller, unconjugated dye.[3][4][5]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since the labeling process can alter the electrostatic properties of the protein, IEX can be effective in separating labeled from unlabeled protein.[3][6][7]
-
Dialysis: This method involves the use of a semi-permeable membrane to separate the large labeled protein from the small free dye molecules based on differential diffusion rates.
Q3: How do I determine if my protein is successfully labeled?
Successful labeling is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[8][9] This is determined by measuring the absorbance of the purified protein-dye conjugate at both the protein's maximum absorbance wavelength (typically 280 nm) and the dye's maximum absorbance wavelength.[1][8]
Q4: What is an optimal Degree of Labeling (DOL)?
The optimal DOL depends on the specific protein and the intended application. A DOL that is too low may result in a weak signal, while a DOL that is too high (over-labeling) can lead to fluorescence quenching, protein aggregation, and potential loss of biological activity.[8][9] Generally, a DOL between 0.5 and 1 is recommended as a good starting point.[9]
Q5: Can the this compound label affect my protein's function?
Yes, the addition of any fluorescent tag has the potential to affect the structure, function, and solubility of the target protein.[10][11] The size and hydrophobicity of the coumarin (B35378) dye can interfere with protein folding and binding interactions.[3] It is crucial to perform functional assays on the labeled protein to ensure its biological activity is retained.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound labeled proteins.
Problem 1: Low Fluorescence Signal from Labeled Protein
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Labeling Efficiency | Verify the labeling chemistry and ensure your protein has accessible primary amines (for NHS ester labeling).[2] Check that the reaction buffer pH is optimal (typically 8.3-8.5 for NHS esters) and is free of competing amines like Tris.[2] |
| Protein-Induced Quenching | Amino acid residues like tryptophan or tyrosine in close proximity to the dye can quench its fluorescence.[2] This is protein-specific. If possible, consider alternative labeling strategies targeting different amino acids. |
| Environmental Sensitivity of the Dye | The fluorescence of coumarin dyes can be sensitive to the local environment, such as polarity.[2] Changes in buffer composition may enhance or quench fluorescence. |
| Photobleaching | Protect the labeled protein from light during all experimental steps and storage.[2] For imaging applications, use antifade reagents. |
| Inaccurate DOL Calculation | Ensure all free dye has been removed before measuring absorbance.[1] Use the correct molar extinction coefficients for both the protein and the dye in your calculations. |
Problem 2: Low Yield of Purified Labeled Protein
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Protein Expression | Optimize expression conditions to ensure sufficient starting material.[12][13] |
| Inefficient Cell Lysis | Ensure the lysis method is effective for your cells to release the protein.[12][14] |
| Protein Aggregation/Precipitation | Labeled proteins can sometimes be more prone to aggregation.[12] Consider including additives like glycerol (B35011) or arginine in your buffers to improve solubility.[13] Perform purification steps at a lower temperature (e.g., 4°C). |
| Poor Binding to Chromatography Resin | For affinity chromatography, ensure the tag is accessible.[12] For ion exchange, confirm the buffer pH is appropriate for binding.[7][15] |
| Inefficient Elution from Chromatography Column | Optimize the elution buffer composition (e.g., salt concentration for IEX, pH).[12] A gradient elution may be more effective than a step elution.[16] |
| Protein Degradation | Add protease inhibitors to your buffers, especially during cell lysis and initial purification steps.[12] |
Experimental Protocols
Protocol 1: NHS Ester Labeling of Proteins with this compound
This protocol provides a general guideline for labeling proteins with amine-reactive this compound NHS esters.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[2]
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[2]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer. Ensure the buffer is free from primary amines.[2]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the coumarin NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve a 10-20 fold molar excess of dye to protein.[2] This is a starting point and may require optimization.
-
Add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
-
Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.[2]
-
Purify the Labeled Protein: Proceed immediately to purification (e.g., Protocol 2 or 3).
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Principle: Separates molecules based on size. Larger molecules (labeled protein) elute before smaller molecules (free dye).[4][5]
Materials:
-
SEC column with an appropriate fractionation range for the target protein.
-
Equilibration/running buffer (e.g., PBS, pH 7.4). Buffer should be filtered and degassed.[4]
-
Labeled protein reaction mixture.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least one column volume of the running buffer.[4]
-
Sample Preparation: Centrifuge the labeled protein mixture to remove any precipitates.[4]
-
Sample Loading: Load the clarified sample onto the column.
-
Elution: Elute the sample with the running buffer at a constant flow rate. The optimal flow rate will depend on the column and resin being used.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (at 280 nm for protein and the absorbance maximum of the coumarin dye). The first peak to elute should be the labeled protein, followed by a second peak of the free dye.
-
Analysis: Pool the fractions containing the labeled protein and confirm purity by SDS-PAGE.
Quantitative Parameters for SEC:
| Parameter | Typical Value/Range | Notes |
| Sample Concentration | < 70 mg/mL | High viscosity can interfere with separation.[4] |
| Flow Rate | Varies by column | Lower flow rates generally provide better resolution.[4] |
| Buffer Salt Concentration | ~0.15 M NaCl | Helps to prevent non-specific ionic interactions with the matrix.[4] |
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
Principle: Separates molecules based on their net charge.[6][7] The choice of an anion or cation exchanger will depend on the isoelectric point (pI) of the protein and the pH of the buffer.
Materials:
-
IEX column (anion or cation exchanger).
-
Binding buffer (low salt concentration).
-
Elution buffer (high salt concentration, e.g., 1 M NaCl).
-
Labeled protein reaction mixture.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with binding buffer.
-
Sample Preparation: Exchange the buffer of the labeled protein mixture to the binding buffer using dialysis or a desalting column.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with several column volumes of binding buffer to remove unbound molecules, including the free dye.
-
Elution: Elute the bound labeled protein using a linear salt gradient or a step elution with the elution buffer.[6][16]
-
Fraction Collection: Collect fractions and monitor the elution profile at 280 nm.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified labeled protein. Pool the pure fractions and desalt if necessary.
Quantitative Parameters for IEX:
| Parameter | Typical Value/Range | Notes |
| Binding Buffer pH | At least 1 pH unit away from the protein's pI | To ensure the protein has a sufficient net charge for binding.[17] |
| Loading Salt Concentration | 50-150 mM NaCl | Low enough to allow the protein to bind to the column.[16] |
| Elution Salt Concentration | Up to 1 M NaCl | High salt concentration disrupts the ionic interactions, eluting the protein.[16] |
Protocol 4: Calculating the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum of the this compound dye (Amax).[1]
-
Calculate Protein Concentration:
-
A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
-
Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein
-
where εprotein is the molar extinction coefficient of the protein at 280 nm.[1]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / εdye
-
where εdye is the molar extinction coefficient of the dye at its λmax.
-
-
-
Calculate DOL:
-
DOL = Molar concentration of dye / Molar concentration of protein
-
Visualizations
Caption: Experimental workflow for protein labeling and purification.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. conductscience.com [conductscience.com]
- 7. sinobiological.com [sinobiological.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. qkine.com [qkine.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. neb.com [neb.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. goldbio.com [goldbio.com]
- 17. harvardapparatus.com [harvardapparatus.com]
Dealing with solubility issues of 3-Carboxy-6-hydroxycoumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively addressing solubility challenges with 3-Carboxy-6-hydroxycoumarin.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution and use of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound has limited solubility in aqueous solutions at neutral or acidic pH. Its solubility is significantly influenced by the pH of the solution. The presence of the carboxylic acid and phenolic hydroxyl groups means that the molecule's charge state changes with pH, affecting its interaction with water.
-
Recommendation: To enhance solubility in aqueous buffers, it is advisable to increase the pH. The fluorescence of coumarin (B35378) derivatives is also known to be pH-dependent.[1] For related compounds like 7-hydroxycoumarin-3-carboxylic acid, fluorescence emission is reported at pH 4.0 and pH 9.0, indicating solubility and utility in a range of pH conditions.
-
Protocol: Start by preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous buffer. This method helps to avoid issues with dissolving the powder directly into an aqueous medium.
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental medium.
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is lower. The sudden change in solvent polarity can cause the compound to crash out of the solution.
-
Troubleshooting Steps:
-
Reduce the final concentration: The final concentration in your aqueous medium may be above the solubility limit. Try a lower final concentration.
-
Increase the percentage of co-solvent: If your experiment allows, a small percentage of the organic solvent (e.g., <1% DMSO) in the final aqueous solution can help maintain solubility.
-
Use a different co-solvent system: A mixture of solvents can improve solubility. For instance, a protocol for a similar compound involves a mixture of DMSO, PEG300, and Tween-80 before adding saline.[2]
-
Adjust the pH: As mentioned, increasing the pH of the final aqueous solution can improve the solubility of this compound.
-
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a good choice as this compound is highly soluble in it, with concentrations of ≥ 100 mg/mL (485.08 mM) being achievable.[3]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2] The compound is also sensitive to light and moisture, so it should be stored accordingly.[4]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound?
A: For creating stock solutions, DMSO is highly recommended due to the compound's high solubility in it.[3] It is also reported to be soluble in DMF and alcohols.
Q: What are the optimal storage conditions for this compound?
A:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3] It should be protected from light and moisture.[4]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for 1 month.[2][3]
Q: Is this compound soluble in water?
A: The solubility of this compound in water is limited, particularly at neutral or acidic pH. Its solubility can be increased by raising the pH. For applications requiring an aqueous solution, it is best to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q: What safety precautions should I take when handling this compound?
A: This compound may cause skin and eye irritation, as well as respiratory irritation. It is recommended to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Quantitative Solubility Data
| Solvent | Reported Solubility | Reference |
| DMSO | ≥ 100 mg/mL (485.08 mM) | [3] |
| DMSO, PEG300, Tween-80, Saline | ≥ 2.5 mg/mL | [2] |
| DMF | Soluble | |
| Alcohols | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 48.51 µL of DMSO to 1 mg of the compound).
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Stock Solution: Start with a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilution: Serially dilute the stock solution into your desired aqueous buffer (e.g., PBS, Tris buffer). To minimize precipitation, add the stock solution to the buffer while vortexing.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <1%) to avoid solvent effects in your experiment.
-
pH Adjustment: If solubility issues persist, consider adjusting the pH of your aqueous buffer to a more alkaline value (e.g., pH 8-9), if compatible with your experimental design.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 3-Carboxy-6,8-difluoro-7-hydroxycoumarin - CAS-Number 215868-33-0 - Order from Chemodex [chemodex.com]
How to calculate the degree of labeling for 3-Carboxy-6-hydroxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with essential information for calculating the degree of labeling (DOL) for 3-Carboxy-6-hydroxycoumarin conjugated to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently bound to a single protein or other target molecule.[1][2][3] It is a critical parameter for ensuring the quality, consistency, and performance of fluorescently labeled conjugates.[1][4] An optimal DOL is essential for maximizing fluorescence signal while avoiding issues like self-quenching, which can occur at excessively high labeling ratios.[1][3] For antibodies, a typical optimal DOL ranges from 2 to 10.[1][3]
Q2: How is the DOL for this compound determined?
The DOL is calculated using a spectrophotometric method. This involves measuring the absorbance of the purified conjugate at two specific wavelengths: one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance (λmax) of the this compound dye.[2][5] The calculation requires the molar extinction coefficients of both the protein and the dye.
Q3: What are the molar extinction coefficient and maximum absorbance wavelength (λmax) for this compound?
The exact molar extinction coefficient and λmax for this compound are not consistently reported in publicly available literature. Coumarin derivatives are known to have absorbance maxima in the range of 350-450 nm, and their spectral properties can be influenced by the solvent and pH. Therefore, it is highly recommended to experimentally determine these values for the specific batch of this compound being used in your experiments.
Q4: What is a correction factor and why is it needed for DOL calculation?
A correction factor is used to account for the absorbance of the fluorescent dye at 280 nm, the wavelength typically used to measure protein concentration.[3][6] Since the dye also absorbs light at this wavelength, its contribution to the total absorbance at 280 nm must be subtracted to accurately determine the protein concentration.[5][6] The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | 1. Inefficient labeling reaction. 2. Insufficient amount of dye used. 3. Hydrolysis of the reactive dye. | 1. Optimize reaction conditions (pH, temperature, time). 2. Increase the molar ratio of dye to protein in the labeling reaction. 3. Use fresh, high-quality dye and anhydrous solvent for stock solutions. |
| High Degree of Labeling (DOL) | 1. Excessive amount of dye used in the reaction. | 1. Reduce the molar ratio of dye to protein in subsequent labeling reactions. |
| Inconsistent DOL results between batches | 1. Variation in reaction conditions. 2. Inaccurate determination of protein or dye concentration. 3. Incomplete removal of unbound dye. | 1. Standardize all labeling and purification protocols. 2. Ensure accurate spectrophotometer readings and use of correct extinction coefficients. 3. Use a robust purification method like dialysis or size-exclusion chromatography to remove all free dye.[3][6] |
| Precipitation of the conjugate | 1. Over-labeling leading to decreased solubility.[4] 2. Inappropriate buffer conditions. | 1. Reduce the DOL by adjusting the labeling reaction. 2. Ensure the final conjugate is in a suitable storage buffer. |
Experimental Protocols
Determining the Molar Extinction Coefficient of this compound
Objective: To experimentally determine the molar extinction coefficient (ε_dye) and maximum absorbance wavelength (λmax) of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, or an appropriate aqueous buffer)
-
UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance spectrum of each dilution from approximately 300 nm to 500 nm to identify the λmax.
-
At the determined λmax, measure the absorbance of each dilution.
-
Plot a standard curve of absorbance versus concentration.
-
The molar extinction coefficient (ε_dye) can be calculated from the slope of the linear portion of the standard curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm (typically 1 cm).
Calculating the Degree of Labeling (DOL)
Objective: To calculate the DOL of a this compound-protein conjugate.
Prerequisites:
-
Purified protein-dye conjugate (free of unbound dye).
-
Molar extinction coefficient of the protein at 280 nm (ε_protein).
-
Experimentally determined molar extinction coefficient (ε_dye) and λmax of this compound.
-
Correction Factor (CF) for the dye at 280 nm.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the λmax of the dye (A_dye).
-
Calculate the concentration of the protein and the dye using the formulas below.
-
Calculate the DOL as the molar ratio of the dye to the protein.
Formulas for DOL Calculation
| Parameter | Formula |
| Correction Factor (CF) | CF = Absorbance of dye at 280 nm / Absorbance of dye at λmax |
| Protein Concentration (mol/L) | [Protein] = (A_280 - (A_dye * CF)) / ε_protein |
| Dye Concentration (mol/L) | [Dye] = A_dye / ε_dye |
| Degree of Labeling (DOL) | DOL = [Dye] / [Protein] |
Visualization
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
References
- 1. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxycoumarin | C9H6O3 | CID 13650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Minimizing background fluorescence in 3-Carboxy-6-hydroxycoumarin experiments
Welcome to the technical support center for experiments involving 3-Carboxy-6-hydroxycoumarin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize background fluorescence and optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using this compound?
High background fluorescence in experiments with this compound can stem from several factors:
-
Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, flavins, collagen, and elastin. This intrinsic fluorescence can contribute to the overall background signal.[1][2][3]
-
Non-Specific Staining: The fluorescent dye may bind to cellular components other than the target of interest. This can be caused by excessive dye concentration or inadequate washing steps.[1][4]
-
Unbound Dye: Residual, unbound this compound that is not washed away after staining will contribute to background fluorescence.[4]
-
Suboptimal Reagents and Materials: The use of phenol (B47542) red in cell culture media, or plastic-bottom imaging dishes can introduce background fluorescence.[5]
-
Photobleaching: While photobleaching leads to signal loss, in some cases, the breakdown products of the fluorophore can be fluorescent, contributing to a diffuse background. More commonly, a low initial signal-to-noise ratio can be exacerbated by photobleaching of the specific signal.
Q2: What are the optimal excitation and emission wavelengths for this compound?
For 7-Hydroxycoumarin-3-carboxylic acid, the non-derivatized form of the dye, the excitation peak is approximately 352 nm and the emission peak is around 407 nm.[6] When conjugated to other molecules, there may be slight shifts in these wavelengths. It is recommended to use a filter set appropriate for blue fluorescence. For derivatives like 3-Carboxy-6,8-difluoro-7-hydroxycoumarin succinimidyl ester (a related compound), the excitation/emission maxima are around 410/455 nm, making it suitable for excitation with a 405 nm violet laser.[7]
Q3: How does pH affect the fluorescence of this compound?
The fluorescence of many coumarin (B35378) dyes, including hydroxycoumarins, is pH-sensitive. The fluorescence intensity can be significantly affected by the pH of the imaging medium.[8] For instance, 7-hydroxycoumarin derivatives are known to have their fluorescence quenched in acidic environments. It is crucial to maintain an optimal pH, often slightly basic (around pH 7.4-8.5), during your experiment to ensure maximal fluorescence of the dye.[9][10]
Q4: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal.[11] To minimize photobleaching of this compound:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shorter camera exposure times and keeping the shutter closed when not acquiring images.
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium, such as those containing p-Phenylenediamine (PPD), n-Propyl gallate (NPG), or 1,4-Diazabicyclo-octane (DABCO), to quench reactive oxygen species that contribute to photobleaching.[12][13]
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence in your this compound experiments.
Issue 1: High Autofluorescence from the Biological Sample
Initial Check: Image an unstained control sample using the same imaging parameters as your stained sample. If you observe significant fluorescence, autofluorescence is a likely contributor.[3]
| Potential Cause | Recommended Solution |
| Intrinsic Fluorophores (e.g., NADH, flavins) | Use a filter set that maximizes the signal from this compound while minimizing the excitation of autofluorescent molecules. If your imaging system allows, use spectral unmixing to separate the dye's signal from the autofluorescence spectrum. |
| Fixation-Induced Autofluorescence | Avoid aldehyde-based fixatives like glutaraldehyde. Consider using methanol (B129727) or ethanol (B145695) as an alternative. If aldehyde fixation is necessary, treat the sample with a reducing agent like sodium borohydride (B1222165) (0.1% in PBS) to quench aldehyde-induced fluorescence.[3] |
| Lipofuscin Accumulation (in aged cells/tissues) | Treat the sample with an autofluorescence quencher such as Sudan Black B.[3] |
Issue 2: Non-Specific Staining and Residual Unbound Dye
Initial Check: Observe the localization of the fluorescence. If the staining appears diffuse throughout the cell or tissue rather than localized to the target, non-specific binding is a probable cause.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Perform a titration experiment to determine the optimal concentration of the this compound conjugate that provides a strong specific signal with minimal background.[2][4] |
| Inadequate Washing | Increase the number and duration of washing steps after dye incubation. A common recommendation is 3-4 washes of 5 minutes each.[1] Consider adding a mild detergent like 0.05% Tween 20 to the wash buffer to help remove non-specifically bound dye. |
| Insufficient Blocking (for immunofluorescence) | Increase the concentration or incubation time of your blocking agent (e.g., Bovine Serum Albumin - BSA, normal serum). Ensure the blocking agent is appropriate for your primary and secondary antibodies.[4] |
Issue 3: Suboptimal Imaging Parameters and Environment
Initial Check: Review your microscope settings and experimental setup.
| Potential Cause | Recommended Solution |
| Incorrect Filter Sets | Ensure you are using the correct excitation and emission filters for this compound (e.g., for excitation around 350-410 nm and emission around 400-460 nm).[6] |
| High Detector Gain or Long Exposure Time | Reduce the gain or exposure time to the minimum required to detect your specific signal. Overly high settings will amplify both the signal and the background noise.[14] |
| Fluorescent Contaminants in Media/Reagents | For live-cell imaging, use phenol red-free medium. Use high-purity, spectroscopy-grade solvents for preparing dye solutions. |
| Imaging Vessel | Use glass-bottom dishes or slides instead of plastic, as plastic can be a source of background fluorescence. |
Quantitative Data on Background Reduction Strategies
The following tables summarize quantitative data on the effectiveness of various techniques for minimizing background fluorescence and photobleaching for coumarin-based dyes.
Table 1: Effect of Antifade Reagents on Photobleaching of Coumarin Dyes
| Mounting Medium | Fluorophore Class | Relative Increase in Photostability (Half-life) |
| 90% Glycerol in PBS | Coumarin | Baseline |
| VECTASHIELD® | Coumarin | ~4-fold increase[11] |
| ProLong™ Gold | Coumarin | Significant improvement reported[11] |
Table 2: Impact of Washing Steps on Signal-to-Noise Ratio (Illustrative)
| Number of Washes (5 min each) | Relative Background Intensity | Relative Signal-to-Noise Ratio |
| 1 | High | Low |
| 2 | Medium | Medium |
| 3-4 | Low | High |
Note: This table provides an illustrative representation. The optimal number of washes should be empirically determined for your specific experiment.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with this compound Conjugated Secondary Antibody
This protocol outlines a general workflow for indirect immunofluorescence staining of cultured cells on coverslips.
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
-
Fixation:
-
Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If your target protein is intracellular, permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Remove the blocking buffer and incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three to four times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying and for long-term storage.
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with the appropriate filter set for this compound.
-
Protocol 2: Labeling a Protein with this compound Succinimidyl Ester (SE)
This protocol describes the general procedure for labeling a purified protein with an amine-reactive SE derivative of this compound.
-
Protein Preparation:
-
Dye Stock Solution Preparation:
-
Allow the vial of this compound SE to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This solution should be prepared immediately before use.[17]
-
-
Labeling Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio. A 10- to 20-fold molar excess of the dye is a common starting point.[10]
-
While gently stirring the protein solution, add the calculated volume of the dye stock solution.
-
Incubate the reaction mixture for at least 1-2 hours at room temperature, protected from light.[18]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or another suitable buffer.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye. The specific calculation will depend on the extinction coefficients of the protein and the dye.
-
Visualizing Experimental Workflows and Troubleshooting
Experimental Workflow for Immunofluorescence
Caption: A typical workflow for an immunofluorescence experiment.
Troubleshooting Logic for High Background Fluorescence
Caption: A logical approach to troubleshooting high background fluorescence.
References
- 1. youtube.com [youtube.com]
- 2. biotium.com [biotium.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 6. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 7. 3-Carboxy-6,8-difluoro-7-hydroxycoumarin - CAS-Number 215868-33-0 - Order from Chemodex [chemodex.com]
- 8. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 13. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: 3-Carboxy-6-hydroxycoumarin Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Carboxy-6-hydroxycoumarin in fluorescence-based experiments.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, focusing on the pH-dependent nature of this compound's fluorescence.
Q1: Why is the fluorescence intensity of my this compound solution unexpectedly low?
A weak or absent fluorescence signal can arise from several factors. A primary consideration is the pH of the solution. The fluorescence of hydroxycoumarins is highly dependent on the protonation state of the hydroxyl group.
-
Incorrect pH: this compound is expected to be significantly more fluorescent in its deprotonated (phenolate) form, which is favored at alkaline pH. The pKa of the parent compound, 6-hydroxycoumarin (B196160), is approximately 9.0.[1] The addition of a carboxyl group at the 3-position will influence this value, but it is likely that the optimal fluorescence will still be in the basic pH range. Ensure your buffer system maintains a pH well above the pKa of the hydroxyl group to maximize fluorescence.
-
Aggregation: At high concentrations, coumarin (B35378) derivatives can aggregate, leading to self-quenching of the fluorescence. Try diluting your sample to see if the fluorescence intensity increases.
-
Photobleaching: Prolonged exposure to the excitation light source can cause irreversible photodegradation of the fluorophore. Minimize exposure times and use the lowest effective excitation intensity.
-
Contaminants: Impurities in your sample or buffer, such as heavy metal ions or other quenching agents, can significantly reduce fluorescence.
Q2: I'm observing a shift in the emission wavelength. What could be the cause?
Changes in the emission wavelength of coumarin derivatives are often related to the pH and polarity of the solvent. As the pH of the solution containing 6-hydroxycoumarin increases, a shift in the peak emission wavelength is observed, indicating the presence of different fluorescent species (protonated vs. deprotonated).[1]
Q3: My fluorescence readings are not reproducible. What are the likely sources of error?
Inconsistent fluorescence measurements can stem from several experimental variables:
-
Unstable pH: Small fluctuations in the pH of your solution can lead to significant changes in fluorescence intensity, especially if the pH is near the pKa of the fluorophore. Use a reliable and well-buffered system.
-
Temperature Variations: Fluorescence is a temperature-sensitive process. Ensure that all your measurements are performed at a constant and recorded temperature.
-
Instrument Settings: Inconsistent settings on the spectrofluorometer, such as excitation and emission slit widths, can affect the measured intensity. Always use the same settings for all measurements in a series.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for maximizing the fluorescence of this compound?
Q5: How does the 3-carboxy group affect the properties of 6-hydroxycoumarin?
The presence of a carboxyl group at the 3-position can influence the molecule's properties in several ways:
-
Solubility: The carboxyl group will increase the water solubility of the molecule, especially at neutral and basic pH where it will be deprotonated.
-
pKa: The electron-withdrawing nature of the carboxyl group may lead to a slight decrease in the pKa of the hydroxyl group, making it more acidic.
-
Spectral Properties: The substitution may cause shifts in the excitation and emission maxima.
Q6: What are the typical excitation and emission wavelengths for 6-hydroxycoumarin derivatives?
For 6-hydroxycoumarin, the maximum absorption wavelength in ethanol (B145695) is around 349 nm.[2][3][4] The emission wavelength will vary with pH. As the pH increases, the emission peak is expected to shift to longer wavelengths.[1] It is crucial to determine the optimal excitation and emission wavelengths empirically in your specific buffer system.
Data Presentation
The following table summarizes the key photophysical properties of 6-hydroxycoumarin, which serves as a reference for understanding the behavior of this compound. Note that the addition of the 3-carboxy group will likely modify these values.
| Property | Value (for 6-hydroxycoumarin) | Expected Influence of 3-Carboxy Group |
| pKa (hydroxyl group) | ~9.0[1] | Likely to slightly decrease the pKa |
| Excitation Max (in Ethanol) | ~349 nm[2][3][4] | May cause a slight shift |
| Fluorescence Behavior | pH-dependent, increases with increasing pH[1] | Expected to remain pH-dependent |
Experimental Protocols
Protocol for Measuring pH-Dependent Fluorescence of this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO or ethanol).
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 4 to 11). Ensure the buffer components do not have intrinsic fluorescence in the measurement range.
-
-
Sample Preparation:
-
For each pH value, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to the buffer. The final concentration should be in the low micromolar range to avoid aggregation.
-
Prepare a blank sample for each buffer solution containing the same amount of solvent used for the stock solution but without the fluorophore.
-
-
Fluorescence Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength (a good starting point is ~350 nm, but this should be optimized by measuring the excitation spectrum).
-
Record the emission spectrum over a suitable range (e.g., 400-600 nm).
-
Measure the fluorescence intensity of the blank and the sample at each pH.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from the corresponding sample at each pH.
-
Plot the background-corrected fluorescence intensity at the emission maximum as a function of pH to generate a fluorescence titration curve.
-
The pKa can be determined from the midpoint of the transition in the titration curve.
-
Visualizations
Caption: Relationship between pH, chemical species, and fluorescence of 6-hydroxycoumarin.
References
Technical Support Center: Reducing Non-Specific Binding of 3-Carboxy-6-hydroxycoumarin Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using 3-Carboxy-6-hydroxycoumarin probes.
Troubleshooting Guide
High background fluorescence can obscure specific signals, leading to inaccurate data. This guide provides a systematic approach to identifying and mitigating the common causes of non-specific binding of this compound probes.
Issue: High Background Fluorescence Obscuring Signal
High background fluorescence is a common issue that can arise from several sources, including the probe itself, the sample, or the experimental procedure.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the this compound probe to determine the optimal concentration that maximizes the signal-to-noise ratio. Start with the manufacturer's recommended concentration and perform a serial dilution. |
| Inadequate Washing | Increase the number and duration of washing steps after probe incubation to ensure the removal of unbound probes. Using a wash buffer containing a mild detergent can also be beneficial. |
| Suboptimal Blocking | Optimize the blocking step by testing different blocking agents, concentrations, and incubation times. Ensure the blocking buffer is fresh and properly prepared. |
| Sample Autofluorescence | Image an unstained control sample using the same imaging parameters to assess the level of intrinsic autofluorescence. If significant, consider using a quencher or spectral unmixing techniques. |
| Hydrophobic Interactions | The inherent hydrophobicity of a dye can contribute to non-specific binding.[1][2] The inclusion of a non-ionic surfactant in the blocking and wash buffers can help mitigate this. |
| Electrostatic Interactions | The net charge of the probe can influence non-specific binding.[1] Adjusting the pH or ionic strength of the buffers may help reduce these interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound probes?
A1: Non-specific binding of this compound probes can stem from several factors. The most common causes include:
-
High Probe Concentration: Using an excessive concentration of the probe can lead to its accumulation in non-target areas.[3]
-
Insufficient Washing: Failure to adequately remove unbound probes after incubation results in a generalized high background.[3]
-
Inadequate Blocking: Reactive sites within the sample can non-specifically bind the probe if not properly blocked.
-
Hydrophobic and Electrostatic Interactions: The physicochemical properties of the coumarin (B35378) dye, such as hydrophobicity and net charge, can promote non-specific interactions with cellular components and substrates.[1][2][4]
-
Sample Autofluorescence: Endogenous fluorophores within the biological sample can emit fluorescence in the same spectral range as the probe, contributing to the background signal.[3]
Q2: How can I optimize the blocking step to reduce non-specific binding?
A2: Optimizing the blocking step is critical for minimizing background fluorescence. Consider the following:
-
Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the secondary antibody's host species, and fish gelatin.[5][6] The ideal agent and concentration may need to be determined empirically.
-
Concentration and Incubation Time: Typically, a 1-5% solution of the blocking agent is used for an incubation period of 30 minutes to 1 hour at room temperature.[6][7]
-
Buffer Composition: Blocking buffers are typically prepared in Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).[8] For phosphorylated targets, it is advisable to use TBS to avoid interference from the phosphate (B84403) in PBS.[8]
Q3: What role do detergents play in reducing non-specific binding?
A3: Detergents are often included in blocking and washing buffers to reduce non-specific binding arising from hydrophobic interactions. Non-ionic detergents like Tween 20 or Triton X-100 are commonly used at low concentrations (e.g., 0.05% - 0.2%).[9][10][11] These agents help to solubilize and wash away unbound probes without disrupting specific binding.
Q4: Can the hydrophobicity of the this compound probe contribute to non-specific binding?
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells to Minimize Non-Specific Binding
This protocol provides a general workflow for staining fixed cells with a this compound probe, with an emphasis on steps to reduce background fluorescence.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[9]
-
Blocking Buffer (e.g., 1% BSA in PBST [PBS + 0.1% Tween 20])[9]
-
This compound probe
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS.
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes. Wash the cells three times with PBS.
-
Blocking: To reduce non-specific binding, incubate the cells in Blocking Buffer for 30-60 minutes at room temperature.[3][7]
-
Probe Incubation: Dilute the this compound probe to its optimal concentration in the Blocking Buffer. Incubate the cells with the diluted probe for 1 hour at room temperature, protected from light.
-
Washing: This step is critical for minimizing background. Wash the cells at least three to five times for 5 minutes each with PBST to remove all unbound probe.[12]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using the appropriate filter sets for this compound. Use the lowest possible excitation intensity and exposure time to minimize photobleaching.
Visualizations
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biotium.com [biotium.com]
- 6. igb.illinois.edu [igb.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Reducing Non-Specific Binding [reichertspr.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
Optimizing laser and filter settings for 3-Carboxy-6-hydroxycoumarin
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing laser and filter settings for 3-carboxy-hydroxycoumarin derivatives. While "3-Carboxy-6-hydroxycoumarin" is described as an intermediate in organic synthesis, this guide focuses on structurally similar and widely used fluorescent analogs for imaging and flow cytometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for carboxy-hydroxycoumarin dyes?
The spectral properties of coumarin (B35378) dyes are highly dependent on their specific chemical structure and environment. For instance, 7-Hydroxycoumarin-3-carboxylic acid has an excitation peak at approximately 352 nm and an emission peak at 407 nm.[1] A related derivative, 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid (often known by the trade name Pacific Blue™), is designed for excitation by a 405 nm violet laser, with excitation and emission maxima around 410 nm and 455 nm, respectively.[2][3]
Q2: How does pH affect the fluorescence of hydroxycoumarin dyes?
The fluorescence of hydroxycoumarin dyes is often pH-dependent due to the phenolic hydroxyl group. The pKa of the phenol (B47542) in 7-hydroxycoumarin-3-carboxylic acid is approximately 7.4.[4] This means that in acidic environments (pH below the pKa), the fluorescence can be significantly lower. For optimal brightness, it is recommended to work at a pH above the pKa, where the hydroxyl group is deprotonated.
Q3: What is the influence of solvent polarity on the fluorescence signal?
Solvent polarity can significantly impact the fluorescence quantum yield and spectral characteristics of coumarin dyes. For many coumarin derivatives, increasing the solvent polarity can lead to a decrease in fluorescence intensity. It is crucial to characterize the dye's performance in the specific buffer or solvent system used in your experiment.
Troubleshooting Guide
Issue: Low or No Fluorescence Signal
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for low fluorescence signal.
-
Incorrect Instrument Settings:
-
Question: Are the excitation and emission wavelengths set correctly for your specific coumarin dye?
-
Answer: Verify the optimal excitation and emission maxima for your dye in your experimental buffer. For dyes like 7-hydroxycoumarin-3-carboxylic acid, excitation is in the UV range (~352 nm), while fluorinated analogs are optimized for violet lasers (~405-410 nm).[1][3] Ensure your laser line and emission filter match these wavelengths.
-
-
Dye Concentration and Integrity:
-
Question: Is the dye concentration appropriate, and has the dye been stored correctly?
-
Answer: Very high concentrations can lead to self-quenching, while very low concentrations may result in a signal that is indistinguishable from background. Prepare fresh dilutions from a stock solution stored under recommended conditions (typically at -20°C, protected from light and moisture) to rule out degradation.[3]
-
-
Environmental Factors:
-
Question: Is the pH of your sample buffer optimal for your hydroxycoumarin dye?
-
Answer: As discussed in the FAQs, the fluorescence of hydroxycoumarins is pH-sensitive. Ensure your buffer pH is suitable to maintain the dye in its fluorescent, deprotonated state.
-
Issue: Photobleaching
Photobleaching, or the irreversible fading of the fluorescent signal upon exposure to light, can be a significant issue.
-
Question: How can I minimize photobleaching during my experiment?
-
Answer:
-
Reduce Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or faster scanning speeds.
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium, especially for fixed-cell imaging.
-
Data Presentation
Table 1: Spectral Properties of Relevant Coumarin Derivatives
| Compound Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Notes |
| 7-Hydroxycoumarin-3-carboxylic acid | ~352 | ~407 | - | Fluorescence is pH-dependent.[1] |
| 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid (Pacific Blue™) | ~410 | ~455 | ~0.78 | Designed for excitation with a 405 nm violet laser.[2] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) | - | - | 0.84 (amide derivative) | Reported to have brighter fluorescence than Pacific Blue™ derivatives.[5] |
Experimental Protocols
General Protocol for Staining Adherent Cells with a Carboxy-Hydroxycoumarin Dye
This protocol provides a general guideline. Optimization of dye concentration and incubation times may be necessary for specific cell types and applications.
dot
Caption: Workflow for cell staining and fluorescence imaging.
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells to the desired confluency.
-
-
Fixation (Optional, for fixed-cell imaging):
-
Aspirate the culture medium.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of the carboxy-hydroxycoumarin dye in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Incubate the cells with the dye solution for 15-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting:
-
Invert the coverslip onto a microscope slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope or confocal microscope equipped with the appropriate laser line (e.g., 405 nm) and emission filter for your chosen dye.
-
References
- 1. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 3-Carboxy-6,8-difluoro-7-hydroxycoumarin - CAS-Number 215868-33-0 - Order from Chemodex [chemodex.com]
- 4. Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Carboxy-6-hydroxycoumarin in Microscopy
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Carboxy-6-hydroxycoumarin and related coumarin (B35378) dyes in microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and other coumarin-based fluorescent probes in microscopy.
Question: I am observing a weak or no fluorescent signal. What are the possible causes and solutions?
Answer:
A weak or absent signal can stem from several factors throughout your experimental workflow. A systematic approach is crucial to pinpoint the issue.
-
Labeling Efficiency:
-
Verify Labeling Chemistry: this compound, often activated as an N-hydroxysuccinimide (NHS) ester, targets primary amines on proteins. Ensure your protein of interest has accessible primary amines (N-terminus, lysine (B10760008) residues) for successful conjugation.
-
Optimize Reaction Buffer: For NHS ester reactions, maintaining a pH between 8.3 and 8.5 is critical for efficient labeling.
-
Molar Excess of Dye: An insufficient amount of dye will lead to poor labeling. Conversely, excessive dye can lead to quenching. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.
-
Accurate Concentrations: Ensure the accurate determination of both your protein and dye concentrations before starting the labeling reaction.
-
-
Imaging Setup and Parameters:
-
Correct Filter Sets: Use a filter set that is appropriate for the excitation and emission spectra of your coumarin dye. For many blue-emitting coumarins, a DAPI filter set may be suitable.
-
Excitation Wavelength: Ensure your microscope's light source is set to the optimal excitation wavelength for the fluorophore.
-
Detector Settings: Increase the detector gain or camera exposure time. Be aware that excessively high gain can amplify background noise.
-
-
Environmental Factors:
-
Solvent Polarity and Viscosity: The fluorescence of many coumarin dyes is sensitive to their local environment. The microenvironment on the protein surface can either enhance or quench fluorescence.
-
pH of Imaging Medium: Significant deviations from a neutral pH can alter the protonation state of the dye and affect its fluorescence properties.
-
Question: My sample is photobleaching rapidly. How can I minimize this?
Answer:
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, leading to signal loss. Here are several strategies to mitigate photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shutters and only illuminating when acquiring an image.
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium to quench reactive oxygen species that contribute to photobleaching.
-
Optimize Imaging Parameters: Use a high numerical aperture (NA) objective to collect more light, allowing for lower excitation power. Binning pixels on the camera can also improve signal-to-noise at lower light levels.
Question: I am observing high background fluorescence. What can I do to reduce it?
Answer:
High background can obscure your specific signal. Consider the following to reduce it:
-
Thorough Washing: Ensure adequate washing steps after dye incubation to remove any unbound fluorophore.
-
Reduce Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background. Perform a titration to find the optimal concentration.
-
Use of Blocking Agents: For immunofluorescence applications, use appropriate blocking buffers (e.g., BSA or serum) to prevent non-specific antibody binding.
-
Check for Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence). To check for this, image an unstained control sample using the same settings. If autofluorescence is an issue, you may need to use spectral imaging and unmixing, or choose a dye in a different spectral range.
Question: My cells appear unhealthy or are dying after staining. What could be the cause?
Answer:
Cytotoxicity can be a concern with any fluorescent probe. If you observe morphological changes or cell death, consider the following:
-
Reduce Dye Concentration: High concentrations of the dye can be toxic to cells. Perform a dose-response experiment and a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration.
-
Minimize Incubation Time: Prolonged exposure to the dye can increase toxicity. Optimize the incubation time to the shortest duration that provides adequate staining.
-
Solvent Toxicity: Many fluorescent dyes are dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically below 0.5%).
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
Q2: How should I store this compound?
A2: As a solid, it should be stored in a cool, dark, and dry place. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C and protected from light to prevent degradation.
Q3: Can I use this compound for live-cell imaging?
A3: While many coumarin dyes are cell-permeable and suitable for live-cell imaging, the specific properties of this compound for this application would need to be empirically determined. Its suitability will depend on its cell permeability and cytotoxicity at the required concentration.
Q4: What is the best way to dissolve this compound?
A4: Like many organic dyes, this compound is expected to have poor solubility in aqueous solutions. It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer or cell culture medium for your experiment.
Quantitative Data
Due to the limited availability of specific photophysical data for this compound, the following table summarizes the properties of structurally related coumarin dyes to provide a frame of reference.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| 7-Hydroxycoumarin-3-carboxylic acid | ~387 | ~470 | Not Reported | Not Reported |
| 3-Carboxy-6,8-difluoro-7-hydroxycoumarin | ~410 | ~455 | Not Reported | Not Reported |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | Not Reported | Not Reported | Not Reported | ~0.98[1] |
| Coumarin 343 | ~445 | ~490 | ~44,300 | 0.63 (in ethanol) |
Experimental Protocols
General Protocol for Live-Cell Staining with a Coumarin-Based Dye
This protocol provides a general guideline for staining live cells. It is crucial to optimize the dye concentration and incubation time for your specific cell type and experimental conditions.[2]
Materials:
-
Coumarin dye stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a working solution of the coumarin dye by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (a typical starting range is 1-10 µM).
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specific duration (typically 15-60 minutes). This step requires optimization.
-
Washing:
-
After incubation, remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess unbound probe.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the coumarin dye.
-
Visualizations
Caption: A generalized experimental workflow for live-cell imaging with a coumarin-based fluorescent dye.
Caption: A troubleshooting decision tree for common issues encountered during fluorescence microscopy with coumarin dyes.
References
Technical Support Center: 3-Carboxy-6-hydroxycoumarin Succinimidyl Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 3-Carboxy-6-hydroxycoumarin succinimidyl ester for fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the labeling reaction with this compound succinimidyl ester?
The optimal pH for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is between 8.3 and 8.5.[1][2] At this pH, the primary amine groups on the target molecule are sufficiently deprotonated and reactive. A lower pH can lead to protonation of the amines, reducing their nucleophilicity and slowing down the reaction, while a higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[2][3][4]
Q2: Which buffers should I avoid for the labeling reaction?
It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1] These buffers will compete with your target molecule for reaction with the succinimidyl ester, leading to significantly lower labeling efficiency.[1]
Q3: How should I store the this compound succinimidyl ester and its stock solutions?
The solid form of the succinimidyl ester is sensitive to moisture and should be stored desiccated at -20°C.[5][6][7][8] For stock solutions, it is recommended to dissolve the ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][5][7] These stock solutions can be stored at -20°C for at least a month if prepared with anhydrous solvent.[9] Aqueous solutions of the ester are not stable due to hydrolysis and should be prepared immediately before use.[2][9] To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[10]
Q4: What are the primary target sites for labeling on a protein?
This compound succinimidyl ester reacts with primary amines.[1] In proteins, these are primarily the ε-amino group of lysine (B10760008) residues and the free N-terminal α-amino group.[11]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
Q: I have performed the labeling reaction, but I am observing a very weak or no fluorescence signal. What could be the cause?
A weak or absent fluorescence signal can stem from several factors. A systematic approach is necessary to identify the root cause.[1]
-
Poor Labeling Efficiency:
-
Incorrect Buffer: The use of amine-containing buffers like Tris will quench the reaction.[1] Ensure you are using an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, adjusted to pH 8.3-8.5.[1][2]
-
Hydrolyzed Reagent: The succinimidyl ester is moisture-sensitive.[8] If the reagent has been improperly stored or repeatedly exposed to atmospheric moisture, it may have hydrolyzed. Consider using a fresh vial of the reagent.
-
Insufficient Dye-to-Protein Ratio: A 10-20 fold molar excess of the dye is a good starting point for optimization.[1] If the concentration of your target molecule is low, you may need to increase this ratio.
-
-
Environmental Effects on the Fluorophore:
-
The local environment of the coumarin (B35378) dye on the protein can influence its fluorescence intensity.[1]
-
-
Measurement Setup:
Issue 2: Unexpected or High Background Fluorescence
Q: My control samples (unlabeled protein) are showing high background fluorescence, or the fluorescence is not localized as expected. What can I do?
-
Unbound Dye: It is critical to remove any unreacted, free dye after the labeling reaction. This can be achieved through size-exclusion chromatography, dialysis, or ultrafiltration.[9]
-
Non-covalent Binding: In some cases, the dye may non-covalently associate with the protein. Ensure stringent washing steps are included in your protocol after the labeling and purification steps.
-
Precipitation: Visually inspect your sample for any signs of precipitation. Protein aggregation can sometimes lead to non-specific fluorescence.
Issue 3: Labeled Protein has Precipitated
Q: After the labeling reaction and purification, my protein has precipitated. How can I prevent this?
-
Over-labeling: Attaching too many hydrophobic dye molecules to a protein can lead to aggregation and precipitation. To address this, you can reduce the dye-to-protein molar ratio or shorten the reaction time.
-
Solvent Concentration: If the dye is dissolved in a high concentration of organic solvent like DMSO or DMF, the final concentration of this solvent in the reaction mixture might be high enough to cause protein precipitation. Try to minimize the volume of the dye stock solution added.
-
Protein Instability: The labeling conditions (e.g., pH, temperature) might be suboptimal for your specific protein's stability. Consider if the pH of the reaction buffer is compatible with your protein's stability.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.3 - 8.5 | Optimal for reaction with primary amines.[1][2] |
| Buffer | Amine-free (e.g., 0.1 M Sodium Bicarbonate, PBS) | Avoid buffers like Tris and glycine.[1][9] |
| Dye-to-Protein Molar Excess | 10-20 fold | A starting point for optimization.[1] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1][2][9] |
| Reaction Time | 1-2 hours | At room temperature, protected from light.[1] |
| Quenching (Optional) | 50-100 mM Tris or Lysine | To stop the reaction.[1][9] |
Table 2: Storage and Handling of this compound Succinimidyl Ester
| Form | Storage Temperature | Storage Conditions | Shelf-life of Stock Solution |
| Solid | -20°C | Desiccated, protected from light.[5][6][7] | N/A |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | Aliquoted, protected from moisture and light.[9] | At least 1 month.[9] |
| Aqueous Solution | N/A | Not recommended for storage. Prepare fresh.[2][9] | N/A |
Table 3: Spectral Properties of a Related Coumarin Derivative (7-Hydroxycoumarin-3-carboxylic acid)
| Property | Wavelength (nm) | Solvent/Buffer |
| Excitation Maximum (λex) | 386 | 0.1 M Tris pH 9.0[5][7] |
| Emission Maximum (λem) | 448 | 0.1 M Tris pH 9.0[5][7] |
Note: The spectral properties of this compound may vary slightly. It is recommended to determine the optimal excitation and emission wavelengths experimentally.
Detailed Experimental Protocol
Protocol: Labeling a Protein with this compound Succinimidyl Ester
This protocol provides a general guideline. Optimization may be required for your specific protein.[1]
1. Preparation of Protein Solution: a. Dissolve or dialyze your protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[1][2] b. Ensure that the protein solution is free of any stabilizers that contain primary amines, such as BSA or gelatin.[9]
2. Preparation of Dye Stock Solution: a. Allow the vial of this compound succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.[8] b. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
3. Labeling Reaction: a. Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).[1] b. Add the dye solution to the protein solution while gently vortexing.[1] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
4. Quenching the Reaction (Optional): a. To stop the reaction, add a quenching solution such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.[1] b. Incubate for an additional 10-15 minutes.[1]
5. Purification of the Labeled Protein: a. Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column, dialysis, or an ultrafiltration device.[9]
6. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the coumarin dye. b. Calculate the DOL using the Beer-Lambert law, making sure to correct for the dye's absorbance at 280 nm.[1]
7. Storage: a. Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1] It is recommended to store in small aliquots to avoid repeated freeze-thaw cycles.[1]
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting decision tree for low fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization [pubmed.ncbi.nlm.nih.gov]
- 5. 7-羟基香豆素-3-羧酸 N -琥珀酰亚胺酯 suitable for fluorescence, ≥95.0% (coupling assay to aminopropyl silica gel) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 7-HYDROXYCOUMARIN-3-CARBOXYLIC ACID N-SUCCINIMIDYL ESTER CAS#: 134471-24-2 [m.chemicalbook.com]
- 7. 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester fluorescence, = 95.0 coupling assay to aminopropyl silica gel 134471-24-2 [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 3-Carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) vs. 3-Carboxy-6-chloro-7-hydroxycoumarin (V450) for Flow Cytometry
In the realm of multicolor flow cytometry, the selection of appropriate fluorophores is paramount to resolving distinct cell populations with high fidelity. For researchers utilizing the violet laser (405 nm), Pacific Blue has long been a staple fluorophore for the blue emission channel. However, a range of alternative dyes, including other coumarin (B35378) derivatives, are available, offering potentially enhanced performance. This guide provides an objective comparison between Pacific Blue and a prominent alternative, 3-Carboxy-6-chloro-7-hydroxycoumarin, the core component of BD Horizon™ V450, to aid researchers in making informed decisions for their experimental designs.
Pacific Blue, systematically named 3-carboxy-6,8-difluoro-7-hydroxycoumarin, is a well-established fluorophore known for its brightness and photostability.[1][2] In contrast, 3-carboxy-6-chloro-7-hydroxycoumarin (found in BD Horizon™ V450) is a chlorinated coumarin derivative engineered for strong performance in flow cytometry applications.[1][3] Both dyes are excitable by the violet laser and are spectrally similar, making them direct competitors for the same detection channel.[4]
Performance Characteristics: A Quantitative Overview
The efficacy of a fluorophore in flow cytometry is determined by several key photophysical parameters. A summary of these characteristics for Pacific Blue and 3-Carboxy-6-chloro-7-hydroxycoumarin (V450) is presented below.
| Property | 3-Carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) | 3-Carboxy-6-chloro-7-hydroxycoumarin (BD Horizon™ V450) |
| Excitation Maximum (nm) | ~401 - 404[3][5] | ~404 - 405[3][4] |
| Emission Maximum (nm) | ~452 - 455[3][5] | ~448 - 450[3][4] |
| Quantum Yield (Φ) | ~0.78[6][7] | ~0.98 (free dye)[1][8] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~46,000[6][7] | Data not readily available for the conjugated dye |
| Relative Brightness | Bright | Generally brighter than Pacific Blue[3] |
Experimental Performance in Flow Cytometry
Direct comparative studies have shown that while both fluorophores provide excellent resolution for cell population analysis, BD Horizon™ V450 conjugates are, on average, reported to be approximately 15% brighter than their Pacific Blue™ counterparts when tested on whole blood.[3] This increased brightness can be particularly advantageous for resolving dimly expressed markers.
It is important to note that due to their nearly identical excitation and emission profiles, Pacific Blue and BD Horizon™ V450 cannot be used simultaneously in the same multicolor panel.[4][9]
Experimental Protocols
The following are generalized protocols for cell surface and intracellular staining using antibody conjugates of either Pacific Blue or V450. Optimization is recommended for specific cell types and antibodies.
Protocol 1: Cell Surface Staining
Materials:
-
Cells of interest (single-cell suspension)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
Fc-blocking reagent (optional, but recommended)
-
Antibody-fluorophore conjugate (Pacific Blue or V450)
-
12x75mm FACS tubes
Procedure:
-
Harvest and wash cells, then resuspend in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.
-
(Optional) Add Fc-blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Add the predetermined optimal concentration of the Pacific Blue or V450 conjugated antibody to 100 µL of the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Resuspend the final cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a 405 nm violet laser and a filter set appropriate for blue emission (e.g., 450/50 nm bandpass filter).[6]
Protocol 2: Intracellular Staining (Fixation and Permeabilization)
Materials:
-
All materials from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., saponin-based or methanol-based)
Procedure:
-
Perform cell surface staining as described in Protocol 1, steps 1-5.
-
After the final wash, resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Add the intracellular antibody conjugated to Pacific Blue or V450 at the optimal concentration.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer for analysis.
-
Acquire data on the flow cytometer as described in Protocol 1, step 7.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the experimental protocols.
Conclusion
Both Pacific Blue and 3-Carboxy-6-chloro-7-hydroxycoumarin (V450) are high-performing fluorophores for flow cytometry applications using the violet laser. While Pacific Blue is a well-characterized and reliable choice, evidence suggests that V450 can offer an advantage in terms of brightness, which may be critical for resolving populations with low antigen density. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the expression level of the target antigen and the other fluorophores in the multicolor panel. Researchers are encouraged to perform their own titrations and comparisons to determine the optimal reagent for their specific application.
References
- 1. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Lasers and Dyes for Multicolor Flow Cytometry [bdbiosciences.com]
- 5. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
A Researcher's Guide to Blue Fluorophores: 3-Carboxy-6-hydroxycoumarin vs. AMCA-X for Immunofluorescence
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorophore is a critical decision that directly impacts the quality and reliability of immunofluorescence data. Among the choices for the blue emission spectrum, AMCA (Aminomethylcoumarin Acetate) and its derivatives like AMCA-X are well-established, while various functionalized hydroxycoumarins, such as those derived from 3-Carboxy-6-hydroxycoumarin, represent a versatile class of dyes. This guide provides an objective comparison of their performance characteristics, supported by key photophysical data and detailed experimental protocols.
Quantitative Data Summary
The performance of a fluorophore is defined by its photophysical properties. The following table summarizes key quantitative data for AMCA-X and representative derivatives of the 7-hydroxycoumarin-3-carboxylic acid class, which is structurally similar and more extensively documented than the 6-hydroxy isomer.
| Property | 3-Carboxy-7-hydroxycoumarin Derivatives | AMCA-X (Aminomethylcoumarin Acetate) |
| Excitation Maximum (λex) | ~405-410 nm[1] | ~350 nm[2] |
| Emission Maximum (λem) | ~450-455 nm[1] | ~450 nm[2] |
| Quantum Yield (Φ) | Can be very high (e.g., ~0.84 to 0.98 for specific derivatives)[3][4][5] | Generally high |
| Molar Extinction Coeff. (ε) | High (e.g., ~37,000 M⁻¹cm⁻¹ for a 6-fluoro derivative)[5] | ~19,000 M⁻¹cm⁻¹[6] |
| Photostability | Varies by derivative; can be highly resistant to photobleaching[7] | Considered to have high resistance to photobleaching, but use with an anti-fading agent is recommended for microscopy[2][8] |
| pH Sensitivity | Fluorescence of some coumarin (B35378) structures can be pH-dependent[9] | Fluorescence is largely pH-independent between pH 4 and 10[8] |
| Common Reactive Forms | Carboxylic acid (requires activation), N-hydroxysuccinimide (NHS) ester | NHS-ester for labeling primary amines[10] |
Performance Comparison
Brightness and Signal Strength: Brightness is a function of both the molar extinction coefficient and the quantum yield. While AMCA-X is a bright and reliable blue fluorophore, specific synthetic derivatives of hydroxycoumarin can exhibit exceptionally high quantum yields and extinction coefficients, making them potentially brighter options.[3][4][5] For instance, a monochlorinated hydroxycoumarin demonstrated a quantum yield of approximately 0.98, and a fluorinated derivative showed a molar extinction coefficient of 37,000 M⁻¹cm⁻¹, significantly higher than that of AMCA.[3][4][5]
Photostability: Both fluorophore classes offer good photostability. AMCA fades in conventional microscopy and its performance is enhanced with anti-fading agents.[2] The stability of hydroxycoumarin derivatives can be excellent, making them suitable for imaging applications that require prolonged exposure.[7]
Practicality and Conjugation: AMCA-X is widely available as an amine-reactive succinimidyl ester, allowing for a straightforward, one-step conjugation to primary amines (e.g., lysine (B10760008) residues) on antibodies.[10] In contrast, the base this compound molecule possesses a carboxylic acid group that must first be activated (e.g., to an NHS-ester using EDC/NHS chemistry) before it can be conjugated to proteins, adding a step to the workflow.
Environmental Sensitivity: AMCA's fluorescence is stable across a broad physiological pH range.[8] The fluorescence intensity of some other coumarin derivatives can be pH-dependent, which may be a consideration for experiments involving acidic or alkaline compartments.[9]
Experimental Protocols
Below are detailed methodologies for antibody conjugation and a standard immunofluorescence staining procedure.
This protocol is suitable for labeling antibodies with amine-reactive dyes like AMCA-X NHS-ester or an activated hydroxycoumarin NHS-ester.
-
Antibody Preparation:
-
Dialyze the antibody against a 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) or use a commercial antibody purification kit to remove any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine).
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Dissolve the amine-reactive fluorophore (e.g., AMCA-X, SE) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add a 5- to 10-fold molar excess of the dissolved dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the solution through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS.
-
Collect the fast-eluting, colored fractions, which contain the labeled antibody.
-
-
Storage:
-
Add a stabilizer like bovine serum albumin (BSA) to a final concentration of 1% and a preservative like sodium azide (B81097) to 0.02%.
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.
-
This protocol outlines a typical indirect immunofluorescence workflow.
-
Cell Culture:
-
Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with 1X PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with 1X PBS.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.[11]
-
-
Blocking:
-
Wash three times with 1X PBS.
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.[11]
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST (PBS + 0.1% Tween 20) for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-AMCA), diluted in blocking buffer, for 1 hour at room temperature in the dark.[11]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash in PBS, all in the dark.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the sample using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore (e.g., a UV filter set for AMCA).[2]
-
Visualizations
The following diagrams illustrate the experimental workflow for immunofluorescence and the logical comparison between the two fluorophore classes.
References
- 1. 3-Carboxy-6,8-difluoro-7-hydroxycoumarin - CAS-Number 215868-33-0 - Order from Chemodex [chemodex.com]
- 2. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]
- 3. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two- and three-color immunofluorescence using aminocoumarin, fluorescein, and phycoerythrin-labelled antibodies and single laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. optolongfilter.com [optolongfilter.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mybiosource.com [mybiosource.com]
- 11. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Alexa Fluor 350 and 3-Carboxy-6-hydroxycoumarin for Protein Labeling
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a multitude of applications, including fluorescence microscopy, flow cytometry, and immunoassays. The choice of fluorophore is critical and depends on factors such as brightness, photostability, pH sensitivity, and the specific experimental conditions. This guide provides a detailed comparison of two blue-emitting fluorescent dyes: Alexa Fluor 350, a sulfonated aminocoumarin derivative, and the class of 7-hydroxycoumarin-3-carboxylic acids, represented here by its common derivatives.
Physicochemical and Spectroscopic Properties
Alexa Fluor 350 is a sulfonated coumarin (B35378) dye engineered for enhanced water solubility and photostability.[1][2] 7-Hydroxycoumarin-3-carboxylic acid and its derivatives are a class of classic blue fluorophores. While the parent compound has limitations, halogenated derivatives have been developed to improve performance. The key quantitative properties of these dyes are summarized below.
| Property | Alexa Fluor 350 | 7-Hydroxycoumarin-3-Carboxylic Acid Derivatives |
| Excitation Maximum (λex) | ~346 nm[1][3][4][5] | ~380 - 410 nm (Varies with substitution)[6][7] |
| Emission Maximum (λem) | ~442 nm[1][3][4][5] | ~444 - 455 nm (Varies with substitution)[6][7] |
| Molar Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹[1][2] | Up to ~37,000 cm⁻¹M⁻¹ (e.g., 6-fluoro derivative)[8] |
| Quantum Yield (Φ) | ~0.24[9] | Up to ~0.98 (free dye); can drop significantly upon conjugation [10][11] |
| Calculated Brightness (ε x Φ) | ~4,560 | Highly variable; potentially high but decreases upon conjugation. |
| Photostability | Moderate to Good[1][12][13][14] | Generally lower than Alexa Fluor dyes. |
| pH Sensitivity | Low; stable fluorescence between pH 4-10[1][14] | High; fluorescence of non-halogenated forms is quenched at acidic pH[7] |
| Solubility | High in aqueous solutions[1][2] | Moderate; can be improved by substitution.[10] |
Performance Comparison
Brightness: The brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield. While some derivatives of 7-hydroxycoumarin, such as the 6-chloro version, exhibit an exceptionally high quantum yield as a free dye (~0.98)[10][11], this property can be misleading. Studies have shown that the quantum yield of such coumarin dyes can decrease significantly upon conjugation to a protein.[11] Alexa Fluor 350, while having a more modest quantum yield, provides more consistent and predictable brightness in its conjugated form.
Photostability and pH Sensitivity: Alexa Fluor 350 was specifically engineered to overcome the limitations of traditional coumarin dyes.[1] It exhibits greater photostability, allowing for longer exposure times during imaging experiments.[1][14] Furthermore, its fluorescence is largely independent of pH in the physiological range (pH 4-10), which is a critical advantage over standard 7-hydroxycoumarin dyes.[1][14] The fluorescence of 7-hydroxycoumarin is highly dependent on the deprotonation of its hydroxyl group, which has a pKa near neutral pH, causing its fluorescence to be quenched in acidic environments like endosomes.[7] While halogenation (e.g., Pacific Blue) lowers the pKa and mitigates this issue, Alexa Fluor 350 remains a more robust choice across different cellular compartments.[15]
Spectral Overlap: Alexa Fluor 350 has an emission maximum at approximately 442 nm.[3] This is slightly shorter than that of older aminocoumarins like AMCA (~448 nm), providing better spectral separation from common green fluorophores like FITC or Alexa Fluor 488.[2][3] This makes it a valuable tool for multiplexing applications.[9]
Protein Labeling Chemistry and Workflow
Both Alexa Fluor 350 and 3-carboxy-6-hydroxycoumarin are typically supplied as amine-reactive succinimidyl esters (NHS esters) for protein labeling. This chemistry targets primary amines, specifically the ε-amino group of lysine (B10760008) residues and the N-terminus of the protein, to form a stable, covalent amide bond.
The general workflow for labeling, purifying, and characterizing the fluorescently labeled protein is a multi-step process that requires careful execution to ensure optimal results.
Experimental Protocols
The following is a generalized protocol for labeling proteins with amine-reactive succinimidyl ester dyes like Alexa Fluor 350-NHS ester. Optimization, particularly of the dye-to-protein molar ratio, may be required for specific proteins.
1. Materials Required
-
Purified protein (2-10 mg/mL) in an amine-free buffer (e.g., PBS).
-
Amine-reactive dye (e.g., Alexa Fluor 350 succinimidyl ester).
-
Reaction Buffer: 1 M sodium bicarbonate, pH ~8.3.
-
Anhydrous dimethylsulfoxide (DMSO).
-
Quenching Solution: 1.5 M hydroxylamine (B1172632), pH 8.5 (optional).
-
Purification column (e.g., Sephadex G-25 size-exclusion column).
2. Protein and Dye Preparation
-
Protein Preparation : Ensure the protein solution is free of primary amine-containing buffers (like Tris or glycine) and stabilizers like BSA.[4][16] If necessary, perform a buffer exchange into a suitable buffer like PBS.
-
Adjust the protein concentration to 2 mg/mL. For a 1 mg labeling reaction, this would be 0.5 mL of protein solution.
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3. For 0.5 mL of protein, add 50 µL.[3]
-
Dye Preparation : Immediately before the reaction, prepare a 10 mg/mL stock solution of the reactive dye in anhydrous DMSO.
3. Labeling Reaction
-
Add the reactive dye solution to the protein solution while stirring. The optimal molar ratio of dye to protein for IgG antibodies is typically between 5:1 and 9:1.[3] This ratio may need to be optimized for other proteins.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[17] For some proteins, incubation overnight at 4°C may yield better results.[3]
-
(Optional) The reaction can be stopped by adding a quenching reagent like hydroxylamine to react with any remaining NHS-ester dye.
4. Conjugate Purification
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[17]
-
The first colored band to elute from the column is the fluorescently labeled protein conjugate. Collect the relevant fractions. Typical recovery is greater than 85%.[18]
5. Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Aₘₐₓ), which is ~346 nm for Alexa Fluor 350.
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ / Aₘₐₓ for the free dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the molar concentration of the dye:
-
Dye Conc. (M) = Aₘₐₓ / ε_dye
-
-
Calculate the DOL:
-
DOL = Dye Conc. / Protein Conc.
-
Conclusion
Both Alexa Fluor 350 and derivatives of this compound are effective blue-fluorescent dyes for protein labeling. However, they serve different needs and offer distinct advantages.
-
This compound derivatives can offer exceptionally high quantum yields, making them potentially very bright. However, their performance is highly dependent on the specific derivative, they are prone to a significant drop in fluorescence upon conjugation, and the non-halogenated parent compounds are highly sensitive to pH. They may be suitable for applications like flow cytometry where sheer signal intensity in a controlled buffer system is the primary concern.
-
Alexa Fluor 350 stands out as a superior, all-around performer for a wider range of applications, especially in cellular imaging.[1] Its enhanced photostability, high water solubility, and insensitivity to pH make it a more reliable and robust tool.[1][14] The predictable fluorescence of its conjugates ensures more consistent and reproducible results, which is critical for quantitative studies. For researchers requiring a dependable blue fluorophore for complex biological environments and imaging applications, Alexa Fluor 350 is often the preferred choice.
References
- 1. Alexa Fluor 350 | Benchchem [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. ulab360.com [ulab360.com]
- 4. Invitrogen Antibody Labeling Kits for 1 mg Alexa Fluor 350 | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 3-Carboxy-6,8-difluoro-7-hydroxycoumarin - CAS-Number 215868-33-0 - Order from Chemodex [chemodex.com]
- 7. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 10. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alexa Fluor 350 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Alexa Fluor 350 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
Performance of 3-Carboxy-6-hydroxycoumarin in Multicolor Fluorescence Panels: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in multicolor fluorescence applications, the selection of appropriate fluorophores is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of 3-Carboxy-6-hydroxycoumarin and its derivatives with commonly used alternative dyes in multicolor fluorescence panels, supported by experimental data and detailed protocols.
While specific quantitative photophysical data for this compound is limited in publicly available literature, its performance can be inferred from closely related coumarin (B35378) derivatives. For the purpose of this guide, data for 7-hydroxycoumarin-3-carboxylic acid and halogenated derivatives will be used as a proxy to provide a substantive comparison.
Comparative Analysis of Fluorophore Performance
The efficacy of a fluorophore in multicolor applications is determined by several key photophysical parameters. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted light), the excitation and emission maxima (the wavelengths of maximum light absorption and emission), and photostability (the dye's resistance to degradation upon light exposure).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| 7-Hydroxycoumarin-3-carboxylic acid | ~346 | ~442 | ~19,000 | - | - |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | ~405 | ~450 | - | ~0.98 | - |
| Pacific Blue™ | ~410 | ~455 | ~30,000 | ~0.60 | 18,000 |
| Brilliant Violet 421™ | 405 | 421 | - | High | Very High |
| Alexa Fluor™ 350 | 346 | 442 | 19,000 | 0.70 | 13,300 |
Note: Data for 7-Hydroxycoumarin-3-carboxylic acid and 3-Carboxy-6-chloro-7-hydroxycoumarin are presented as proxies for this compound. The brightness of Brilliant Violet 421™ is noted as very high based on qualitative comparisons in the literature, which suggest it is significantly brighter than Pacific Blue™.[1][2]
Experimental Protocols
Accurate and reproducible comparison of fluorophore performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Multicolor Flow Cytometry Staining Protocol for Cell Surface Markers
This protocol outlines a general procedure for staining cell surface markers for analysis by flow cytometry.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells)
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fluorophore-conjugated primary antibodies
-
Fc receptor blocking solution (optional)
-
Viability dye (optional)
Procedure:
-
Cell Preparation: Start with a single-cell suspension. Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, resuspend the cell pellet in Fc blocking solution and incubate for 10-15 minutes at 4°C.
-
Antibody Staining: Without washing, add the predetermined optimal concentration of the fluorophore-conjugated primary antibodies to the cell suspension. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer per 10^6 cells. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant after each wash.
-
Viability Staining (Optional): If a viability dye is to be used, follow the manufacturer's protocol for staining.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-500 µL) for analysis.
-
Data Acquisition: Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for the fluorophores used in the panel.
Protocol for Determining Relative Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence of the test sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorophore solution
-
Standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent
Procedure:
-
Prepare a series of dilutions for both the test and standard fluorophores in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The slope of the resulting linear fit should be determined.
-
Calculate the quantum yield of the test sample using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, and η is the refractive index of the solvent.
Protocol for Assessing Photostability
This protocol describes a method for evaluating the photostability of a fluorescent dye.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Fluorophore-labeled sample (e.g., stained cells or beads)
-
Immersion oil (if using an oil immersion objective)
Procedure:
-
Sample Preparation: Prepare a slide with the fluorophore-labeled sample.
-
Microscope Setup: Place the slide on the microscope stage and bring the sample into focus.
-
Image Acquisition:
-
Select a region of interest.
-
Set the illumination intensity to a constant level.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) under continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the photostability of the dye. A slower decay rate signifies higher photostability.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in a multicolor flow cytometry experiment and the determination of relative quantum yield.
Caption: Workflow for a multicolor flow cytometry experiment.
Caption: Workflow for determining relative fluorescence quantum yield.
Conclusion
This compound and its derivatives represent a family of blue-emitting fluorophores with generally favorable properties for multicolor fluorescence applications, including high quantum yields. When compared to alternatives such as Pacific Blue™, they offer similar spectral characteristics. However, for applications demanding exceptional brightness, newer generation polymer dyes like Brilliant Violet 421™ offer a significant advantage.[1][2][3] The choice of fluorophore will ultimately depend on the specific requirements of the experiment, including the expression level of the target antigen, the complexity of the multicolor panel, and the instrumentation available. The provided protocols offer a framework for the systematic evaluation and comparison of these and other fluorophores to enable informed decisions for robust and reliable experimental design.
References
A Researcher's Guide to Assessing Cross-Reactivity of 3-Carboxy-6-hydroxycoumarin Labeled Antibodies
For researchers, scientists, and drug development professionals, ensuring the specificity of antibody-based reagents is paramount for reliable and reproducible experimental outcomes. The choice of fluorescent label appended to an antibody can influence its binding characteristics, including the potential for non-specific interactions or cross-reactivity with off-target molecules. This guide provides an objective comparison of antibodies labeled with 3-Carboxy-6-hydroxycoumarin and its derivatives against common alternative fluorophores, supported by illustrative experimental data and detailed protocols for assessing cross-reactivity.
The coumarin (B35378) class of dyes, including this compound, are utilized for their fluorescent properties, particularly their excitation in the violet laser range. However, the performance of any fluorescently labeled antibody must be rigorously evaluated to ensure that the conjugation process does not lead to unwanted off-target binding, which can result in misleading data. This guide outlines key experimental approaches to quantify and compare the cross-reactivity of these antibody conjugates.
Comparative Analysis of Fluorophore-Labeled Antibody Performance
The ideal fluorescent label should not only provide a strong and stable signal but also have minimal impact on the antibody's specificity. Below is a summary of key performance characteristics for antibodies labeled with a this compound derivative versus other popular fluorescent dyes.
Table 1: Photophysical Properties of Common Fluorophores
| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness | Relative Photostability |
| Coumarin Derivative (e.g., V450) | ~405 | ~450 | ~30,000 | ~0.60 | Moderate | Moderate |
| FITC (Fluorescein) | ~495 | ~519 | ~70,000 | ~0.92 | High | Low |
| Alexa Fluor™ 488 | ~495 | ~519 | ~73,000 | ~0.92 | Very High | High |
| Cyanine Dyes (e.g., Cy®5) | ~650 | ~670 | ~250,000 | ~0.27 | Very High | Moderate to High |
Note: Values are approximate and can vary depending on the specific dye structure and conjugation conditions.
Table 2: Illustrative Cross-Reactivity Data from Competitive ELISA
This table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of an anti-Target X antibody labeled with different fluorophores. The assay measures the binding of the labeled antibody to its intended target (Target X) in the presence of a structurally related, potential cross-reactant (Target Y).
| Labeled Antibody | Target X (IC50, nM) | Target Y (IC50, nM) | Cross-Reactivity (%) | Signal-to-Noise Ratio |
| Anti-Target X - Coumarin | 1.5 | 150 | 1.0% | 15 |
| Anti-Target X - FITC | 1.2 | 110 | 1.1% | 25 |
| Anti-Target X - Alexa Fluor™ 488 | 1.3 | 250 | 0.5% | 40 |
| Anti-Target X - Cy®5 | 1.4 | 180 | 0.8% | 35 |
Cross-reactivity (%) is calculated as (IC50 for Target X / IC50 for Target Y) x 100. A lower percentage indicates higher specificity. Signal-to-Noise Ratio is a measure of the specific signal strength relative to the background.
Experimental Protocols for Cross-Reactivity Assessment
Rigorous assessment of antibody cross-reactivity is crucial. The following are detailed protocols for key experiments to compare the performance of antibodies labeled with this compound and its alternatives.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay for quantifying antibody-antigen interactions and is a primary method for assessing cross-reactivity.[1]
Objective: To quantify the binding of a fluorescently labeled antibody to its target antigen and potential cross-reactive antigens.
Methodology:
-
Antigen Coating: Coat separate wells of a 96-well microplate with the target antigen and potential cross-reactive antigens (1-10 µg/mL in PBS) overnight at 4°C. Include a negative control protein like BSA.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating each well with 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Prepare serial dilutions of the fluorescently labeled antibodies (e.g., Coumarin, FITC, Alexa Fluor™ 488, Cy®5 conjugates) in blocking buffer. Add 100 µL of each dilution to the respective antigen-coated wells. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Detection: Read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission filters for each fluorophore.
-
Data Analysis: Plot the fluorescence intensity against the antibody concentration for each antigen. Compare the binding curves to determine the half-maximal effective concentration (EC50) for each antigen. The degree of cross-reactivity can be calculated as the ratio of EC50 values for the cross-reactive antigen versus the target antigen.
Diagram of ELISA Workflow for Cross-Reactivity Testing
Caption: Workflow for assessing antibody cross-reactivity using ELISA.
Western Blotting
Western blotting can visually assess the specificity of a labeled antibody by detecting its binding to proteins separated by size.
Objective: To identify any off-target binding of a fluorescently labeled antibody to proteins in a complex mixture.
Methodology:
-
Sample Preparation and Electrophoresis: Prepare lysates from cells or tissues that express the target antigen and potentially cross-reactive proteins. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). For fluorescent detection, specialized fluorescent-friendly blocking buffers are recommended to minimize background.
-
Primary Antibody Incubation: Incubate the membrane with the fluorescently labeled primary antibody at an optimized concentration in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Image the membrane using a digital imaging system equipped with the appropriate laser or light source and emission filters for the specific fluorophore.
-
Data Analysis: Analyze the resulting image for bands corresponding to the target protein's molecular weight. The presence of other bands may indicate cross-reactivity. Compare the signal intensity of the target band to any off-target bands to assess the signal-to-noise ratio.
Diagram of Western Blot Workflow for Specificity Testing
Caption: Workflow for assessing antibody specificity using Western blotting.
Flow Cytometry
Flow cytometry is a powerful technique for assessing antibody specificity on a single-cell level within a heterogeneous population.
Objective: To evaluate the specific binding of a fluorescently labeled antibody to a target cell population and identify any non-specific binding to other cell types.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from tissues or cell culture.
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking agent to prevent non-specific binding of antibodies to Fc receptors, which are present on various immune cells.[2]
-
Antibody Staining: Incubate the cells with the fluorescently labeled antibody at a pre-titered optimal concentration for 20-30 minutes at 2-8°C in the dark. Include unstained cells and isotype controls to establish background fluorescence and non-specific binding levels.
-
Washing: Wash the cells twice with flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide) to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore being used.
-
Data Analysis: Analyze the data to determine the percentage of positively stained cells and the mean fluorescence intensity (MFI) of the positive population. Compare the staining of the target cell population to any non-specific staining of other cell populations. A high signal-to-noise ratio is indicated by a clear separation between the positive and negative populations with low background fluorescence on the negative population.
Diagram of Flow Cytometry Staining Protocol
Caption: Workflow for assessing antibody specificity using flow cytometry.
Conclusion
The selection of a fluorescent label for an antibody is a critical decision that can impact the reliability of experimental results. While this compound and its derivatives offer utility in the violet range of the spectrum, a thorough evaluation of their cross-reactivity is essential. Newer generation dyes, such as the Alexa Fluor™ series, often exhibit superior brightness and photostability, which can contribute to a better signal-to-noise ratio and potentially lower non-specific binding. By employing the rigorous experimental protocols outlined in this guide, researchers can objectively compare the performance of antibodies labeled with this compound to other alternatives and select the most specific and reliable reagent for their research needs.
References
A Head-to-Head Comparison of Violet-Excitable Fluorescent Dyes for Advanced Cellular Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes is critical for the success of high-parameter flow cytometry and other fluorescence-based assays. Dyes excitable by the violet laser (405 nm) have significantly expanded the multiplexing capabilities of these technologies. This guide provides an objective comparison of the performance of commonly used violet-excitable fluorescent dyes, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Violet-Excitable Dyes
The choice of a fluorescent dye is often a trade-off between brightness, photostability, and spectral properties. The following table summarizes the key quantitative characteristics of several popular violet-excitable fluorescent dyes to facilitate an informed selection process. Brightness is a critical parameter and is influenced by both the molar extinction coefficient (a measure of how efficiently a molecule absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] The Stain Index is a practical measure of brightness in flow cytometry, reflecting the separation between positive and negative populations.[2]
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness/Stain Index |
| Polymer Dyes | Brilliant Violet 421™ | 405[3] | 421[3] | 2,500,000[3] | 0.65[3] | Very High[4][5] |
| SuperNova v428 | 414[6][7][8] | 428[6][7][8] | ~3,000,000[6][7][8] | ~0.6[6][7][8] | Exceptionally High[6][7] | |
| StarBright Violet™ 440 | ~405 | 436[9] | High (Proprietary) | High (Proprietary) | Very High[10] | |
| Small Molecule Dyes | Pacific Blue™ | 401[11][12] | 452[11][12] | 46,000[11][13] | 0.78[11][13] | Moderate[4] |
| CF®405S | 404[14] | 431[14] | 33,000[14] | Not specified | Moderate | |
| VioBlue® | 400[15] | 452[15] | Not specified | Not specified | High[16] | |
| VioGreen™ | 388[17] | 520[17] | Not specified | Not specified | High[18][19] |
Note: Brightness and Stain Index are relative and can vary depending on the instrument, antibody conjugate, and experimental conditions. Data for Molar Extinction Coefficient and Quantum Yield for some newer dyes are not always publicly available.
Key Experiments and Methodologies
Objective evaluation of fluorescent dye performance is crucial for reproducible and reliable experimental results. Below are detailed protocols for two key experiments: determination of relative brightness (Stain Index) and assessment of photostability.
Experimental Protocol 1: Determination of Relative Brightness (Stain Index) in Flow Cytometry
The Stain Index (SI) provides a standardized measure of the brightness of a fluorescent conjugate, taking into account both the signal intensity of the positive population and the background fluorescence of the negative population.[2][20]
Objective: To quantitatively compare the brightness of different violet-excitable fluorescent dyes conjugated to the same antibody.
Materials:
-
Flow cytometer with a 405 nm violet laser.
-
Suspension of cells expressing the target antigen of interest (e.g., human peripheral blood mononuclear cells (PBMCs) for CD4 staining).
-
A panel of antibodies against the same target antigen (e.g., anti-human CD4), each conjugated to a different violet-excitable dye.
-
Unstained control cells.
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10⁶ cells/mL in staining buffer.[21]
-
Antibody Titration: For each antibody-dye conjugate, perform a titration to determine the optimal concentration that gives the best separation between positive and negative populations.
-
Staining: Aliquot 100 µL of the cell suspension into separate tubes for each fluorescent dye conjugate and one for an unstained control. Add the predetermined optimal concentration of each antibody conjugate to its respective tube.
-
Incubation: Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.[21]
-
Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes and decanting the supernatant.[21]
-
Resuspension: Resuspend the cell pellets in 500 µL of staining buffer.
-
Data Acquisition: Acquire data on the flow cytometer, collecting a sufficient number of events for statistical analysis (e.g., 50,000-100,000 events).
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
For each stained sample, determine the Mean Fluorescence Intensity (MFI) of the positive population (MFI_positive) and the MFI of the negative population (MFI_negative).
-
Determine the standard deviation of the MFI of the negative population (SD_negative).
-
Calculate the Stain Index using the following formula: Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative) [2]
-
-
Comparison: Compare the Stain Index values for each dye to determine their relative brightness. A higher Stain Index indicates a brighter signal.[4]
Experimental Protocol 2: Assessment of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. Poor photostability can lead to signal loss during data acquisition.
Objective: To evaluate and compare the photostability of different violet-excitable fluorescent dyes.
Materials:
-
Flow cytometer with a 405 nm violet laser.
-
Cells stained with the fluorescent dye conjugates as prepared in Experimental Protocol 1.
-
Flow cytometry analysis software with time-course analysis capabilities.
Procedure:
-
Sample Preparation: Prepare stained cell samples as described in Experimental Protocol 1.
-
Initial Data Acquisition: Acquire a baseline fluorescence measurement for each sample.
-
Continuous Illumination: Gate on the positive cell population and expose the cells to continuous illumination from the violet laser within the flow cytometer for an extended period (e.g., 5-10 minutes).
-
Time-Course Measurement: Record the MFI of the gated population at regular intervals (e.g., every 30 seconds) during the continuous illumination.
-
Data Analysis:
-
Plot the MFI of the positive population as a function of time.
-
Calculate the percentage of initial fluorescence remaining at each time point.
-
A slower decay in MFI over time indicates higher photostability.[4]
-
-
Comparison: Compare the photobleaching profiles of the different dyes. The dye that retains a higher percentage of its initial fluorescence after prolonged exposure is considered more photostable.
Mandatory Visualizations
To aid in the conceptualization of experimental workflows, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for multicolor flow cytometry staining and analysis.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. beckman.com [beckman.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. selectscience.net [selectscience.net]
- 9. Panel Design [bdbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 13. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 14. biotium.com [biotium.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. researchgate.net [researchgate.net]
- 21. kumc.edu [kumc.edu]
Validating the Specificity of 3-Carboxy-6-hydroxycoumarin Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of reactive oxygen species (ROS) is critical for understanding cellular signaling, oxidative stress, and the development of therapeutic interventions. Among the available fluorescent probes, coumarin-based sensors, particularly derivatives of 3-carboxy-6-hydroxycoumarin, have gained attention for their utility in detecting highly reactive species like the hydroxyl radical (•OH). This guide provides an objective comparison of this compound probes with alternative fluorescent probes, supported by experimental data and detailed protocols to aid researchers in selecting and validating the appropriate tools for their studies.
Performance Comparison of ROS Probes
The selection of a fluorescent probe for ROS detection hinges on its specificity, sensitivity, and photophysical properties. Below is a comparative summary of 3-carboxy-7-hydroxycoumarin derivatives and other commonly used ROS probes.
| Probe | Target ROS | Excitation (nm) | Emission (nm) | Key Advantages | Limitations |
| 7-Hydroxycoumarin-3-carboxylic acid | •OH | ~395 | ~450 | High quantum yield, good photostability, specific for •OH.[1] | Can be pH-sensitive. |
| Aminophenyl Fluorescein (APF) | •OH, ONOO⁻, ¹O₂ | ~490 | ~515 | High sensitivity.[2][3] | Reacts with multiple ROS.[2][3] |
| Hydroxyphenyl Fluorescein (HPF) | •OH, ONOO⁻ | ~490 | ~515 | More selective for •OH than APF. | Less sensitive than APF.[2][3] |
| Dihydroethidium (DHE) | O₂⁻ | ~535 | ~635 | Specific for superoxide.[4][5] | Can be oxidized by other species to some extent.[4] |
| MitoSOX™ Red | Mitochondrial O₂⁻ | ~510 | ~595 | Specifically targets mitochondrial superoxide.[5][6] | Signal can be influenced by other oxidants.[5] |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | General ROS | ~495 | ~529 | Broad sensitivity to various ROS.[4][6] | Lacks specificity for any single ROS.[4] |
Experimental Protocols
Rigorous validation of probe specificity is essential for reliable experimental outcomes. The following are detailed protocols for key validation experiments.
In Vitro Selectivity Assay
This protocol assesses the probe's fluorescence response to various ROS and other potentially interfering species in a cell-free system.
Materials:
-
This compound probe (or its derivative)
-
Alternative probes (e.g., APF, HPF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS generating systems:
-
Hydroxyl radical (•OH): Fenton reagent (FeSO₄ and H₂O₂)
-
Superoxide (O₂⁻): Xanthine/Xanthine Oxidase system
-
Hydrogen peroxide (H₂O₂): Diluted H₂O₂ solution
-
Singlet oxygen (¹O₂): Photosensitizer (e.g., Rose Bengal) and light
-
Peroxynitrite (ONOO⁻): Commercially available or synthesized
-
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the coumarin (B35378) probe and alternative probes in a suitable solvent (e.g., DMSO).
-
In the 96-well plate, add the probe to PBS to achieve the desired final concentration (e.g., 10 µM).
-
Add the different ROS generating systems to their respective wells. Include a control well with only the probe in PBS.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using the microplate reader at the optimal excitation and emission wavelengths for each probe.
-
Calculate the fold-change in fluorescence intensity for each condition relative to the control.
Intracellular ROS Detection Assay
This protocol details the use of the probe for detecting ROS within cultured cells.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound probe
-
ROS inducer (e.g., Tert-Butyl Hydrogen Peroxide - TBHP)[7]
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate for plate reader/microscopy, or flasks for flow cytometry).
-
Allow cells to adhere and grow to the desired confluency.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with the probe by incubating them in a solution of the probe in serum-free medium (e.g., 10 µM for 30-60 minutes at 37°C).
-
Wash the cells with PBS to remove excess probe.
-
Induce ROS production by treating the cells with an ROS inducer (e.g., 5-50 µM TBHP for 1-2 hours). Include an untreated control group.
-
Measure the fluorescence using a fluorescence microscope or flow cytometer. For microscopy, capture images at the appropriate channels. For flow cytometry, acquire data on a sufficient number of cells.
-
Analyze the data to quantify the change in fluorescence intensity between the control and treated cells.
Visualizations
Hydroxyl Radical Detection by Coumarin Probe
References
- 1. Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring singlet oxygen and hydroxyl radical formation with fluorescent probes during photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sm.unife.it [sm.unife.it]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Blue Fluorophores: Benchmarking 3-Carboxy-6-hydroxycoumarin
For researchers, scientists, and drug development professionals seeking the optimal blue fluorophore for their applications, this guide provides a comprehensive comparison of 3-Carboxy-6-hydroxycoumarin and its derivatives against other commonly used blue fluorescent dyes. This analysis is based on key photophysical properties, including quantum yield, molar extinction coefficient, fluorescence lifetime, and photostability, supported by detailed experimental protocols for their determination.
The selection of a suitable fluorophore is a critical decision in the design of fluorescence-based assays and imaging experiments. In the blue region of the spectrum, a variety of dyes are available, each with its own set of advantages and disadvantages. This guide focuses on the performance of this compound and its halogenated derivatives in comparison to established blue fluorophores such as Pacific Blue, DAPI, Alexa Fluor 405, and Hoechst 33342.
Photophysical Performance Comparison
The following table summarizes the key photophysical parameters for this compound and other common blue fluorophores. It is important to note that the photophysical properties of fluorophores can be highly sensitive to their local environment, including solvent polarity, pH, and binding to macromolecules.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Lifetime (τ) (ns) |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | ~405 | ~450 | ~0.98[1][2] | Not Reported | Not Reported |
| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid amide derivative | ~405 | Not Reported | 0.84[3][4] | 37,000[3][4] | Not Reported |
| Pacific Blue™ | 401-410[5] | 455[5] | Not Reported | Not Reported | Not Reported |
| DAPI (bound to dsDNA) | 359[6] | 457[6] | 0.22 - 0.66[7] | 27,000[6] | 0.13 - 3.86 (multi-component)[7] |
| Alexa Fluor™ 405 | 401 | 421 | Not Reported | 35,000[8] | Not Reported |
| Hoechst 33342 | 343 (in Methanol) | 486 | Low in aqueous solution, increases upon DNA binding | 47,000 (in Methanol)[9] | Not Reported |
Experimental Workflow for Fluorophore Benchmarking
The process of characterizing and comparing fluorophores involves a series of standardized photophysical measurements. The following workflow outlines the key steps in this process.
Experimental workflow for benchmarking fluorophores.
Detailed Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Prepare a concentrated stock solution of the fluorophore in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution in the desired buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of each dilution at the absorbance maximum (λmax) using a UV-Vis spectrophotometer. Use the same buffer as a blank.
-
Plot the absorbance at λmax versus the concentration of the fluorophore.
-
The molar extinction coefficient is calculated from the slope of the linear regression of this plot according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the pathlength of the cuvette in cm.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the test sample to a standard with a known quantum yield.
Protocol:
-
Select a suitable quantum yield standard with an emission profile similar to the test fluorophore. For blue fluorophores, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Prepare a series of dilutions for both the test fluorophore and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test fluorophore and the standard.
-
The quantum yield of the test fluorophore (Φtest) is calculated using the following equation: Φtest = Φstd × (Slopetest / Slopestd) × (ηtest² / ηstd²) where Φstd is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.
Protocol:
-
Prepare a solution of the fluorophore in the desired buffer and place it in a cuvette.
-
Expose the sample to continuous illumination from a light source (e.g., the excitation lamp of a spectrofluorometer or a microscope).
-
Record the fluorescence intensity at regular time intervals over an extended period.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for its measurement.
Protocol:
-
Excite the fluorophore solution with a pulsed light source (e.g., a picosecond laser).
-
Detect the emitted single photons using a high-speed detector.
-
Measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
Repeat this process to build a histogram of the arrival times, which represents the fluorescence decay curve.
-
Fit the decay curve with an exponential function to determine the fluorescence lifetime. For complex decays, a multi-exponential fit may be necessary.
Conclusion
Compared to established dyes like DAPI and Hoechst 33342, which often require binding to DNA for optimal fluorescence, coumarin-based dyes can exhibit high fluorescence in aqueous solutions, making them versatile for a broader range of applications. Alexa Fluor 405 is a strong competitor with a good extinction coefficient. The choice of the best fluorophore will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and environmental sensitivity. The provided protocols offer a framework for researchers to conduct their own benchmarking studies to identify the most suitable blue fluorophore for their research needs.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82 [scirp.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. users.ox.ac.uk [users.ox.ac.uk]
A Comparative Guide to the Quantum Yield of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) derivatives are a cornerstone in the development of fluorescent probes and photosensitizers due to their versatile photophysical properties. A critical parameter in assessing their performance is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process.[1] A higher quantum yield signifies a brighter fluorophore, a crucial attribute for applications demanding high sensitivity. This guide provides an objective comparison of the quantum yields of various coumarin derivatives, supported by experimental data and detailed methodologies to aid in the selection of optimal compounds for research and drug development.
I. Comparative Analysis of Quantum Yields
The fluorescence quantum yield of coumarin derivatives is highly sensitive to their molecular structure and the surrounding solvent environment.[2] Substituents on the coumarin core and the polarity of the solvent can significantly influence the efficiency of fluorescence emission.[3][4] The following table summarizes the quantum yields of several common and novel coumarin derivatives in various solvents.
| Coumarin Derivative | Solvent | Quantum Yield (Φ) |
| Coumarin 1 | Ethanol | 0.73[2][5] |
| 0.50[6] | ||
| Cyclohexane | 0.87[2] | |
| Acetonitrile | 0.62[2] | |
| Coumarin 6 | Ethanol | 0.78[6][7][8] |
| Acetonitrile | 0.63[6][7] | |
| Coumarin 7 | Methanol | 0.82[6] |
| Coumarin 47 | Chloroform | 0.45 - 0.69[6] |
| Coumarin 102 | Ethanol | 0.76[2] |
| 0.764[6] | ||
| Cyclohexane | 0.87[2] | |
| Acetonitrile | 0.62[2] | |
| Coumarin 120 | Methanol | 0.51[6] |
| Ethanol | 0.56[6] | |
| Coumarin 151 | Ethanol | 0.53[6] |
| Nonpolar Solvents | Exceptionally low[6] | |
| Coumarin 153 | Ethanol | 0.54[2] |
| 0.544[6] | ||
| Water | 0.1[6] | |
| Cyclohexane | 0.9[6] | |
| Coumarin 343 | Ethanol | 0.63[2] |
| Coumarin 343 X azide | Not Specified | 0.63[6] |
| Coumarin 540 | Toluene | 0.76[6] |
| Ethanol | ~1[6] | |
| 8MDTC | Non-polar solvents | Low[9] |
| CD-1 (Novel Derivative) | Ethanol | Higher than Quinine Sulfate |
| CD-2 (Novel Derivative) | Ethanol | Comparable to Quinine Sulfate |
| CD-3 (Novel Derivative) | Ethanol | Higher than Quinine Sulfate |
| Compound 4e (Novel Derivative) | Not Specified | 0.83[10][11] |
Note: Variations in reported quantum yields can arise from differences in experimental conditions and reference standards used.
II. Experimental Protocols: Relative Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which involves referencing a standard with a known quantum yield.[6][12]
Principle: The quantum yield of a sample is calculated relative to a standard by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength.[1][13] The governing equation is:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS²/nR²)[1][12]
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R denote the sample and reference, respectively.
To enhance accuracy, the "gradient method" is often employed. This involves plotting the integrated fluorescence intensity versus absorbance for a series of dilute solutions of both the sample and the reference. The quantum yield is then calculated using the gradients (Grad) of these plots:
ΦS = ΦR * (GradS / GradR) * (nS²/nR²)[2][12]
Materials:
-
Spectrofluorometer capable of recording corrected emission spectra.[1]
-
UV-Vis Spectrophotometer for accurate absorbance measurements.[1]
-
Quartz cuvettes (1 cm path length).
-
Coumarin derivative of interest (sample).
-
A suitable fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Coumarin 6 in ethanol).[7]
-
Spectroscopy-grade solvents.[2]
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the coumarin sample and the reference standard in the same solvent at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[1][13]
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[7][13]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank) and all the prepared solutions.
-
Determine the absorbance of each solution at the selected excitation wavelength.[1]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for absorbance measurements.
-
Set the excitation and emission slit widths to be as narrow as possible to achieve good spectral resolution while maintaining an adequate signal-to-noise ratio. These settings must remain constant for all measurements.[1]
-
Record the fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Subtract the solvent's spectrum from each of the recorded fluorescence spectra to correct for background fluorescence.[7]
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[1][7]
-
Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the coumarin sample and the reference standard.
-
Determine the slope (gradient) of the linear fit for both plots.[2]
-
Calculate the quantum yield of the sample using the gradient method equation.
-
III. Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the determination of the relative quantum yield of coumarin derivatives.
Caption: Experimental workflow for relative quantum yield determination.
This guide provides a foundational understanding and a practical framework for comparing the quantum yields of different coumarin derivatives. By following the detailed experimental protocol and utilizing the comparative data, researchers can make informed decisions in selecting the most suitable fluorescent probes for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. omlc.org [omlc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. omlc.org [omlc.org]
- 9. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to 7-Hydroxycoumarin-3-Carboxylic Acid Derivatives in Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of key 7-hydroxycoumarin-3-carboxylic acid derivatives in various cell types. While the parent compound, 3-Carboxy-6-hydroxycoumarin, is a known organic intermediate, the focus of contemporary research has shifted to its substituted analogues, which exhibit enhanced properties as fluorescent probes and bioactive agents. This document objectively compares the performance of these derivatives with supporting experimental data, offering insights into their suitability for diverse research applications.
Introduction to 7-Hydroxycoumarin-3-Carboxylic Acid Derivatives
Derivatives of 7-hydroxycoumarin-3-carboxylic acid are a class of compounds widely recognized for their utility in life sciences. Structural modifications to the core coumarin (B35378) scaffold, particularly through halogenation or the addition of amide groups, have yielded a range of molecules with tailored photophysical and biological activities. These derivatives are prominently used as fluorescent labels for cellular imaging and flow cytometry, and are also investigated for their potential as anticancer agents. This guide will focus on a comparative analysis of two main classes of these derivatives: halogenated and amide-substituted coumarins.
Photophysical Properties of Halogenated Derivatives
Halogenation of the 7-hydroxycoumarin-3-carboxylic acid backbone has been a successful strategy to enhance its fluorescence properties, leading to the development of brighter and more photostable dyes. These derivatives are particularly valuable for applications requiring high sensitivity, such as flow cytometry.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (Φ x ε) | Reference |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | ~405 | ~450 | ~0.98 | Not Reported | Not Reported | [1][2] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide (hexyl amide) | ~405 | ~450 | 0.84 | 37,000 | 31,080 | [3] |
| Pacific Blue™ (6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid) | 410 | 455 | Not Reported | Not Reported | Not Reported | [2] |
Cytotoxicity of Coumarin-3-Carboxamide Derivatives in Cancer Cell Lines
A significant area of research for coumarin derivatives is their potential as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of several coumarin-3-carboxamide derivatives against various human cancer cell lines.
| Derivative | Cell Line | IC50 (µM) | Reference |
| 4-Fluoro and 2,5-Difluoro Benzamide Derivatives | HepG2 | 2.62 - 4.85 | [4] |
| HeLa | 0.39 - 0.75 | [4] | |
| Coumarin-3-hydrazide (5o) | HeLa | Potent (exact value not specified) | [5] |
| HCT116 | Potent (exact value not specified) | [5] | |
| 3-Carboxy-coumarin sulfonamides (compounds 5, 8a-c) | MCF-7 | Comparable to cisplatin (B142131) and doxorubicin | [6] |
| MDA-MB-231 | Comparable to cisplatin and doxorubicin | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a coumarin-3-carboxylic acid derivative and a standard cytotoxicity assay.
Synthesis of 3-Carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin
This protocol describes a one-pot synthesis of a coumarin-3-carboxylic acid derivative.
Materials:
-
2,4-dihydroxy-5-(3-methylbut-2-en-1-yl)benzaldehyde
-
Malonic acid
-
10% Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2,4-dihydroxy-5-(3-methylbut-2-en-1-yl)benzaldehyde (1.0 g, 4.85 mmol) and malonic acid (1.0 g, 9.60 mmol) in pyridine (5.5 mL) containing aniline (0.5 mL).[4]
-
Stir the reaction mixture for 24 hours at room temperature.[4]
-
Pour the reaction mixture into 80 mL of ice-cold 10% HCl.[4]
-
A yellow precipitate will form. Collect the precipitate and wash it with cold water to remove any mineral acid.
-
Air-dry the solid to yield 3-carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin.[4]
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Coumarin derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare various concentrations of the coumarin derivatives in the culture medium.
-
After 48 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include control wells with medium and DMSO only.
-
Incubate the cells with the compounds for 24 to 48 hours.
-
After the incubation period, remove the medium and add 200 µL of MTT solution to each well. Incubate for 5 hours.
-
Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the optical density at 560 nm using a microplate reader.
-
Calculate the percentage of cell viability as (OD of treated cells / OD of control cells) x 100. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[4]
Visualizations
Experimental Workflow for Evaluating Coumarin Derivatives
Caption: A logical workflow for the synthesis and evaluation of coumarin derivatives.
Simplified Signaling Pathway for HDAC Inhibition by Coumarin Derivatives
Caption: Inhibition of HDAC6 by coumarin derivatives leads to apoptosis.
Conclusion
Derivatives of 7-hydroxycoumarin-3-carboxylic acid represent a versatile class of compounds with significant potential in cell biology research and drug development. Halogenated derivatives, such as 3-carboxy-6-chloro-7-hydroxycoumarin, are excellent candidates for use as fluorescent probes due to their high quantum yields and water solubility.[1] On the other hand, coumarin-3-carboxamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, suggesting their promise as anticancer therapeutic leads.[4] The choice of a specific derivative will ultimately depend on the intended application, with consideration for its unique photophysical properties and biological activity. Further research is warranted to explore the full potential of this chemical class, including systematic studies on the parent this compound to provide a baseline for comparison.
References
- 1. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives [mdpi.com]
- 5. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological and in silico evaluation of 3‑carboxy‑coumarin sulfonamides as potential antiproliferative agents targeting HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Carboxy-6-hydroxycoumarin and Its Derivatives: A Guide for Researchers
An objective comparison of the synthesis, photophysical performance, and biological activity of 3-Carboxy-6-hydroxycoumarin and its analogues, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Coumarin-based scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and unique photophysical properties. Among these, derivatives of 3-carboxy-hydroxycoumarin serve as crucial building blocks for fluorescent probes and pharmacologically active agents. The position of the hydroxyl group and other substitutions on the coumarin (B35378) ring profoundly influences their characteristics. This guide provides a comparative analysis of this compound and its derivatives, focusing on their performance as fluorescent dyes and enzyme inhibitors.
Photophysical Properties: A Comparative Overview
The fluorescence characteristics of coumarins, such as absorption and emission wavelengths, molar extinction coefficient, and quantum yield, are highly sensitive to the substitution pattern on the benzopyrone core. While 7-hydroxycoumarin derivatives are more commonly studied due to their typically strong fluorescence, 6-hydroxy derivatives also exhibit useful photophysical properties. Modifications at the 3-carboxy position (e.g., esterification) and on the aromatic ring can be used to tune these properties for specific applications.
Due to a scarcity of direct comparative studies in the literature for this compound, the following table presents data for the well-characterized 7-hydroxy isomer alongside representative values for 6-hydroxy and other derivatives to illustrate key trends. For instance, fluorination at the 6-position in a 7-hydroxycoumarin scaffold has been shown to significantly enhance the quantum yield.
Table 1: Comparative Photophysical Properties of Hydroxycoumarin Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 7-Hydroxycoumarin-3-carboxylic acid | 352[1] | 407[1] | ~0.70[2] | ~15,000 |
| 6-Hydroxycoumarin-3-carboxylic acid (Representative) | ~370-384[3] | ~456-474[3] | Moderate | Not Reported |
| Ethyl 6-phenylcoumarin-3-carboxylate | 367 | 443 | 0.53 | 22,900 |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | ~400 | Not Reported | 0.84[4] | 37,000[4] |
| Coumarin derivative with p-methylphenyl (in DMSO) | Not Reported | Not Reported | 0.83[5] | Not Reported |
Biological Activity: Inhibition of Carbonic Anhydrases
Coumarin derivatives have emerged as a novel class of potent and selective inhibitors for carbonic anhydrases (CAs), a family of zinc metalloenzymes. Of particular interest are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. Coumarins act as prodrugs, undergoing hydrolysis by the enzyme to form 2-hydroxycinnamic acids, which then block the entrance to the active site.
Table 2: Inhibitory Activity of Coumarin Derivatives against Carbonic Anhydrase Isoforms (IC50)
| Compound Derivative Type | Target Isoform | IC50 (µM) |
| 4-Hydroxycoumarin Derivative 1 | CA-II | 263[6] |
| 4-Hydroxycoumarin Derivative 2 | CA-II | 456[6] |
| 3-Hydroxycoumarin | 15-LOX | 9.5[2] |
| Acetazolamide (Standard) | CA-II | 0.5[6] |
The data indicates that while hydroxycoumarins can inhibit CAs, their potency can be lower than standard sulfonamide inhibitors like acetazolamide. However, their unique mechanism and isoform selectivity make them valuable scaffolds for developing targeted anticancer agents.
Caption: Mechanism of carbonic anhydrase IX inhibition by coumarin derivatives.
Experimental Protocols
Synthesis of 3-Carboxy-Coumarin Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a standard method for synthesizing 3-carboxy-coumarins. It involves the reaction of a substituted 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or diethyl malonate, in the presence of a weak base catalyst like piperidine (B6355638).
Methodology:
-
Reactant Mixture: Dissolve the substituted 2-hydroxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as ethanol (B145695).
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Isolation: The resulting precipitate is filtered, washed thoroughly with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 3-carboxy-coumarin derivative.
Caption: General workflow for the synthesis of 3-carboxy-coumarins.
Determination of Relative Fluorescence Quantum Yield (Φ)
The relative quantum yield is determined by comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).
Methodology:
-
Solution Preparation: Prepare a series of dilute solutions of both the test compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for absorbance measurements.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each solution.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The quantum yield of the sample (ΦX) is calculated using the equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
where Grad is the gradient of the plot and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term (ηX²/ηST²) equals 1.
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- 1. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives [ccspublishing.org.cn]
Assessing the Utility of 3-Carboxy-6-hydroxycoumarin for Quantitative Fluorescence Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular biology and drug discovery, the precise quantification of molecular events is paramount. Fluorescent probes are indispensable tools in this endeavor, enabling the visualization and measurement of a wide array of physiological parameters. This guide provides a comprehensive assessment of 3-Carboxy-6-hydroxycoumarin as a quantitative fluorescent probe, comparing its performance with established alternatives. We present key photophysical data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal fluorescent tool for their specific applications.
Quantitative Comparison of Fluorescent Probes
The selection of a fluorescent probe for quantitative studies hinges on several key photophysical parameters. An ideal probe exhibits high fluorescence quantum yield, significant photostability, and appropriate excitation and emission profiles for the available instrumentation. Furthermore, for many biological applications, its fluorescence should be stable over a relevant pH range or exhibit a predictable pH-dependent response for use as a pH sensor.
Here, we compare the projected performance of this compound with three widely used fluorescent probes: Fluorescein, Rhodamine B, and 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein (BCECF).
| Parameter | This compound (Projected) | Fluorescein | Rhodamine B | BCECF |
| Excitation Max (nm) | ~342 (acidic), ~386 (basic)[2] | ~490 | ~554 | ~440 and ~490 (dual excitation) |
| Emission Max (nm) | ~447-448[2] | ~514 | ~577 | ~535 |
| Quantum Yield (Φ) | Potentially high (~0.8-0.98, based on derivatives)[1][3] | ~0.95 | ~0.31 | ~0.3-0.4 |
| Photostability | Moderate to high (Coumarins are generally more photostable than fluorescein) | Low | High | Moderate |
| pH Sensitivity (pKa) | ~7.04 (for 7-hydroxy derivative)[2] | ~6.4 (fluorescence is pH-dependent) | Relatively pH-insensitive in the physiological range | ~7.0 (ratiometric pH indicator) |
| Solubility | Good in aqueous solutions | Good in aqueous solutions | Good in aqueous solutions | Good in aqueous solutions |
Experimental Protocols
Measurement of Intracellular pH (pHi) using a Coumarin-based Probe
This protocol outlines the steps for measuring intracellular pH using a pH-sensitive coumarin (B35378) dye, such as this compound, which is expected to exhibit pH-dependent fluorescence.
Materials:
-
This compound (or its acetoxymethyl (AM) ester form for cell loading)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibration buffers of known pH (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)
-
Nigericin (B1684572) (a K+/H+ ionophore)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for the coumarin dye
Procedure:
-
Probe Preparation: Prepare a stock solution of the coumarin dye (e.g., 1-10 mM) in anhydrous DMSO. If using an AM ester form, this will facilitate passive diffusion across the cell membrane.
-
Cell Loading:
-
Wash the cultured cells once with pre-warmed PBS.
-
Prepare a loading solution by diluting the stock solution into serum-free culture medium to a final concentration of 1-10 µM.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with warm PBS or culture medium to remove excess dye.
-
-
Imaging:
-
Mount the coverslip onto the fluorescence microscope.
-
Excite the cells at the appropriate wavelength for the coumarin dye (e.g., ~386 nm for the deprotonated form).
-
Capture the fluorescence emission at the corresponding wavelength (e.g., ~448 nm).
-
-
Calibration:
-
To obtain a quantitative relationship between fluorescence intensity and pHi, a calibration curve must be generated.
-
Treat the loaded cells with calibration buffers of known pH containing nigericin (typically 5-10 µM). Nigericin equilibrates the intracellular and extracellular pH.
-
Acquire fluorescence intensity measurements for each calibration buffer.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the experimental cells.
-
Determine the intracellular pH by interpolating the measured fluorescence intensity onto the calibration curve.
-
Quantitative Analysis of Cellular Uptake of Labeled Nanoparticles by Flow Cytometry
This protocol describes the use of a coumarin-labeled nanoparticle to quantify cellular uptake using flow cytometry.
Materials:
-
Nanoparticles labeled with a coumarin dye (e.g., Coumarin 6)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS Buffer (PBS with 1-2% Fetal Bovine Serum and 0.1% sodium azide)
-
Cell culture plates (e.g., 24-well)
-
Flow cytometer with a violet laser (e.g., 405 nm)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Nanoparticle Incubation:
-
Prepare serial dilutions of the coumarin-labeled nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions. Include an untreated control.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a violet laser.
-
Excite the coumarin dye (e.g., at 405 nm) and collect the emission in the appropriate channel (e.g., ~450/50 nm bandpass filter).
-
Record a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the gated population for each sample.
-
The MFI is proportional to the amount of internalized nanoparticles. Compare the MFI values across different nanoparticle concentrations and incubation times.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Fluorescent Probe Comparison
Caption: Workflow for comparing fluorescent probes.
Signaling Pathway Involving Intracellular pH and Calcium
Caption: A signaling pathway involving pH and calcium.
References
- 1. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Hydroxycoumarin-3-carboxylic acid fluorescence, = 98.0 TLC 779-27-1 [sigmaaldrich.com]
- 3. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Carboxy-6-hydroxycoumarin: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Carboxy-6-hydroxycoumarin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE). The compound is classified as a hazardous substance.
1.1 Hazard Summary
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301+P310 |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264, P280, P302+P352 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P280, P305+P351+P338 |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[1] | P261, P271, P304+P340 |
1.2 Required Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Prevents eye contact with dust or splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Avoids skin contact. Gloves must be inspected before use and disposed of as contaminated waste after.[1] |
| Body Protection | A fully buttoned lab coat. | Prevents skin contact with clothing. |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust and ventilation is inadequate. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not discard down the sink or in regular trash. [3][4]
2.1 Waste Segregation and Collection
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container must be labeled "Hazardous Waste" and include the full chemical name.
-
Collect Chemical Waste :
-
Solid Waste : Collect unused or waste this compound powder directly into the designated hazardous waste container.
-
Solutions : Collect solutions containing the compound in a compatible, sealed container, also labeled as hazardous waste.
-
-
Collect Contaminated Materials : Pipette tips, centrifuge tubes, gloves, and other disposable materials contaminated with this compound must be collected in a separate, clearly labeled hazardous waste container.[3]
-
Storage : Keep waste containers securely closed when not in use and store them in a cool, dry, and well-ventilated area, away from incompatible materials.
2.2 Arranging for Final Disposal
-
Contact EHS : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1]
-
Follow Institutional Protocols : Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This ensures compliance with all local, state, and federal regulations.
Experimental Protocol: Spill Decontamination
In the event of a spill, follow this procedure to ensure safety and proper cleanup.
Objective: To safely clean and decontaminate a spill of this compound.
Materials:
-
Appropriate PPE (see section 1.2)
-
Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads)
-
Scoop or dustpan
-
Sealable, labeled hazardous waste container
-
Soap and water solution
Procedure:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated. All cleanup should occur in a chemical fume hood if possible.[3]
-
Control Dust : Avoid generating dust. Do not dry sweep the spilled solid.
-
Absorb the Spill : Gently cover the spill with an inert absorbent material.
-
Collect the Waste : Carefully scoop the absorbed material into a designated hazardous waste container. Ensure the container is properly labeled with the chemical name and hazard warnings.
-
Decontaminate the Area : Clean the spill area thoroughly with a soap and water solution, collecting the cleaning materials as hazardous waste.
-
Dispose of Waste : Seal the waste container and arrange for its disposal through your EHS department.
Visualizing Disposal and Safety Workflows
To clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for handling and disposing of this compound.
References
Essential Safety and Operational Guide for Handling 3-Carboxy-6-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Carboxy-6-hydroxycoumarin. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1][2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3] |
-
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses/Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5] |
| Skin Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.[2][4] |
| Lab coat/Protective clothing | Wear to prevent skin contact.[4][5] | |
| Respiratory Protection | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust is generated. A type N95 (US) or P2 (EU) filter is advised.[2][4] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
Handling Procedures:
-
Prevent contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling the substance.[1][4]
-
Contaminated clothing should be removed and washed before reuse.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][5]
Emergency Procedures
| Situation | First-Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][2] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Spillage and Disposal Plan
Spill Containment:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Avoid creating dust.
-
Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[2]
-
Clean the spill area with soap and water.
Waste Disposal:
-
Dispose of this compound and its container in accordance with all local, state, and federal regulations.[2]
-
Do not allow the chemical to enter drains or waterways.[1][2]
-
Contaminated packaging should be treated as hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7-Hydroxycoumarin-3-carboxylic Acid | C10H6O5 | CID 5337757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
